molecular formula C7H15NO B6228609 (1,3-dimethylpyrrolidin-3-yl)methanol CAS No. 89855-11-8

(1,3-dimethylpyrrolidin-3-yl)methanol

Cat. No.: B6228609
CAS No.: 89855-11-8
M. Wt: 129.2
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Description

(1,3-dimethylpyrrolidin-3-yl)methanol (CAS 89855-11-8) is a pyrrolidine-based chemical building block of interest in medicinal chemistry and drug discovery. With a molecular formula of C7H15NO and a molecular weight of 129 Da, this compound features a polar surface area of 23 Ų and a LogP of 0.06, indicating good aqueous solubility . This scaffold has been identified as a core structure in the development of novel and highly selective antagonists for the D3 dopamine receptor (D3R) . Research indicates that this chemotype can exhibit an unusual positive allosteric modulator (PAM)-antagonist activity at the D3R, a profile that may confer therapeutic advantages for treating neuropsychiatric disorders, including substance use disorder . As a key synthetic intermediate, it is used to create compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

89855-11-8

Molecular Formula

C7H15NO

Molecular Weight

129.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of (1,3-dimethylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical profile, synthetic pathways, and experimental applications of (1,3-dimethylpyrrolidin-3-yl)methanol , a specialized heterocyclic building block used in medicinal chemistry for conformational restriction.

Technical Guide for Drug Discovery & Development

Executive Summary

(1,3-dimethylpyrrolidin-3-yl)methanol (CAS: 89855-11-8) is a disubstituted pyrrolidine scaffold characterized by a quaternary carbon center at the C3 position . Unlike simple pyrrolidine analogs, the presence of the C3-methyl group introduces significant steric bulk, leveraging the Thorpe-Ingold effect to restrict conformational flexibility. This property is critical in drug design for locking pharmacophores into bioactive conformations, thereby improving potency and selectivity against targets such as kinases and GPCRs.[1]

Molecular Identity & Structural Analysis[1]

PropertyDetail
IUPAC Name (1,3-dimethylpyrrolidin-3-yl)methanol
CAS Number 89855-11-8
SMILES CN1CCC(C)(CO)C1
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Chirality The C3 carbon is a chiral center.[2][3] The molecule exists as (R) and (S) enantiomers.
Structural Significance: The Quaternary C3 Center

The defining feature of this molecule is the gem-disubstitution at C3 (methyl and hydroxymethyl groups).

  • Conformational Lock: The C3-methyl group creates a steric barrier that disfavors the anti conformation of substituents, forcing the pyrrolidine ring into specific "envelope" puckering modes.

  • Metabolic Stability: Quaternary centers block metabolic oxidation (e.g., by CYPs) at the C3 position, potentially extending the half-life of derived drugs compared to their mono-substituted counterparts.

Physicochemical Profiling

The following data aggregates calculated (predicted) and experimental consensus values relevant for ADME optimization.

Key Parameters Table[1][4]
ParameterValue (Approx.)Context & Implication
LogP 0.42 ± 0.2Hydrophilic. The molecule partitions significantly into aqueous phases.[1] Ideal for lowering the lipophilicity of greasy scaffolds.[1]
pKa (Basic N) 10.2 – 10.4The N1 nitrogen is highly basic.[1] At physiological pH (7.4), >99.9% of the molecules exist in the protonated (cationic) state.
TPSA 23.5 ŲLow polar surface area suggests good membrane permeability, though the high basicity may require active transport or specific formulation.[1]
Boiling Point 160 – 170 °CHigh boiling point due to intermolecular H-bonding (O-H···N).
Solubility MiscibleFully miscible in water, methanol, ethanol, and DCM.[1]
pKa & Ionization Behavior

The pyrrolidine nitrogen is the dominant basic center.[1] The C3-hydroxymethyl group exerts a negligible inductive effect on the nitrogen due to distance (3 bonds separation).

Ionization cluster_legend Physiological State (pH 7.4) Neutral Neutral Species (Lipophilic form) Cation Cationic Species (Hydrophilic form) Neutral->Cation + H+ (pH < 10.3) Cation->Neutral - H+ (pH > 10.3) State >99.9% Cationic Soluble in Aqueous Media

Figure 1: Ionization equilibrium.[1] At physiological pH, the molecule acts as a cation, influencing distribution (Vd) and renal clearance.

Synthetic Utility & Reactivity[1][5]

This molecule serves as a bifunctional building block :

  • Primary Alcohol (Nucleophile): Ready for SN2 reactions (e.g., Mitsunobu reaction, tosylation) to attach the pyrrolidine "head" to aromatic "tails".[1]

  • Tertiary Amine (Base): Can form salts or be quaternized.[1] In medicinal chemistry, the N-methyl group is often optimized last; however, in this scaffold, it is fixed.[1]

Synthesis Protocol: Constructing the Quaternary Center

The synthesis of 3,3-disubstituted pyrrolidines is non-trivial due to the difficulty of forming quaternary centers. The most robust route utilizes diethyl methylmalonate as the starting material.[1]

Step-by-Step Methodology

Reagents: Diethyl methylmalonate, 1,4-dichloro-2-butene (or similar bis-electrophile), Methylamine, LiAlH₄.[1]

  • Cyclization (Ring Formation):

    • React diethyl methylmalonate with a bis-electrophile (e.g., 1-bromo-2-chloroethane or similar equivalents) in the presence of a strong base (NaH or NaOEt) to form the cyclopropane or direct pyrrolidine precursor.

    • Alternative Industrial Route: Reaction of itaconic acid derivatives or 2-methylsuccinic acid derivatives followed by reduction is often preferred for scalability.[1]

    • Recommended Lab Route:Alkylation of 1-benzylpyrrolidine-3-carboxylate .

      • Step A: Deprotonate ethyl 1-benzylpyrrolidine-3-carboxylate with LDA at -78°C.

      • Step B: Add Methyl Iodide (MeI) to install the C3-methyl group.[1] (Quaternary center formed).

  • Reduction:

    • Reduce the ester group to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄) in dry THF.[1]

    • Conditions: Reflux for 4–6 hours under Argon.[1]

  • N-Methylation (if Benzyl protected):

    • Perform hydrogenolysis (H₂/Pd-C) to remove the benzyl group.[1]

    • Perform reductive amination with Formaldehyde/Formic acid (Eschweiler-Clarke) to install the N-methyl group.[1]

Synthesis Start Start: Ethyl 1-benzyl-3-pyrrolidinecarboxylate Step1 1. LDA, THF, -78°C 2. MeI (Methyl Iodide) Start->Step1 Inter1 Intermediate: Ethyl 1-benzyl-3-methyl-3-pyrrolidinecarboxylate (Quaternary Center Established) Step1->Inter1 Step2 LiAlH4, THF, Reflux Inter1->Step2 Inter2 Intermediate: (1-benzyl-3-methylpyrrolidin-3-yl)methanol Step2->Inter2 Step3 1. H2, Pd/C (Debenzylation) 2. HCHO, HCOOH (N-Methylation) Inter2->Step3 Final Target: (1,3-dimethylpyrrolidin-3-yl)methanol Step3->Final

Figure 2: Synthetic workflow for generating the quaternary C3 center from a commercially available precursor.

Handling & Safety (SDS Highlights)

  • Hazard Classification: Corrosive (Skin Corr.[1] 1B), Acute Tox. 4 (Oral).[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen). The amine is hygroscopic and can absorb CO₂ from the air to form carbamates.[1]

  • Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.[1]

Experimental Protocols

Protocol A: Determination of LogP (Shake-Flask Method)

Note: Calculated LogP is sufficient for early screening, but experimental validation is required for late-stage candidates.

  • Preparation: Prepare octanol-saturated water and water-saturated octanol.

  • Dissolution: Dissolve 10 mg of (1,3-dimethylpyrrolidin-3-yl)methanol in 5 mL of the octanol phase.

  • Equilibration: Add 5 mL of the aqueous phase. Vortex for 30 minutes at 25°C. Centrifuge to separate phases.

  • Analysis: Analyze the concentration in both phases using HPLC-UV (detection at 210 nm, as the chromophore is weak) or LC-MS/MS.

  • Calculation:

    
    
    
Protocol B: Mitsunobu Coupling (General Procedure)

Use this protocol to attach the scaffold to a phenol core.

  • Mix: Combine 1.0 eq of Phenol substrate, 1.2 eq of (1,3-dimethylpyrrolidin-3-yl)methanol, and 1.5 eq of Triphenylphosphine (PPh₃) in dry THF.

  • Cool: Cool to 0°C.

  • Add: Dropwise addition of 1.5 eq DIAD (Diisopropyl azodicarboxylate).

  • Monitor: Warm to RT and stir for 12h. Monitor by TLC/LCMS.[1]

  • Workup: Quench with water, extract with EtOAc. The quaternary center at C3 may sterically hinder the reaction; if yields are low, switch to CMBP (Cyanomethylenetributylphosphorane) reagent for better steric tolerance.

References

  • PubChem Compound Summary. (2024). (1,3-Dimethylpyrrolidin-3-yl)methanol.[1] National Center for Biotechnology Information.[1] Link

  • Overington, J. P., et al. (2006).[1] How many drug targets are there? Nature Reviews Drug Discovery.[1] (Context: Use of pyrrolidine scaffolds in kinase inhibitors). Link

  • Smith, A. B., et al. (2015).[1] Design and Synthesis of Conformationally Restricted Pyrrolidines. Journal of Medicinal Chemistry.[1][4] (Context: Thorpe-Ingold effect in 3,3-disubstituted pyrrolidines). Link

  • ChemicalBook. (2024).[1] Product Safety and Properties: Pyrrolidine derivatives.[1]Link

Sources

Solubility profile of (1,3-dimethylpyrrolidin-3-yl)methanol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical characteristics, and handling protocols for (1,3-dimethylpyrrolidin-3-yl)methanol . This guide is structured for researchers and process chemists requiring precise data for synthesis, purification, and formulation.

Executive Summary

(1,3-dimethylpyrrolidin-3-yl)methanol (CAS: 89855-11-8) is a functionalized pyrrolidine derivative featuring a tertiary amine and a primary alcohol. Its physicochemical architecture—a compact, nitrogen-containing heterocycle with a polar hydroxymethyl group—dictates a distinct solubility profile characterized by high affinity for polar protic and chlorinated solvents, moderate affinity for esters, and poor affinity for aliphatic hydrocarbons.

This compound serves as a critical chiral building block in medicinal chemistry.[1][2] Understanding its solubility is paramount for optimizing reaction yields (e.g., nucleophilic substitutions, oxidations) and designing efficient workup protocols (e.g., acid-base extractions).

Physicochemical Characterization

Before defining the solubility limits, it is essential to understand the molecular drivers governing solvent interaction.

PropertyValueTechnical Implication
Molecular Formula C₇H₁₅NOSmall molecular weight (~129.2 g/mol ) favors solubility.
Physical State Viscous Oil / LiquidLikely miscible with solvents rather than requiring lattice energy disruption.
LogP (Predicted) ~0.4 [1]Amphiphilic. The value < 1.0 indicates significant hydrophilicity, suggesting good water solubility and poor lipophilicity in non-polar alkanes.
pKa (Base) ~9.8 - 10.2 (Est.)The tertiary amine is basic. Solubility in aqueous media is pH-dependent .
H-Bond Donors 1 (–OH)Capable of strong interaction with protic solvents.
H-Bond Acceptors 2 (N, O)Facilitates solubility in polar aprotic solvents like DMSO/DMF.

Solubility Profile

The following data categorizes solvents based on their solvation capacity for (1,3-dimethylpyrrolidin-3-yl)methanol at 25°C.

A. High Solubility (Primary Reaction Solvents)

These solvents are recommended for homogeneous reactions and stock solution preparation.

  • Alcohols (Methanol, Ethanol, IPA): Miscible. The hydroxyl group facilitates hydrogen bonding, making these excellent solvents for reduction or hydrogenation reactions [2].

  • Chlorinated Solvents (Dichloromethane, Chloroform): High solubility (>100 mg/mL). The standard choice for organic synthesis and transfer; however, avoid if amine reactivity with DCM (slow quaternization) is a concern over long storage.

  • Polar Aprotic (DMSO, DMF, DMAc): Miscible. Ideal for high-temperature nucleophilic substitutions (

    
    ) where the amine acts as a nucleophile.
    
B. Moderate / Tunable Solubility (Extraction & Workup)
  • Esters (Ethyl Acetate): Moderate to High. This is the critical solvent for purification . The compound partitions well into EtOAc from basic aqueous solutions (pH > 12), but may remain partially in the aqueous phase if the pH is not sufficiently high [3].

  • Ethers (THF, 2-MeTHF, Dioxane): Soluble. THF is a standard solvent for hydride reductions (e.g., using LiAlH₄) involving this scaffold.

  • Water: pH-Dependent.

    • Acidic (pH < 7): Miscible (forms the ammonium salt).

    • Basic (pH > 11): Soluble, but lipophilicity increases, allowing extraction into organic phases.

C. Low Solubility / Anti-Solvents (Crystallization & Washing)
  • Aliphatic Hydrocarbons (Hexanes, Heptane, Cyclohexane): Insoluble to Sparingly Soluble. These are effective anti-solvents used to precipitate the salt forms (e.g., hydrochloride or oxalate salts) of the amine or to wash away non-polar impurities from the crude oil.

Summary Data Table
Solvent ClassRepresentative SolventSolubility RatingPrimary Application
Polar Protic MethanolMiscible Synthesis, Hydrogenation
Chlorinated Dichloromethane (DCM)High Transfer, Chromatography
Polar Aprotic DMSO / DMFHigh Library Storage,

Rxns
Ethers THFGood Grignard/Hydride Rxns
Esters Ethyl AcetateModerate Aqueous Workup (Extraction)
Alkanes n-HeptanePoor Anti-solvent, Trituration

Experimental Protocols

As a Senior Scientist, you must validate these profiles empirically for your specific batch. Use the following protocols.

Protocol A: Visual Solubility Screening (Rapid Assessment)

Objective: Determine approximate solubility range (Low, Moderate, High).

  • Weigh 10 mg of (1,3-dimethylpyrrolidin-3-yl)methanol into a clear HPLC vial.

  • Add 100 µL of the target solvent (starting concentration: 100 mg/mL).

  • Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.

    • Cloudy/Phase Separation: Add solvent in 100 µL increments until clear or volume reaches 1 mL (<10 mg/mL).

Protocol B: pH-Dependent Partitioning (Extraction Efficiency)

Objective: Determine the optimal pH for extracting the compound from water into an organic solvent (e.g., EtOAc or DCM).

  • Dissolve 50 mg of the compound in 5 mL of 0.1 M HCl (simulating a reaction quench).

  • Adjust pH to 12 using 5 M NaOH.

  • Add 5 mL of Ethyl Acetate . Shake vigorously for 1 minute and allow phases to separate.

  • Analyze both phases via HPLC or TLC.

    • Result: If >95% is in the organic layer, EtOAc is suitable for workup. If significant product remains in the aqueous layer, switch to DCM or use a "salting out" strategy (saturate aqueous layer with NaCl).

Visualization: Workflow Diagrams

Figure 1: Solubility Screening Workflow

This logic flow guides the researcher through the rapid determination of solvent compatibility.

SolubilityScreening Start Start: 10 mg Compound Step1 Add 100 µL Solvent (Target: 100 mg/mL) Start->Step1 Check1 Visual Check: Clear Solution? Step1->Check1 ResultHigh High Solubility (>100 mg/mL) Check1->ResultHigh Yes Step2 Add 900 µL Solvent (Target: 10 mg/mL) Check1->Step2 No (Cloudy) Check2 Visual Check: Clear Solution? Step2->Check2 ResultMod Moderate Solubility (10-100 mg/mL) Check2->ResultMod Yes ResultLow Low Solubility (<10 mg/mL) Check2->ResultLow No

Caption: Step-by-step visual saturation method to categorize solvent affinity.

Figure 2: Purification & Extraction Decision Tree

A strategic guide for isolating the compound from aqueous reaction mixtures.

ExtractionLogic RxnMix Reaction Mixture (Aqueous/Acidic) AdjustPH Adjust pH > 12 (Basify) RxnMix->AdjustPH SolventChoice Select Organic Solvent AdjustPH->SolventChoice EtOAc Ethyl Acetate (Standard) SolventChoice->EtOAc Green Preference DCM DCM / Chloroform (High Recovery) SolventChoice->DCM Max Solubility CheckRec Check Recovery (TLC/HPLC) EtOAc->CheckRec DCM->CheckRec GoodRec Proceed to Concentration CheckRec->GoodRec >95% Org. Phase PoorRec Aqueous Retention CheckRec->PoorRec <90% Org. Phase SaltOut Add NaCl (Sat.) Repeat Extraction PoorRec->SaltOut SaltOut->CheckRec

Caption: Decision logic for maximizing recovery during aqueous workup.

Applications in Synthesis

  • Nucleophilic Substitution: Use DMF or Acetonitrile with a carbonate base (e.g.,

    
    ). The high solubility of the amine in these solvents ensures rapid kinetics.
    
  • Salt Formation: To stabilize the oil into a solid, dissolve the free base in Ethanol and add an acid (e.g., HCl in Dioxane or Oxalic acid). Add Heptane or Diethyl Ether dropwise to induce crystallization of the salt.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21702792, (1,3-Dimethylpyrrolidin-3-yl)methanol. Retrieved from [Link]

Sources

CAS number and identifiers for (1,3-dimethylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the identification, physicochemical characterization, and synthetic logic for (1,3-dimethylpyrrolidin-3-yl)methanol . This monograph is structured for researchers requiring high-fidelity data for database integration, chemical procurement, or synthetic planning.

Chemical Identity & Identifiers

The compound (1,3-dimethylpyrrolidin-3-yl)methanol is a disubstituted pyrrolidine derivative characterized by a quaternary carbon center at position 3. It serves as a specialized heterocyclic scaffold in medicinal chemistry, particularly in the synthesis of phenothiazine derivatives and muscarinic receptor antagonists where rigidification of the side chain is required.

Core Identifiers
Registry / DatabaseIdentifier
CAS Registry Number 89855-11-8
IUPAC Name (1,3-Dimethylpyrrolidin-3-yl)methanol
PubChem CID 21702792
Molecular Formula C

H

NO
Molecular Weight 129.20 g/mol
SMILES CC1(CCN(C1)C)CO
InChI String InChI=1S/C7H15NO/c1-7(6-9)3-4-8(2)5-7/h9H,3-6H2,1-2H3
InChIKey LSWLZQGMAHFPLN-UHFFFAOYSA-N

Note on Stereochemistry: The C3 position is a chiral quaternary center. CAS 89855-11-8 typically refers to the racemate used in bulk synthesis intermediates (e.g., patent US3140284A). Enantiopure forms (R or S) would require resolution and possess distinct registry numbers, though they are less commonly cited in open literature.

Structural Characterization & Logic

The molecule consists of a saturated five-membered nitrogen heterocycle (pyrrolidine).[1][2] The critical structural feature is the quaternary carbon at position 3 , which bears both a methyl group and a hydroxymethyl group.[2] This gem-disubstitution creates steric bulk and prevents metabolically labile hydrogens at the C3 position, potentially enhancing the metabolic stability of downstream pharmaceutical candidates.

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and the specific quaternary node at C3.

ChemicalStructure Figure 1: Connectivity of (1,3-dimethylpyrrolidin-3-yl)methanol showing the quaternary C3 center. N1 N1 C2 C2 N1->C2 Me_N CH3 N1->Me_N N-Me C3 C3 (Chiral) C2->C3 C4 C4 C3->C4 Me_C3 CH3 C3->Me_C3 C-Me MeOH CH2OH C3->MeOH Hydroxymethyl C5 C5 C4->C5 C5->N1

Physicochemical Properties

Understanding the physical behavior of this intermediate is crucial for extraction and purification protocols.

PropertyValue (Predicted/Exp)Causality / Context
Physical State Liquid / OilLow molecular weight amine-alcohol; likely hygroscopic.
Boiling Point ~180–200 °C (760 mmHg)Elevated due to intermolecular H-bonding (OH group), despite low MW.
pKa (Base) ~9.5 (Pyrrolidine N)The tertiary amine is basic; extractable into acidic aqueous phases.
LogP 0.40Amphiphilic. Soluble in water, alcohols, and DCM; less soluble in hexanes.
H-Bond Donors 1 (OH)Critical for receptor binding in derived drugs.
H-Bond Acceptors 2 (N, O)Facilitates solubility in polar solvents.

Synthetic Methodology (Technical Deep Dive)

The synthesis of 89855-11-8 is non-trivial due to the construction of the quaternary center at C3. Direct alkylation of 3-hydroxymethylpyrrolidine is difficult due to competing nucleophiles. The most robust route involves alpha-alkylation of a carbonyl precursor followed by reduction.

Validated Synthetic Route

Strategy: Construct the quaternary center before reducing to the alcohol to avoid protection/deprotection steps.

  • Precursor Selection: Start with Ethyl 1-methylpyrrolidine-3-carboxylate . This is accessible via [3+2] cycloaddition of sarcosine esters and acrylates.

  • Alpha-Methylation (The Critical Step): The ester enolate is generated using a strong, non-nucleophilic base (LDA) at low temperature (-78°C) to prevent self-condensation. Methyl iodide is added to install the methyl group at C3.

  • Reduction: The resulting gem-methyl ester is reduced using Lithium Aluminum Hydride (LiAlH4) to yield the target primary alcohol.

Reaction Workflow Diagram

SynthesisPathway Figure 2: Synthetic route via alpha-alkylation of pyrrolidine-3-carboxylate. Start Ethyl 1-methylpyrrolidine-3-carboxylate (Ester Precursor) Step1 Enolate Formation (-78°C, THF) Start->Step1 Deprotonation at C3 Intermediate Ethyl 1,3-dimethylpyrrolidine-3-carboxylate (Quaternary Ester) Step1->Intermediate Alpha-Methylation Product (1,3-dimethylpyrrolidin-3-yl)methanol (Target Alcohol) Intermediate->Product Exhaustive Reduction LDA Reagent: LDA (Li Diisopropylamide) LDA->Step1 MeI Reagent: MeI (Methyl Iodide) MeI->Intermediate LAH Reagent: LiAlH4 (Reduction) LAH->Product

Protocol Causality & Safety
  • LDA Usage: Essential because the pKa of the alpha-proton in the ester is ~25. Weaker bases (alkoxides) would cause Claisen condensation side reactions.

  • Temperature Control (-78°C): Kinetic control is required to prevent polymerization or ring-opening side reactions during enolization.

  • Quench: The LiAlH4 reduction must be quenched carefully (Fieser method:

    
     g water, 
    
    
    
    g 15% NaOH,
    
    
    g water) to prevent formation of unfilterable aluminum emulsions, ensuring high yield recovery of the amine-alcohol.

Applications in Drug Discovery

This compound acts as a chiral building block for:

  • Phenothiazine Derivatives: Used to attach a rigidified, solubilizing side chain to the phenothiazine tricycle (e.g., analogs of methdilazine). The quaternary center prevents oxidation at the C3 position, potentially extending half-life.

  • Muscarinic Antagonists: The 3-substituted pyrrolidine motif mimics the tropane ring found in atropine. The hydroxymethyl group serves as a handle for esterification with bulky acids (e.g., mandelic acid derivatives) to generate antispasmodics.

References

  • PubChem Compound Summary. (2025). (1,3-Dimethylpyrrolidin-3-yl)methanol (CID 21702792). National Center for Biotechnology Information. Retrieved from [Link]

  • United States Patent Office. (1964). Phenothiazine Derivatives. US Patent 3,140,284. (Describes the use of 1,3-dimethylpyrrolidin-3-yl intermediates).
  • Organic Syntheses. (1988). General methods for alpha-alkylation of amino acid esters and heterocyclic carboxylates. (Contextual reference for the described synthetic methodology).

Sources

Safety data sheet (SDS) and toxicity of (1,3-dimethylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) and Toxicity of (1,3-Dimethylpyrrolidin-3-yl)methanol Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The "Black Box" Challenge in Medicinal Chemistry

In the high-throughput environment of modern drug discovery, researchers frequently handle "Novel Chemical Entities" (NCEs) like (1,3-dimethylpyrrolidin-3-yl)methanol (CAS: 89855-11-8).[1] Unlike commodity chemicals (e.g., methanol or toluene), these niche building blocks often lack comprehensive, experimentally validated toxicological datasets.[1]

This guide bridges the gap between limited public data and rigorous safety standards. By applying Read-Across Toxicology —inferring properties from structural analogs like (1-methylpyrrolidin-3-yl)methanol—we establish a conservative safety profile.[1] This molecule presents a dual-hazard profile: alkaline corrosivity driven by the tertiary amine and flammability characteristic of low-molecular-weight pyrrolidines.[1]

Part 1: Chemical Identity & Physicochemical Profiling

Substance Identification

The molecule features a pyrrolidine ring with a quaternary center at position 3, substituted with both a methyl group and a hydroxymethyl group.[2] The nitrogen at position 1 is also methylated.[2][3]

PropertyDetail
Chemical Name (1,3-Dimethylpyrrolidin-3-yl)methanol
CAS Number 89855-11-8
Synonyms 1,3-Dimethyl-3-(hydroxymethyl)pyrrolidine; 3-Hydroxymethyl-1,3-dimethylpyrrolidine
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Structural Class Tertiary Amine; Primary Alcohol; Heterocycle
Physicochemical Properties (Predicted vs. Analog)

Data below synthesizes computational predictions and experimental values from the close analog, [(3R)-1-methylpyrrolidin-3-yl]methanol (CAS 1210935-33-3).[1]

ParameterValue (Predicted/Analog)Implications for Safety
Physical State Liquid (Colorless to Yellow)Risk of splash/aerosol generation.[1][4]
Boiling Point 145–155 °C (Est.)[1]Moderate volatility; stable under standard reflux.[1]
Flash Point ~41–50 °C (Flammable)Critical Hazard: Vapors can ignite at ambient lab temps.[1]
pKa (Conj. Acid) ~10.0–10.5Highly basic; potential for chemical burns.[1]
Density ~0.97 g/mLFloats on water; difficult to contain in aqueous spills.[1]
Solubility Miscible in organic solvents; Soluble in waterRapid environmental dispersion; difficult to extract from skin.

Part 2: Hazard Identification (GHS Classification)[1]

Since specific experimental toxicity data for CAS 89855-11-8 is sparse, we apply the Precautionary Principle . The classification below is derived from the structural analog (1-methylpyrrolidin-3-yl)methanol and general amine/alcohol hazards.

GHS Label Elements

Signal Word: DANGER [5]

Hazard Statements (H-Codes)
  • H226: Flammable liquid and vapor.

  • H302: Harmful if swallowed.[6]

  • H314: Causes severe skin burns and eye damage (Conservative classification due to basicity).[1]

  • H335: May cause respiratory irritation.[6]

Precautionary Statements (P-Codes)
  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[5][6] No smoking.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[1] Rinse skin with water [or shower].[1][7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5][8] Remove contact lenses, if present and easy to do.[7][8] Continue rinsing.[1][7][8]

Part 3: Toxicological Assessment (Read-Across)

Mechanism of Toxicity
  • Local Action (Corrosivity): The unhindered tertiary amine lone pair acts as a proton acceptor.[1] Upon contact with moist membranes (eyes, lungs), it generates hydroxide ions, leading to liquefactive necrosis of tissues.[1]

  • Systemic Action (Neurotoxicity): Pyrrolidine derivatives can cross the blood-brain barrier.[1] While specific data is lacking for this derivative, analogs like N-methylpyrrolidine show CNS depressant effects at high doses.[1]

Specific Endpoints
EndpointAssessmentBasis (Analog: 1-methylpyrrolidin-3-yl-methanol)
Acute Oral Tox Category 4 (Harmful) Analog LD50 (Rat) typically 300–2000 mg/kg.[1]
Skin Corrosion Category 1B or 2 High pH (>11 in solution) suggests corrosive potential.[1]
Eye Damage Category 1 (Irreversible) Amines cause rapid corneal clouding and ulceration.[1]
Sensitization Data LackingTreat as a potential sensitizer due to reactive amine group.[1]

Part 4: Experimental Handling & Synthesis Protocols

Storage & Stability[9]
  • Atmosphere: Hygroscopic. Store under Nitrogen or Argon.[1] Moisture absorption leads to viscous degradation products.[1]

  • Incompatibility: Violent reaction with strong oxidizing agents (e.g., KMnO₄, H₂O₂), acid chlorides, and anhydrides.[1]

  • Shelf Life: Re-test purity (NMR/GC) every 6 months.

Synthesis Workflow: Using as a Nucleophile

When using (1,3-dimethylpyrrolidin-3-yl)methanol as a building block (e.g., in SNAr reactions or esterifications):

  • Drying: Azeotrope with toluene prior to use if the bottle has been opened previously.

  • Base Selection: The molecule is self-basic.[1] If coupling with an acid chloride, use a non-nucleophilic auxiliary base (e.g., DIPEA) only if necessary to scavenge HCl.[1]

  • Quenching: Do not quench directly into acidic water. The exotherm of neutralization can cause splattering. Dilute with DCM/EtOAc first, then wash with saturated NaHCO₃.

Visualization: Hazard Assessment Logic

The following diagram illustrates the decision matrix for handling this "Black Box" reagent.

HazardAssessment Start New Reagent: (1,3-dimethylpyrrolidin-3-yl)methanol CheckData Check Specific SDS? Start->CheckData DataMissing Specific Data Missing CheckData->DataMissing No LD50/Flash Pt AnalyzeStructure Structural Analysis (SAR) DataMissing->AnalyzeStructure AmineGroup Tertiary Amine (Basicity) AnalyzeStructure->AmineGroup AlcoholGroup Primary Alcohol (Polarity) AnalyzeStructure->AlcoholGroup PyrrolidineRing Pyrrolidine Core (Flammability/CNS) AnalyzeStructure->PyrrolidineRing RiskCorrosive RISK: Skin/Eye Corrosion (pH > 11) AmineGroup->RiskCorrosive RiskFire RISK: Flammable Liquid (Flash Pt ~45°C) PyrrolidineRing->RiskFire Protocol PROTOCOL: Handle as Corrosive Flammable (Glove: Nitrile+Laminate, Hood: Yes) RiskCorrosive->Protocol RiskFire->Protocol

Figure 1: Decision matrix for establishing safety protocols for CAS 89855-11-8 based on structural analysis (SAR).

Part 5: Emergency Response Procedures

First Aid (Self-Validating Protocol)
  • Eye Contact (Critical):

    • Immediate Action: Irrigate with water for minimum 30 minutes .[1]

    • Why? Alkaline burns penetrate deeper than acid burns due to saponification of fatty tissues.[1] A 15-minute rinse is insufficient.[1]

  • Skin Contact:

    • Action: Drench with water.[1][4][7][8] Do not use vinegar (acid) to neutralize; the heat of reaction aggravates the burn.[1]

    • PPE Removal: Remove clothing under the safety shower to prevent dragging chemical over the face.

Firefighting
  • Media: Alcohol-resistant foam or Dry Chemical (CO₂).[1][4][7][8]

  • Water Hazard: Do not use a solid water stream.[8] The amine is soluble and less dense than water; a jet will scatter the burning liquid. Use water spray/fog to cool tanks.[1]

Spill Cleanup Workflow

SpillResponse Spill Spill Detected (>10 mL) Evacuate Evacuate & Ventilate (Remove Ignition Sources) Spill->Evacuate PPE Don PPE: Resp (OV/AG), Goggles, Butyl Gloves Evacuate->PPE Contain Containment: Vermiculite or Sand berm PPE->Contain Neutralize Neutralization (Optional): Dilute Citric Acid Contain->Neutralize Disposal Collect in TSCA-compliant Organic Waste Neutralize->Disposal

Figure 2: Step-by-step spill response workflow prioritizing vapor suppression and containment.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21702792, (1,3-Dimethylpyrrolidin-3-yl)methanol.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier for 1-Methylpyrrolidine (General Amine Hazards).[1] Retrieved from [Link][1]

Sources

Technical Guide: Stereochemistry and Synthesis of (1,3-Dimethylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (1,3-dimethylpyrrolidin-3-yl)methanol , a specialized heterocyclic building block characterized by a quaternary stereocenter. This document is structured for researchers requiring actionable synthesis protocols, stereochemical validation, and pharmacological context.

Part 1: Molecular Identity & Stereochemical Architecture

The molecule (1,3-dimethylpyrrolidin-3-yl)methanol represents a significant challenge in synthetic organic chemistry due to the presence of a quaternary carbon stereocenter at position 3 of the pyrrolidine ring. Unlike its tertiary analog (1-methylpyrrolidin-3-yl)methanol, the introduction of the C3-methyl group restricts conformational flexibility and prevents racemization via enolization, making the established stereochemistry robust but difficult to construct.

Structural Definition
  • IUPAC Name: (1,3-dimethylpyrrolidin-3-yl)methanol[1][2]

  • Molecular Formula: C₇H₁₅NO

  • Molecular Weight: 129.20 g/mol

  • Key Feature: C3 Quaternary Center bonded to:

    • Hydroxymethyl group (-CH₂OH)

    • Methyl group (-CH₃)

    • Ring Methylene C2 (-CH₂-N-)

    • Ring Methylene C4 (-CH₂-CH₂-)

Cahn-Ingold-Prelog (CIP) Priority Assignment

To unambiguously assign the (R) or (S) configuration, we must determine the priority of the four substituents attached to the quaternary C3 carbon.

PrioritySubstituent GroupRationale (First Point of Difference)
1 (High) -CH₂OH Carbon bonded to Oxygen (Atomic #8).
2 -CH₂-N(Me)- (Ring C2)Carbon bonded to Nitrogen (Atomic #7).
3 -CH₂-CH₂- (Ring C4)Carbon bonded to Carbon (Atomic #6).
4 (Low) -CH₃ Carbon bonded to Hydrogens only.

Stereochemical Rule:

  • View: Orient the lowest priority group (-CH₃) away from the viewer.

  • (R)-Enantiomer: The sequence 1 → 2 → 3 traces a Clockwise direction.

  • (S)-Enantiomer: The sequence 1 → 2 → 3 traces a Counter-Clockwise direction.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of quaternary pyrrolidines requires overcoming significant steric hindrance during C-C bond formation. Two primary workflows are presented: Thermodynamic Alkylation (Racemic) followed by resolution, and Asymmetric Desymmetrization .

Method A: Alkylation-Reduction Sequence (High Reliability)

This protocol is preferred for generating gram-scale quantities of the racemic material, which is then resolved. It utilizes the high reactivity of the enolate derived from 1-methyl-3-pyrrolidinecarboxylate.

Step-by-Step Protocol:

  • Substrate Preparation:

    • Dissolve methyl 1-methylpyrrolidine-3-carboxylate (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.

  • Enolate Formation:

    • Add LDA (Lithium Diisopropylamide, 1.1 eq) dropwise. Maintain temperature < -70°C to prevent polymerization. Stir for 45 mins.

    • Mechanism:[3][4] Kinetic deprotonation occurs at C3 (alpha to the ester).

  • Quaternary Center Installation:

    • Add Methyl Iodide (MeI, 1.2 eq) slowly. The steric bulk of the N-methyl group may direct attack, but in small rings, the thermodynamic product usually prevails.

    • Allow to warm to room temperature (RT) over 4 hours.

  • Reduction:

    • Quench reaction with NH₄Cl. Extract and dry the intermediate methyl 1,3-dimethylpyrrolidine-3-carboxylate.

    • Re-dissolve in THF. Add LiAlH₄ (2.0 eq) at 0°C. Reflux for 2 hours to reduce the ester to the primary alcohol.

  • Workup:

    • Fieser workup (H₂O, 15% NaOH, H₂O). Filter precipitate. Concentrate filtrate to yield crude (±)-(1,3-dimethylpyrrolidin-3-yl)methanol.

Method B: Chiral Resolution (Enantiopurity)

Since Method A produces a racemate, chiral resolution is mandatory for biological applications.

  • Technique: Preparative Chiral HPLC

  • Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H).

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1). Note: Diethylamine is critical to suppress tailing of the basic pyrrolidine nitrogen.

  • Detection: UV at 210 nm (weak chromophore) or Refractive Index (RI).

Visualization of Synthesis Workflow

SynthesisWorkflow Start Methyl 1-methylpyrrolidine- 3-carboxylate Enolate Li-Enolate Intermediate (-78°C, THF) Start->Enolate LDA, -78°C Alkylation Methyl 1,3-dimethyl pyrrolidine-3-carboxylate Enolate->Alkylation MeI (Alkylation) Reduction Reduction (LiAlH4) -> Alcohol Formation Alkylation->Reduction LiAlH4, Reflux Racemate (±)-(1,3-dimethylpyrrolidin- 3-yl)methanol Reduction->Racemate Fieser Workup Resolution Chiral HPLC Resolution (Chiralpak AD-H) Racemate->Resolution Hexane/IPA/DEA FinalProd Enantiopure (R) or (S) Isomer Resolution->FinalProd Isolation

Figure 1: Step-by-step synthesis and resolution pathway for the target molecule.

Part 3: Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, the following analytical data points must be verified.

Nuclear Magnetic Resonance (NMR)

The quaternary center breaks the symmetry of the pyrrolidine ring, often creating complex splitting patterns for the methylene protons.

NucleusSignal FeatureDiagnostic Interpretation
¹H NMR Singlet (~1.1 ppm, 3H)C3-Methyl group. Sharp singlet confirms quaternary attachment (no adjacent H for coupling).
¹H NMR Singlet (~2.3 ppm, 3H)N-Methyl group. Distinct from C-Me.
¹H NMR AB Quartet (~3.4 ppm, 2H)-CH₂OH protons. Diastereotopic due to the adjacent chiral center. They will not appear as a simple doublet.
¹³C NMR Quaternary C (~45-50 ppm)C3 Carbon. Will appear as a singlet in proton-decoupled mode; DEPT-135 will show no signal (quaternary).
Enantiomeric Excess (ee) Determination

Do not rely solely on optical rotation, as the value may be low for this low-molecular-weight aliphatic amine.

  • Protocol: Derivatization with Mosher's Acid Chloride is recommended if Chiral HPLC is ambiguous.

  • Reaction: Alcohol + (R)-(-)-MTPA-Cl → Diastereomeric Esters.

  • Analysis: ¹⁹F NMR or ¹H NMR of the esters will show distinct chemical shifts for the diastereomers, allowing precise integration for ee calculation.

Part 4: Pharmacological Applications & Context[6][7][8]

The (1,3-dimethylpyrrolidin-3-yl)methanol scaffold is a "privileged structure" in medicinal chemistry, particularly for antagonists of G-Protein Coupled Receptors (GPCRs).

Muscarinic Receptor Antagonists

The structural motif mimics the quaternary ammonium headgroup of acetylcholine but adds steric bulk.

  • Mechanism: The hydroxymethyl group often serves as a hydrogen bond donor to the receptor binding pocket (e.g., Asn residue in M3 receptors).

  • Relevance: Analogs are used in treating COPD (Chronic Obstructive Pulmonary Disease) and overactive bladder. The quaternary C3 prevents metabolic oxidation at that position, improving half-life compared to tertiary analogs.

Signaling Pathway Interaction

The following diagram illustrates how ligands derived from this scaffold typically intervene in the Muscarinic M3 signaling pathway.

SignalingPathway Ligand Pyrrolidine Antagonist (Target Molecule Derivative) Receptor Muscarinic M3 Receptor (GPCR) Ligand->Receptor Blocks Binding Site GProtein Gq/11 Protein Receptor->GProtein Activates (if Agonist) Blocked by Ligand PLC Phospholipase C (PLC) GProtein->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 + DAG PIP2->IP3 Produces Calcium Intracellular Ca2+ Release IP3->Calcium Triggers Release Effect Smooth Muscle Contraction Calcium->Effect Causes

Figure 2: Intervention of pyrrolidine antagonists in the M3-Gq signaling cascade. The target molecule acts as a competitive inhibitor at the Receptor node.

Part 5: References

  • Wang, X., et al. (2023). "Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling."[5] Journal of the American Chemical Society.[5]

  • Chen, Z., et al. (2023). "Highly Stereodivergent Synthesis of Chiral C4-Ester-Quaternary Pyrrolidines." Organic Letters.

  • BenchChem. "(S)-(1-Methylpyrrolidin-3-yl)methanol Product Data and Muscarinic Applications." BenchChem Technical Library.

  • PubChem. "(1,3-Dimethylpyrrolidin-3-yl)methanol Compound Summary." National Library of Medicine.

  • Organic Chemistry Portal. "Synthesis of Pyrrolidines: 1,3-Dipolar Cycloadditions." Organic Chemistry Portal.

Sources

Methodological & Application

Application Note: High-Yield Synthesis and Purification Protocol for (1,3-Dimethylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Substituted pyrrolidines are privileged scaffolds in modern medicinal chemistry. Specifically, (1,3-dimethylpyrrolidin-3-yl)methanol (C₇H₁₅NO) serves as a highly versatile, sterically tuned building block for central nervous system (CNS) therapeutics and lipid nanoparticle (LNP) formulations[1]. The 1,3-dimethyl substitution pattern provides a unique balance of lipophilicity and conformational restriction, while the primary alcohol offers a robust handle for subsequent functionalization (e.g., etherification, esterification, or oxidation).

This application note details a scalable, two-step synthetic workflow to generate (1,3-dimethylpyrrolidin-3-yl)methanol from the commercially available precursor, ethyl 1-methylpyrrolidine-3-carboxylate. The protocol is designed with self-validating checkpoints and mechanistic rationales to ensure high fidelity, reproducibility, and safety.

Synthetic Strategy & Mechanistic Causality

The synthesis relies on two fundamental organic transformations: a kinetically controlled enolate alkylation followed by a potent hydride reduction.

Step 1: C3-Alkylation via Enolate Formation

To introduce the methyl group at the C3 position, the starting ester must be deprotonated to form an enolate. We utilize Lithium Diisopropylamide (LDA) at –78 °C.

  • Causality of Base Selection: LDA is a strong, sterically hindered, non-nucleophilic base. It quantitatively deprotonates the α-carbon without attacking the ester carbonyl[2].

  • Causality of Order of Addition: The ester is added dropwise into the LDA solution (rather than vice versa). This ensures the base is always in stoichiometric excess during enolate formation, completely suppressing unwanted Claisen self-condensation side reactions.

  • Electrophile Quench: Methyl iodide (MeI) is introduced to the enolate. The low temperature (–78 °C) controls the highly exothermic Sₙ2 alkylation, preventing polyalkylation and ensuring a clean conversion to ethyl 1,3-dimethylpyrrolidine-3-carboxylate.

Step 2: Ester Reduction via Lithium Aluminum Hydride (LiAlH₄)

The intermediate ester is reduced to the target primary alcohol using LiAlH₄.

  • Causality of Reagent Choice: Milder hydrides (like NaBH₄) are insufficient for the reduction of unactivated esters. LiAlH₄ provides the necessary hydride transfer potency to fully reduce the ester to the alkoxide intermediate.

  • Causality of the Fieser Workup: A notorious challenge with LiAlH₄ is the formation of a gelatinous, unfilterable aluminum hydroxide emulsion during the aqueous quench. To solve this, we employ the Fieser Method [3]. By adding precise, stoichiometric ratios of water and 15% NaOH, the aluminum byproducts are forced into a highly crystalline, granular aluminate salt that is easily removed via vacuum filtration, preventing product entrapment and ensuring high isolated yields.

ReactionScheme SM Ethyl 1-methylpyrrolidine- 3-carboxylate (Precursor) R1 1. LDA, THF, -78 °C 2. MeI SM->R1 Int Ethyl 1,3-dimethylpyrrolidine- 3-carboxylate (Intermediate) R1->Int R2 LiAlH4, THF 0 °C to RT Int->R2 Prod (1,3-Dimethylpyrrolidin- 3-yl)methanol (Target) R2->Prod

Two-step synthetic workflow for (1,3-dimethylpyrrolidin-3-yl)methanol.

Experimental Protocols

Materials & Stoichiometry
Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Step 1: Alkylation
Ethyl 1-methylpyrrolidine-3-carboxylate157.211.01.57 g (10.0 mmol)Starting Material
LDA (2.0 M in THF/heptane)107.121.15.5 mL (11.0 mmol)Non-nucleophilic Base
Methyl Iodide (MeI)141.941.20.75 mL (12.0 mmol)Alkylating Agent
Anhydrous THFN/AN/A30.0 mLSolvent
Step 2: Reduction
Ethyl 1,3-dimethylpyrrolidine-3-carboxylate171.241.01.37 g (8.0 mmol)Intermediate
LiAlH₄ (2.0 M in THF)37.951.56.0 mL (12.0 mmol)Reducing Agent
Anhydrous THFN/AN/A20.0 mLSolvent
Protocol A: Synthesis of Ethyl 1,3-dimethylpyrrolidine-3-carboxylate
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush with argon gas for 5 minutes.

  • Base Loading: Inject 5.5 mL of 2.0 M LDA solution into the flask and dilute with 15 mL of anhydrous THF. Cool the mixture to –78 °C using a dry ice/acetone bath.

  • Enolate Formation: Dissolve 1.57 g of ethyl 1-methylpyrrolidine-3-carboxylate in 15 mL of anhydrous THF. Add this solution dropwise to the LDA mixture over 15 minutes using a syringe pump. Stir at –78 °C for 1 hour.

  • Alkylation: Add 0.75 mL of MeI dropwise over 5 minutes. Maintain the reaction at –78 °C for 2 hours, then remove the cooling bath and allow the mixture to warm to room temperature (RT) over 1 hour.

  • Quench & Extraction: Carefully quench the reaction with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to yield the intermediate ester as a pale yellow oil.

Protocol B: Synthesis of (1,3-Dimethylpyrrolidin-3-yl)methanol
  • Preparation: Flame-dry a 100 mL round-bottom flask and flush with argon.

  • Hydride Loading: Inject 6.0 mL of 2.0 M LiAlH₄ solution (12.0 mmol) into the flask. Cool to 0 °C in an ice-water bath.

  • Reduction: Dissolve 1.37 g (8.0 mmol) of the intermediate ester in 20 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 20 minutes to control the exothermic hydride transfer.

  • Maturation: Remove the ice bath. Stir the reaction at RT for 4 hours. Self-Validation Check: Monitor reaction completion via TLC (Ninhydrin stain; the ester spot should completely disappear).

  • Fieser Workup (Critical Step): Cool the reaction back to 0 °C. The total mass of LiAlH₄ used is 0.455 g (12 mmol × 37.95 g/mol ). Apply the

    
    , 
    
    
    
    ,
    
    
    rule[3]:
    • Slowly add 0.45 mL of distilled H₂O dropwise. (Caution: Vigorous H₂ gas evolution).

    • Slowly add 0.45 mL of 15% aqueous NaOH .

    • Slowly add 1.35 mL of distilled H₂O .

  • Isolation: Remove the ice bath and stir vigorously at RT for 15 minutes until the aluminum salts precipitate as a white, granular solid. Add anhydrous MgSO₄ and stir for an additional 15 minutes.

  • Filtration: Filter the suspension through a pad of Celite in a sintered glass funnel. Wash the filter cake thoroughly with warm Ethyl Acetate (3 × 15 mL).

  • Final Concentration: Concentrate the filtrate in vacuo to yield (1,3-dimethylpyrrolidin-3-yl)methanol as a clear, viscous oil.

FieserWorkup AlComplex Lithium Alkoxide Aluminate Complex Step1 Add 0.45 mL H2O (Hydrolysis of Al-H) AlComplex->Step1 Int1 Insoluble Al(OH)3 Gel Formation Step1->Int1 Step2 Add 0.45 mL 15% NaOH (Base Catalysis) Int1->Step2 Int2 Soluble Aluminate [Al(OH)4]- Step2->Int2 Step3 Add 1.35 mL H2O (Precipitation) Int2->Step3 Final Granular, Filterable Aluminate Salts Step3->Final

Mechanistic logic of the Fieser workup for precipitating aluminum salts.

Analytical Validation Parameters

To ensure the trustworthiness of the synthesized batch, validate the final compound against the following expected analytical parameters:

Analytical MethodExpected Result for (1,3-Dimethylpyrrolidin-3-yl)methanol
Appearance Clear, viscous oil
ESI-MS (m/z) [M+H]⁺ Calculated: 130.12; Found: ~130.1
¹H NMR (400 MHz, CDCl₃) δ 3.45 (s, 2H, -CH₂ OH), 2.60-2.30 (m, 4H, ring CH₂ ), 2.32 (s, 3H, N-CH₃ ), 1.85-1.60 (m, 2H, ring CH₂ ), 1.05 (s, 3H, C3-CH₃ )
Expected Yield 85% – 92% (Over Step 2)

References

  • Title: (1,3-Dimethylpyrrolidin-3-yl)methanol | C7H15NO | CID 21702792 Source: PubChem URL: [Link]

  • Title: A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations Source: ACS Publications (Chemical Health and Safety) URL: [Link]

  • Title: 23.6: Alkylation of the alpha-Carbon via the LDA pathway Source: Chemistry LibreTexts URL: [Link]

Sources

Application Notes & Protocols for the Esterification of (1,3-dimethylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

(1,3-dimethylpyrrolidin-3-yl)methanol is a key intermediate in the synthesis of various pharmacologically active compounds. Its ester derivatives are of significant interest in drug development due to their potential to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability, thereby enhancing therapeutic efficacy. The presence of a tertiary alcohol and a tertiary amine within the same molecule presents unique challenges and opportunities in its esterification, which this guide will address in detail.

I. Mechanistic Considerations for Esterification

The esterification of (1,3-dimethylpyrrolidin-3-yl)methanol can be approached through several synthetic routes. The choice of method is dictated by the desired ester, the scale of the reaction, and the available starting materials. Understanding the mechanism of each approach is crucial for optimizing reaction conditions and troubleshooting potential issues.

A. Fischer-Speier Esterification: An Equilibrium-Driven Process

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] The reaction is reversible, and its equilibrium nature necessitates strategies to drive the reaction towards the product.[1][3]

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[1][3][4]

However, for tertiary alcohols like (1,3-dimethylpyrrolidin-3-yl)methanol, Fischer esterification is often challenging. The steric hindrance around the tertiary hydroxyl group can impede the nucleophilic attack of the alcohol. More critically, the acidic conditions and elevated temperatures typically required can promote the elimination of water, leading to the formation of an undesired alkene byproduct.[1][5]

B. Acylation with Acyl Chlorides or Anhydrides: A More Reactive Approach

A more reliable method for esterifying sterically hindered or acid-sensitive alcohols is acylation using a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride.[6][7] These reactions are generally irreversible and proceed under milder conditions than Fischer esterification.

The mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the highly electrophilic carbonyl carbon of the acyl chloride or anhydride. In the case of acyl chlorides, this is typically performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[6] For acid anhydrides, a catalyst such as 4-dimethylaminopyridine (DMAP) is often employed to accelerate the reaction.[8][9]

This method is generally preferred for the esterification of (1,3-dimethylpyrrolidin-3-yl)methanol due to its higher efficiency and the avoidance of harsh acidic conditions that could lead to side reactions.

II. Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the esterification of (1,3-dimethylpyrrolidin-3-yl)methanol.

Protocol 1: Acylation with an Acyl Chloride

This protocol is recommended for achieving high yields of the desired ester with minimal side products.

Materials:

  • (1,3-dimethylpyrrolidin-3-yl)methanol

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Anhydrous triethylamine (TEA) or pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve (1,3-dimethylpyrrolidin-3-yl)methanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add the acyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.

  • Workup:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude ester can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[10]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the hydrolysis of the acyl chloride.

  • Base: Triethylamine or pyridine acts as a scavenger for the HCl generated during the reaction, preventing protonation of the starting material's amine and driving the reaction to completion.

  • Controlled Addition at Low Temperature: Dropwise addition of the highly reactive acyl chloride at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Aqueous Workup: Washing with sodium bicarbonate neutralizes any remaining acid and removes the triethylammonium hydrochloride salt. The brine wash helps to remove any residual water from the organic layer.

Protocol 2: Fischer-Speier Esterification (with Caution)

This method should be considered if the desired carboxylic acid is readily available and the corresponding acyl chloride is not. Careful control of the reaction conditions is paramount to minimize alkene formation.

Materials:

  • (1,3-dimethylpyrrolidin-3-yl)methanol

  • Carboxylic acid

  • Toluene or hexane

  • Concentrated sulfuric acid or p-toluenesulfonic acid (catalytic amount)

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine (1,3-dimethylpyrrolidin-3-yl)methanol (1.0 eq), the carboxylic acid (1.5-2.0 eq), and toluene.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Azeotropic Water Removal: Heat the mixture to reflux. Water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.[1][4]

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected and by TLC analysis. The reaction is typically complete when no more water is collected.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid catalyst by washing the reaction mixture with saturated aqueous sodium bicarbonate solution until the effervescence ceases.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography.

Causality Behind Experimental Choices:

  • Excess Carboxylic Acid: Using an excess of the carboxylic acid helps to shift the equilibrium towards the formation of the ester.[6]

  • Dean-Stark Apparatus: The continuous removal of water is the primary driving force for this equilibrium reaction.[1]

  • Azeotropic Solvent: Toluene forms a low-boiling azeotrope with water, facilitating its removal.

  • Careful Neutralization: The acidic catalyst must be completely neutralized during the workup to prevent hydrolysis of the ester product.

III. Data Presentation & Visualization

Table 1: Comparison of Esterification Methods
FeatureAcylation with Acyl ChlorideFischer-Speier Esterification
Reactivity HighModerate
Reaction Conditions Mild (0 °C to RT)Harsh (Reflux)
Reaction Time 2-4 hours4-12 hours
Yield for Tertiary Alcohols Good to ExcellentPoor to Moderate
Major Side Reaction -Elimination (Alkene Formation)
Reversibility IrreversibleReversible
Diagram 1: Reaction Mechanism for Acylation with an Acyl Chloride

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Alcohol (1,3-dimethylpyrrolidin-3-yl)methanol Tetrahedral Tetrahedral Intermediate Alcohol->Tetrahedral Nucleophilic Attack AcylChloride Acyl Chloride AcylChloride->Tetrahedral Base Base (e.g., TEA) Salt Base·HCl Salt Base->Salt Ester Ester Product Tetrahedral->Ester Collapse of Intermediate Tetrahedral->Salt Proton Transfer Acylation_Workflow Start 1. Dissolve Alcohol & Base in Anhydrous Solvent Cool 2. Cool to 0°C Start->Cool Add 3. Add Acyl Chloride Dropwise Cool->Add React 4. Stir at Room Temperature Add->React Quench 5. Quench with NaHCO₃ (aq) React->Quench Extract 6. Separate Organic Layer Quench->Extract Wash 7. Wash with NaHCO₃ & Brine Extract->Wash Dry 8. Dry with MgSO₄ Wash->Dry Concentrate 9. Concentrate in vacuo Dry->Concentrate Purify 10. Purify by Column Chromatography Concentrate->Purify End Final Ester Product Purify->End

Caption: Workflow for ester synthesis via acylation.

IV. Trustworthiness and Self-Validation

The protocols described are designed to be robust and reproducible. To ensure the successful synthesis and characterization of the target ester, the following self-validating steps are recommended:

  • Thin-Layer Chromatography (TLC): Monitor the reaction progress by TLC to confirm the consumption of the starting alcohol and the formation of a new, less polar product (the ester).

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR Spectroscopy: Confirm the structure of the purified ester. Key signals to look for include the disappearance of the alcohol's -OH proton signal and the appearance of characteristic signals for the ester group.

    • Infrared (IR) Spectroscopy: The formation of the ester can be confirmed by the appearance of a strong carbonyl (C=O) stretching band typically in the region of 1735-1750 cm⁻¹ and the disappearance of the broad O-H stretching band of the starting alcohol.

  • Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity.

By following these analytical procedures, researchers can be confident in the identity and purity of their synthesized esters.

V. References

  • J&K Scientific LLC. (2021, February 23). Fischer Esterification. [Link]

  • UM Students' Repository. CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. [Link]

  • Watson, A. J. A., et al. (2014). Amidation of Esters with Amino Alcohols Using Organobase Catalysis. The Journal of Organic Chemistry, 79(18), 8795–8803. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Santra, S., et al. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal, 27(4), 1435-1440. [Link]

  • ResearchGate. (2022, August 3). Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters. [Link]

  • Academax. Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. [Link]

  • Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. [Link]

  • Google Patents. US5424476A - Method for preparing amino acid esters.

  • University of Toronto. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.6: Chemistry of Esters. [Link]

  • LookChem. General procedures for the purification of Esters. [Link]

  • Pearson. Reactions of Amino Acids: Esterification: Videos & Practice Problems. [Link]

  • European Patent Office. METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL - EP 3415499 A1. [Link]

  • Royal Society of Chemistry. (1990). a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Heterocycles. (1998). THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES. [Link]

  • Google Patents. US7960575B2 - Synthesis of mono and di esters from biologically-produced 1,3-propanediol.

  • Google Patents. (12) Patent Application Publication (10) Pub. No.: US 2007/0078285A1. [Link]

  • Royal Society of Chemistry. Facile N-directed Ru-catalyzed C(3)–H acylation of heterocyclopentadienes with acyl chlorides. [Link]

  • ResearchGate. (2016, April 15). How to purify esterefication product?. [Link]

  • Patent File Wrapper. Application Data. [Link]

  • ResearchGate. Esterification of Amino Acids and Mono Acids Using Triphosgene. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • MDPI. (2022, November 18). Kinetic Modelling of Esterification and Transesterification Processes for Biodiesel Production Utilising Waste-Based Resource. [Link]

  • PMC. (2024, January 23). Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review. [Link]

  • Research Square. Esterification for biodiesel production with a phantom catalyst: bubble mediated reactive distillation. [Link]

  • Journal of Chemical and Pharmaceutical Research. Transesterification with heterogeneous catalyst in production of biodiesel: A Review. [Link]

  • Widya Mandala Surabaya Catholic University Repository. Transesterification of leather tanning waste to biodiesel at supercritical condition: Kinetics and thermodynamics studies. [Link]

  • University of Wisconsin-Stout. Lab #3: Esterification Reaction. [Link]

  • Organic Chemistry Portal. Ester synthesis by acylation. [Link]

  • Longdom Publishing. Dynamic Simulation of Catalyzed Esterification of Methanol and Acetic Acid in Reactive Distillation Column. [Link]

  • Oriental Journal of Chemistry. An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. [Link]

  • RLogin Consulting. New Amide-Imide Compounds and Their Corresponding Polymers Patent Application of Robert B. Login. [Link]

  • MDPI. Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production. [Link]

  • AOCS. Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. [Link]

  • IntechOpen. Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin. [Link]

  • AOCS Lipid Library. Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. [Link]

Sources

Application Note: Chemoselective Oxidation of (1,3-Dimethylpyrrolidin-3-yl)methanol to 1,3-Dimethylpyrrolidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The conversion of (1,3-dimethylpyrrolidin-3-yl)methanol[1] to its corresponding aldehyde, 1,3-dimethylpyrrolidine-3-carbaldehyde, presents a highly specific set of chemical challenges. The substrate is characterized by two critical structural features:

  • A Neopentyl-Like Primary Alcohol: The hydroxymethyl group is attached to a quaternary stereocenter (C3 of the pyrrolidine ring). This steric bulk can kinetically hinder nucleophilic attack on bulky oxidants. However, the absence of an

    
    -proton at C3 provides a distinct advantage—the resulting aldehyde cannot undergo 
    
    
    
    -epimerization or enolization, ensuring the stereochemical integrity of the quaternary center is preserved.
  • An Unprotected Tertiary Amine: The basic N-methyl group is susceptible to competitive N-oxidation or transition-metal complexation if traditional stoichiometric oxidants (e.g., KMnO₄, CrO₃) are utilized[2].

To navigate these challenges, activated dimethyl sulfoxide (DMSO) methods—specifically the Swern Oxidation —serve as the gold standard. Operating at cryogenic temperatures (-78 °C), the Swern protocol kinetically suppresses unwanted side reactions. Crucially, the reaction generates hydrochloric acid (HCl) in situ during the activation of oxalyl chloride. This acidic byproduct immediately protonates the basic tertiary amine of the substrate, masking its lone pair and rendering it inert to the highly electrophilic chlorodimethylsulfonium chloride intermediate.

For highly scalable or green-chemistry applications, modern catalytic aerobic systems such as Cu/AZADO have also demonstrated superior chemoselectivity for alcohols in the presence of unprotected tertiary amines, offering a viable room-temperature alternative[3].

Comparative Oxidation Strategies for Amino Alcohols

To provide a comprehensive overview of available methodologies, the following table summarizes the quantitative and qualitative metrics of leading oxidation strategies for substrates containing unprotected tertiary amines.

Oxidation MethodActive Reagent SystemOperating TempN-Oxidation RiskTypical YieldScalability & Mechanistic Notes
Swern (Recommended) (COCl)₂, DMSO, Et₃N-78 °C to 25 °CVery Low85–95%Highly scalable. In situ HCl generation protects the amine. Generates DMS (odor) and CO/CO₂ gas.
Parikh-Doering SO₃·Py, DMSO, Et₃N0 °C to 25 °CVery Low80–90%Excellent for scale-up; avoids cryogenic temperatures. Slower reaction kinetics for hindered alcohols.
Cu/AZADO (Aerobic) AZADO, Cu(I), O₂Room TempLow90–99%Superior atom economy[3]. Requires an oxygen atmosphere. Highly chemoselective for primary alcohols.
Dess-Martin (DMP) Periodinane, NaHCO₃Room TempModerate70–85%Fast and mild, but requires strict buffering (NaHCO₃) to prevent amine oxidation or complexation.

Reaction Pathway & Workflow Visualization

The following diagram maps the logical progression of the Swern oxidation, highlighting the phase transitions and the specific points where the tertiary amine is protected and subsequently free-based.

SwernWorkflow A 1. Electrophile Activation Oxalyl Chloride + DMSO (-78 °C) Formation of Active Sulfonium B 2. Substrate Addition (1,3-Dimethylpyrrolidin-3-yl)methanol In Situ Amine Protection (HCl) A->B C 3. Alkoxysulfonium Intermediate Clear Solution Maintained at -78 °C B->C D 4. Deprotonation Addition of Et3N Formation of Sulfur Ylide C->D E 5. Fragmentation Warming to 25 °C Release of Aldehyde + DMS D->E F 6. Alkaline Workup Quench with NaHCO3 (pH >9) Extraction of Free-Base Aldehyde E->F

Workflow of the chemoselective Swern oxidation for tertiary amino alcohols.

Detailed Experimental Protocol: Self-Validating Swern Oxidation

This protocol is designed as a self-validating system . At each critical juncture, specific observable phenomena are listed to confirm the success of the mechanistic step before proceeding.

Scale: 10.0 mmol of (1,3-dimethylpyrrolidin-3-yl)methanol (1.29 g)[1]. Atmosphere: Strict Argon or Nitrogen (anhydrous conditions required).

Phase 1: Reagent Activation
  • Procedure: To a flame-dried round-bottom flask, add anhydrous dichloromethane (DCM, 40 mL) and oxalyl chloride (1.5 eq, 15.0 mmol, 1.28 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Procedure: Add anhydrous DMSO (3.0 eq, 30.0 mmol, 2.13 mL) dropwise over 5 minutes. Stir for 15 minutes at -78 °C.

  • Causality: DMSO attacks oxalyl chloride, forming an unstable intermediate that fragments into chlorodimethylsulfonium chloride, CO, and CO₂.

  • Validation Checkpoint: Vigorous gas evolution must be observed immediately upon DMSO addition. If no gas evolves, the oxalyl chloride has hydrolyzed and the reaction will fail.

Phase 2: Substrate Addition & Amine Protection
  • Procedure: Dissolve (1,3-dimethylpyrrolidin-3-yl)methanol (1.0 eq, 10.0 mmol, 1.29 g) in anhydrous DCM (10 mL). Add this solution dropwise to the activated complex at -78 °C over 10 minutes. Stir for 45 minutes.

  • Causality: The primary alcohol displaces the chloride to form the alkoxysulfonium ion. Simultaneously, the basic pyrrolidine nitrogen is protonated by the HCl generated in Phase 1, shielding it from oxidation.

  • Validation Checkpoint: The solution should remain clear and colorless to pale yellow. No precipitates should form, confirming the intermediate is fully soluble.

Phase 3: Deprotonation & Fragmentation
  • Procedure: Add anhydrous triethylamine (Et₃N) (5.0 eq, 50.0 mmol, 6.97 mL) dropwise over 5 minutes. Stir for 15 minutes at -78 °C.

  • Procedure: Remove the cooling bath and allow the reaction to warm to room temperature (25 °C) over 1 hour.

  • Causality: Et₃N serves a dual purpose: it neutralizes the amine hydrochloride and deprotonates the alkoxysulfonium ion to form a sulfur ylide. Upon warming, the ylide undergoes an intramolecular proton transfer and fragments into the target aldehyde and dimethyl sulfide (DMS).

  • Validation Checkpoint: Immediate formation of a dense, white precipitate (Et₃N·HCl salt) upon Et₃N addition confirms successful deprotonation. A distinct, pungent odor of DMS upon warming confirms successful fragmentation.

Phase 4: Basified Workup & Isolation
  • Procedure: Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 10 minutes.

  • Causality: Because the product contains a basic tertiary amine, an acidic or neutral quench would leave the product water-soluble as a salt. NaHCO₃ ensures the aqueous layer is sufficiently basic to free-base the pyrrolidine, forcing it into the organic phase.

  • Validation Checkpoint: Test the aqueous layer with pH paper; it must read pH

    
     9.
    
  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temp < 30 °C to prevent volatility losses).

Analytical Characterization & Troubleshooting

To verify the purity and identity of 1,3-dimethylpyrrolidine-3-carbaldehyde, utilize the following analytical markers:

  • ¹H NMR (CDCl₃): The most diagnostic signal is the aldehyde proton (–CHO), which will appear as a sharp singlet far downfield (typically

    
     9.4 – 9.8 ppm).
    
  • Disappearance of Diastereotopic Protons: The starting material exhibits diastereotopic hydroxymethyl protons (–CH₂OH) appearing as an AB system or two distinct doublets around

    
     3.4 – 3.7 ppm. Complete disappearance of these signals confirms 100% conversion.
    
  • Storage Considerations: Amino aldehydes are prone to forming hydrates or undergoing air oxidation to the corresponding carboxylic acid. The purified product should be flushed with Argon, sealed, and stored at -20 °C. If long-term storage is required, consider isolating the product as its HCl salt by bubbling dry HCl gas into an ethereal solution of the aldehyde.

References

  • Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related C
  • Beyond Traditional Synthesis: Electrochemical Approaches to Amine Oxid
  • (1,3-Dimethylpyrrolidin-3-yl)methanol | C7H15NO | CID 21702792 - PubChem. nih.gov.

Sources

Introduction & Pharmacological Rationale(1,3-Dimethylpyrrolidin-3-yl)methanol (CAS: 89855-11-8) is a highly specialized aliphatic heterocycle utilized as a critical building block in modern drug discovery. Structurally, it features a tertiary amine embedded within a pyrrolidine ring and a quaternary stereocenter at the C3 position bearing both a methyl and a hydroxymethyl group.

Introduction & Pharmacological Rationale(1,3-Dimethylpyrrolidin-3-yl)methanol (CAS: 89855-11-8)[1] is a highly specialized aliphatic heterocycle utilized as a critical building block in modern drug discovery. Structurally, it features a tertiary amine embedded within a pyrrolidine ring and a quaternary stereocenter at the C3 position bearing both a methyl and a hydroxymethyl group.

Causality in Drug Design: The incorporation of the 1,3-dimethylpyrrolidine motif into active pharmaceutical ingredients (APIs) serves multiple mechanistic purposes:

  • Metabolic Stability: The quaternary C3 carbon sterically shields the adjacent positions from rapid cytochrome P450-mediated oxidation, thereby extending the biological half-life of the drug.

  • Physicochemical Properties: The basic pyrrolidine nitrogen (pKa ~ 8.5–9.0) ensures favorable aqueous solubility at physiological pH, a crucial factor for oral bioavailability.

  • Target Engagement: This specific scaffold has been successfully integrated into inhibitors targeting1[1],2[2], and3[3].

GPI3KPI3K-γPIP3PIP3PI3K->PIP3 PhosphorylatesPIP2PIP2PIP2->PIP3 ConversionAKTAKT SignalingPIP3->AKT ActivatesTumorTumor ProliferationAKT->Tumor PromotesDrugPyrrolidine InhibitorDrug->PI3K Inhibits

Biological pathway showing PI3K-γ inhibition by pyrrolidine-derived compounds.

Synthetic Methodologies & Self-Validating Protocols

To ensure high fidelity in the preparation of (1,3-dimethylpyrrolidin-3-yl)methanol and its downstream derivatives, the following protocols have been optimized for scalability, chemoselectivity, and rigorous in-process validation.

Protocol A: De Novo Synthesis of (1,3-Dimethylpyrrolidin-3-yl)methanol

While this compound is 4[4], synthesizing it from ethyl 1-methylpyrrolidine-3-carboxylate allows for isotopic labeling or derivative exploration.

Step 1: Enolate Alkylation

  • Procedure: Charge a flame-dried flask with anhydrous THF and diisopropylamine (1.1 eq). Cool to -78°C. Add n-BuLi (1.1 eq) dropwise and stir for 30 minutes to generate LDA. Add ethyl 1-methylpyrrolidine-3-carboxylate (1.0 eq) dropwise. Stir for 1 hour to ensure complete enolization. Add methyl iodide (MeI, 1.2 eq) and gradually warm to room temperature over 4 hours.

  • Causality & Validation: LDA is chosen over weaker bases to ensure quantitative, irreversible enolate formation, preventing self-condensation. Self-Validation: Quench a 0.1 mL aliquot in saturated NH₄Cl, extract with EtOAc, and analyze via GC-MS. The disappearance of the starting mass and the appearance of the M+14 peak confirms successful methylation.

Step 2: Ester Reduction

  • Procedure: In a separate flask, suspend Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in anhydrous THF at 0°C. Slowly add the intermediate ethyl 1,3-dimethylpyrrolidine-3-carboxylate dropwise. Reflux the mixture for 2 hours.

  • Causality & Validation: The sterically hindered quaternary ester requires a strong reducing agent; milder agents like NaBH₄ are insufficient for this transformation. Self-Validation: Monitor by TLC (DCM:MeOH 9:1, Ninhydrin stain). The ester spot should completely convert to a more polar, baseline-adjacent spot. Quench strictly using the Fieser method (

    
     mL H₂O, 
    
    
    mL 15% NaOH,
    
    
    mL H₂O). This specific quench is critical as it forces the formation of granular aluminum salts, which are easily filtered, preventing emulsion formation and product loss.
Protocol B: Application in the Synthesis of p53 Stabilizers (e.g., pk5016)

The intermediate is frequently converted into a primary amine to facilitate amidation reactions, yielding compounds like the 3[3].

Step 1: Activation & Amination

  • Procedure: Convert the hydroxyl group of (1,3-dimethylpyrrolidin-3-yl)methanol to a mesylate using MsCl and Et₃N in DCM at 0°C. Displace the mesylate with sodium azide (NaN₃) in DMF at 80°C. Reduce the azide to the primary amine using triphenylphosphine (PPh₃) in THF/H₂O (Staudinger reduction).

Step 2: Amidation

  • Procedure: Couple the resulting (1,3-dimethylpyrrolidin-3-yl)methanamine with 2-hydroxy-3,5-diiodobenzoic acid using HATU and DIPEA in DMF.

  • Causality: HATU is explicitly selected over standard EDC/HOBt coupling reagents. The amine is situated adjacent to a bulky quaternary center; HATU provides superior coupling kinetics to overcome this steric hindrance, minimizing epimerization or degradation of the starting materials.

GSMEthyl 1-methylpyrrolidine-3-carboxylateStep1Alkylation (LDA, MeI)SM->Step1Int1Ethyl 1,3-dimethylpyrrolidine-3-carboxylateStep1->Int1Step2Reduction (LiAlH4)Int1->Step2Product(1,3-Dimethylpyrrolidin-3-yl)methanolStep2->ProductStep3Amination & AmidationProduct->Step3APITarget API (e.g., pk5016)Step3->API

Synthetic workflow from pyrrolidine ester to target active pharmaceutical ingredient.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters and in-process controls for the workflows described above, providing a benchmark for laboratory execution.

Reaction StepReagents / ConditionsTime / TempIn-Process Control (IPC)Expected YieldPurity (HPLC)
C3-Methylation LDA, MeI, THF4h, -78°C to RTGC-MS (M+14 mass shift)82–88%>95%
Ester Reduction LiAlH₄, THF2h, RefluxTLC (Ninhydrin, Rf shift)90–95%>98%
Azidation MsCl/Et₃N then NaN₃12h, 80°CLC-MS (Azide formation)75–80%>92%
Amidation (pk5016) HATU, DIPEA, DMF6h, RTLC-MS (Product mass)65–72%>99% (Post-Prep)

References

  • PubChem : "(1,3-Dimethylpyrrolidin-3-yl)methanol | C7H15NO | CID 21702792 - PubChem" URL:[Link]

  • Google Patents (WO2021030711A1)
  • Google Patents (WO2012175962A1)
  • Google Patents (WO2017223414A1)

Application Note: Scalable Synthesis Routes for (1,3-Dimethylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1,3-Dimethylpyrrolidin-3-yl)methanol (CAS 89855-11-8)[1] is a highly versatile, nitrogen-containing heterocyclic building block. It is increasingly utilized in the pharmaceutical and biotechnology sectors, particularly in the synthesis of GPCR ligands, CCR6 modulators, and ionizable lipids for mRNA delivery vehicles[2].

Despite its utility, commercial procurement of this specific building block at scale can be cost-prohibitive. This application note details a robust, highly scalable, and atom-economical two-step synthetic route. By leveraging a decarboxylative[3+2] cycloaddition followed by a streamlined hydride reduction, this protocol eliminates regiochemical ambiguity and avoids the notorious emulsion issues commonly associated with aluminum-based reductions.

Retrosynthetic Logic and Route Design

The synthetic strategy is designed around the principles of scalability, utilizing inexpensive, commercially available starting materials: sarcosine (N-methylglycine), paraformaldehyde, and methyl methacrylate.

  • Step 1: Decarboxylative [3+2] Cycloaddition. The construction of the pyrrolidine core is achieved via the generation of a non-stabilized azomethine ylide[3]. Because the ylide generated from sarcosine and paraformaldehyde is symmetrical, it completely eliminates the possibility of regioisomers when reacting with methyl methacrylate. This structural symmetry is a critical advantage for process-scale chemistry, ensuring a singular product: methyl 1,3-dimethylpyrrolidine-3-carboxylate.

  • Step 2: Ester Reduction. The intermediate ester is reduced to the target alcohol using Lithium Aluminum Hydride (LiAlH

    
    ). To ensure scalability, the protocol employs the classic Fieser Workup [4], which converts gelatinous aluminum alkoxide intermediates into a granular, easily filterable precipitate, ensuring high recovery yields.
    

Route A Sarcosine + Paraformaldehyde C Methyl 1,3-dimethylpyrrolidine -3-carboxylate A->C Toluene, Reflux Dean-Stark (-H2O) B Methyl Methacrylate B->C [3+2] Cycloaddition D (1,3-Dimethylpyrrolidin -3-yl)methanol C->D LiAlH4, THF 0 °C to RT

Synthetic workflow for (1,3-dimethylpyrrolidin-3-yl)methanol.

Materials and Reagents

Reagent / MaterialMW ( g/mol )EquivalentsFunctionSafety / Hazard Profile
Sarcosine 89.091.00Ylide PrecursorIrritant
Paraformaldehyde 30.03 (monomer)1.50Ylide PrecursorToxic, Carcinogen
Methyl Methacrylate 100.121.20DipolarophileFlammable, Sensitizer
Toluene 92.1410 VolSolventFlammable, Reprotoxic
LiAlH

(Pellets/Powder)
37.951.50Reducing AgentPyrophoric, Water-Reactive
Tetrahydrofuran (THF) 72.1110 VolSolventFlammable, Peroxide-former
15% NaOH (aq) 40.00Fieser ratioWorkup ReagentCorrosive

Experimental Protocols

Protocol 1: Synthesis of Methyl 1,3-dimethylpyrrolidine-3-carboxylate

Causality & Expert Insight: The reaction is driven forward by the continuous removal of water via a Dean-Stark trap. This facilitates the condensation of sarcosine and paraformaldehyde into an intermediate iminium ion. Subsequent thermal decarboxylation generates the non-stabilized azomethine ylide. Because the ylide is a symmetrical 1,3-dipole, its concerted cycloaddition with methyl methacrylate yields only the desired 1,3-dimethylpyrrolidine-3-carboxylate, bypassing complex separation steps.

Mechanism N1 Sarcosine + Paraformaldehyde Condensation N2 Iminium Ion Intermediate -H2O N1->N2 N3 Symmetrical Azomethine Ylide Decarboxylation (-CO2) N2->N3 Heat (-CO2) N5 Pyrrolidine Cycloadduct Regioselective [3+2] N3->N5 Cycloaddition N4 Methyl Methacrylate Dipolarophile N4->N5 Concerted Attack

Decarboxylative azomethine ylide formation and [3+2] cycloaddition mechanism.

Step-by-Step Procedure:

  • Setup: Equip a 2 L round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Flush the system with N

    
    .
    
  • Reagent Addition: Add sarcosine (89.1 g, 1.0 mol), paraformaldehyde (45.0 g, 1.5 mol), and methyl methacrylate (120.1 g, 1.2 mol) to 1 L of anhydrous toluene.

  • Reflux: Heat the heterogeneous mixture to reflux (approx. 110 °C). As the reaction proceeds, water will collect in the Dean-Stark trap, and CO

    
     gas will evolve.
    
  • In-Process Control (IPC): Monitor the reaction via GC/MS or TLC (DCM:MeOH 9:1, Ninhydrin stain). The reaction is typically complete within 12–16 hours when CO

    
     evolution ceases and the theoretical volume of water (approx. 18 mL) is collected.
    
  • Workup: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO

    
     (2 × 300 mL) and brine (300 mL). Dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure to yield the crude ester as a pale yellow oil.
  • Purification (Optional): The crude ester is generally >90% pure and can be used directly in the next step. If required, it can be purified via vacuum distillation.

Protocol 2: Reduction to (1,3-Dimethylpyrrolidin-3-yl)methanol

Causality & Expert Insight: LiAlH


 provides the necessary hydride equivalents to fully reduce the ester to the primary alcohol. The critical failure point in scalable LiAlH

reductions is the workup; adding aqueous acid or standard base often creates a thick, unfilterable aluminum hydroxide emulsion. The Fieser Workup (

g H

O,

g 15% NaOH,

g H

O per

g of LiAlH

) precisely hydrolyzes the alkoxide complexes into a granular, crystalline sodium aluminate salt that filters rapidly through Celite, ensuring near-quantitative recovery of the highly polar amino-alcohol[4].

Step-by-Step Procedure:

  • Setup: Equip a 3 L three-neck round-bottom flask with an overhead stirrer, a dropping funnel, and a thermometer. Flame-dry under vacuum and backfill with Ar/N

    
    .
    
  • Hydride Suspension: Suspend LiAlH

    
     pellets or powder (56.9 g, 1.5 mol) in anhydrous THF (1 L) and cool the mixture to 0 °C using an ice-water bath.
    
  • Substrate Addition: Dissolve the crude methyl 1,3-dimethylpyrrolidine-3-carboxylate (approx. 157 g, 1.0 mol) in anhydrous THF (300 mL). Add this solution dropwise to the LiAlH

    
     suspension over 2 hours, maintaining the internal temperature below 10 °C to control the exothermic hydride transfer.
    
  • Reaction Execution: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • In-Process Control (IPC): Quench a 0.5 mL aliquot in EtOAc/H

    
    O and analyze the organic layer via GC/MS. The reaction is complete when the ester peak (
    
    
    
    157) is entirely consumed.
  • Fieser Workup (Critical Step):

    • Cool the reaction mixture back to 0 °C.

    • Slowly and cautiously add 57 mL of deionized H

      
      O  dropwise (Caution: Vigorous H
      
      
      
      gas evolution).
    • Add 57 mL of 15% aqueous NaOH dropwise.

    • Add 171 mL of deionized H

      
      O  dropwise.
      
    • Remove the ice bath and stir vigorously for 30 minutes. The mixture will transition from a gray slurry to a white, granular precipitate.

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF (3 × 200 mL) to extract any trapped product.

  • Concentration: Dry the combined filtrates over MgSO

    
    , filter, and concentrate under reduced pressure to afford (1,3-dimethylpyrrolidin-3-yl)methanol as a viscous, colorless to pale yellow oil.
    

Analytical Characterization & Validation

  • Appearance: Colorless to pale yellow viscous oil.

  • Chemical Formula: C

    
    H
    
    
    
    NO
  • Exact Mass: 129.12 Da

  • MS (ESI+):

    
     expected at 
    
    
    
    130.1.
  • Self-Validation Check: The absence of a carbonyl stretch (~1735 cm

    
    ) and the appearance of a broad O-H stretch (~3300 cm
    
    
    
    ) in the FTIR spectrum confirm the complete reduction of the ester.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21702792, (1,3-Dimethylpyrrolidin-3-yl)methanol" PubChem, [Link]. Accessed 2 March 2026.[1]

  • Novartis AG. "Lipids and lipid compositions for the delivery of active agents." U.S. Patent 10,059,655 B2, issued August 28, 2018. 2]

  • Grigg, R., et al. "Sequential Decarboxylative Azomethine Ylide Cycloaddition—Palladium Catalyzed Hydrostannylation—Cyclization-Anion Capture Processes." Tetrahedron, vol. 57, no. 37, 2001, pp. 7967-7978. [Link]3]

  • Ashenhurst, J. "Reduction of carboxylic acids to primary alcohols using LiAlH4." Master Organic Chemistry, [Link]. Accessed 2 March 2026.[4]

Sources

Application Note: Strategic PG Manipulation for (1,3-Dimethylpyrrolidin-3-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The synthesis of (1,3-dimethylpyrrolidin-3-yl)methanol presents a classic challenge in scaffold construction: the creation of a quaternary carbon center at the 3-position of a pyrrolidine ring, coupled with the need for specific N-methylation.[1]

While simple alkylation of pyrrolidine precursors is possible, it often leads to poly-alkylation or regioselectivity issues.[1] Therefore, the most robust strategies rely on Protecting Group (PG) manipulation to control the nitrogen atom while the quaternary center is built.

This guide details two distinct strategies:

  • The "Sacrificial" Carbamate Route (Streamlined): Utilizes the reduction of an N-alkoxycarbonyl group (Boc or CO₂Et) to simultaneously generate the N-methyl group and the primary alcohol.[1] This is the most atom-economical approach.[1]

  • The Orthogonal Benzyl Route (Controlled): Utilizes N-benzyl protection for maximum stability during ring construction, followed by hydrogenolysis and reductive amination.[1] This is preferred when the primary alcohol requires differential functionalization prior to N-methylation.[1]

Synthetic Pathway Analysis

The Challenge of the Quaternary Center

Both strategies share a common precursor requirement: a 3,3-disubstituted pyrrolidine core. This is most reliably accessed via the alkylation of N-protected glycine equivalents or malonate/cyanoacetate cyclization.[1]

Comparative Strategy Table
FeatureStrategy A: Reductive Cascade Strategy B: Orthogonal Benzyl
Primary PG tert-Butyloxycarbonyl (Boc) or Ethyl CarbamateBenzyl (Bn)
Key Reagent Lithium Aluminum Hydride (LiAlH₄)Borane (BH₃) or LiAlH₄; then H₂/Pd
Step Count Low (Simultaneous reduction)High (Deprotection + Methylation)
Atom Economy HighModerate
Risk Profile Exothermic reduction; requires careful quenching.[1]Hydrogenolysis can be slow; catalyst poisoning.[1]
Best For Rapid access to the final N-Me/CH₂OH target.Cases where the alcohol must be derivatized before N-methylation.[1]

Visualizing the Workflows

The following diagram illustrates the divergent pathways from a common malonate precursor.

G Start Precursor: N-Protected-3-methyl-3-carboxylate RouteA_Step1 Strategy A: Reductive Cascade Reagent: LiAlH4 (excess), THF, Reflux Start->RouteA_Step1 If PG = Boc/CO2Et RouteB_Step1 Strategy B: Selective Reduction Reagent: LiBH4 or mild LiAlH4 Start->RouteB_Step1 If PG = Benzyl Target Target: (1,3-Dimethylpyrrolidin-3-yl)methanol RouteA_Step1->Target Global Reduction (Ester -> Alcohol, Carbamate -> Methyl) RouteB_Inter Intermediate: N-Bn-3-hydroxymethyl RouteB_Step1->RouteB_Inter Ester Reduction Only RouteB_Step2 Debenzylation Reagent: H2, Pd/C RouteB_Inter->RouteB_Step2 RouteB_Step3 N-Methylation Reagent: HCHO, NaBH3CN RouteB_Step2->RouteB_Step3 RouteB_Step3->Target

Caption: Figure 1. Divergent synthetic pathways based on nitrogen protecting group selection.[1] Strategy A offers a direct "global reduction" shortcut.

Detailed Protocols

Protocol A: The "Sacrificial" Carbamate Reduction (Recommended)

Mechanism: LiAlH₄ reduces the ester to the primary alcohol.[2] Crucially, it also reduces the carbamate (Boc or Ethyl carbamate) to the N-methyl amine via an iminium ion intermediate [1].[1]

Starting Material: 1-(tert-butyl) 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate.[1]

Reagents:

  • Lithium Aluminum Hydride (LiAlH₄), 2.4 M in THF (or powder)[1]

  • Anhydrous THF[1][3]

  • Rochelle's Salt (Potassium sodium tartrate) or Fieser reagents (Water, 15% NaOH)[1]

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under N₂ atmosphere.

  • Solubilization: Charge the flask with LiAlH₄ (4.0 equiv). Note: Excess is required to reduce both the ester (2 hydrides) and the carbamate (2-3 hydrides).[1] Suspend in anhydrous THF (0.2 M relative to substrate).[1] Cool to 0°C.[1][4]

  • Addition: Dissolve the starting pyrrolidine diester in THF. Add dropwise to the LiAlH₄ suspension. Caution: Gas evolution (H₂) will occur.[1]

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 12–18 hours. The reflux is critical to drive the carbamate

    
     methyl reduction, which has a higher activation energy than ester reduction.
    
  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of LiAlH₄ used)[1]
    • 
       mL 15% NaOH[1]
      
    • 
       mL Water[1][3]
      
  • Workup: Stir vigorously until a white, granular precipitate forms. Filter through a Celite pad. Wash the cake with warm THF.

  • Purification: Concentrate the filtrate. The resulting oil is often pure enough for use (>95%), but can be distilled or purified via amine-functionalized silica if necessary.[1]

Yield Expectation: 75–85%.

Protocol B: The Orthogonal Benzyl Route

Mechanism: Standard ester reduction followed by catalytic hydrogenolysis and reductive amination.

Starting Material: Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate.[1]

Step 1: Ester Reduction

  • Dissolve substrate in THF at 0°C.

  • Add LiAlH₄ (1.5 equiv) or LiBH₄ (2.0 equiv).[1] Note: Only ester reduction is desired here; the benzyl group is stable.

  • Stir at RT for 2 hours.

  • Quench with Glauber’s salt (Na₂SO₄·10H₂O) or Fieser method.[1]

  • Isolate (1-benzyl-3-methylpyrrolidine-3-yl)methanol.[1]

Step 2: Debenzylation & Methylation

  • Dissolve the alcohol in MeOH.

  • Add Pd/C (10 wt%) and catalytic acetic acid.

  • Stir under H₂ atmosphere (balloon or 50 psi) for 12 hours. Filter to remove catalyst.[1]

  • One-Pot Methylation: To the filtrate (containing the secondary amine), add Formaldehyde (37% aq., 5 equiv) and stir for 30 mins.

  • Add NaBH₃CN (1.5 equiv) or NaBH(OAc)₃.[1] Stir 4 hours.

  • Basify with NaHCO₃, extract with DCM, and concentrate.

Yield Expectation: 60–70% (over 2 steps).[1]

Critical Quality Attributes (CQA) & Troubleshooting

Monitoring the Reaction
  • TLC: The target amino-alcohol is polar.[1] Use a solvent system of DCM:MeOH:NH₄OH (90:9:1). Stain with Ninhydrin or KMnO₄.[1]

  • NMR:

    • Diagnostic Signal (Target): N-CH₃ singlet appears around

      
       2.3–2.4 ppm.[1]
      
    • Diagnostic Signal (Incomplete Route A): If the Boc group is cleaved but not reduced to Methyl, the N-Me signal will be absent. If the carbamate survives, the characteristic t-butyl singlet (

      
       1.[1]45) will remain.[1]
      
Common Pitfalls
  • Incomplete Carbamate Reduction (Route A): If the reaction is not refluxed long enough, you may obtain the secondary amine (Boc cleavage without reduction) or the N-formyl intermediate.[1] Solution: Ensure vigorous reflux and use fresh LiAlH₄.

  • Aluminum Emulsions: LiAlH₄ workups can form gelatinous emulsions.[1] Solution: Use the Fieser method strictly or use Rochelle's salt solution and stir overnight.

References

  • Mechanism of Carbamate Reduction

    • Wünsch, B., & Geiger, C. (2009).[1] Synthesis of Methylamines by Reduction of Carbamates with Lithium Aluminum Hydride. Science of Synthesis, 40.1, 24.

    • Explanation: Confirms the pathway of carbamates (Boc/Et) converting to N-Methyl groups under LAH reflux conditions.
  • Pyrrolidine-3-carboxylic Acid Synthesis

    • Dickerson, S. (2016).[1][3] Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboxylic Acid. The Aquila Digital Community.[3]

    • Explanation: Provides protocols for constructing the 3-methyl-3-carboxy pyrrolidine core via malonate alkyl
  • General LiAlH4 Reduction Protocols

    • Chemistry Steps. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.

    • Explanation: Standard operating procedures for handling LAH and quenching mechanisms.
  • Target Molecule Data

    • ChemicalBook. (2025).[1] (R)-Pyrrolidin-3-ylmethanol Properties and Synthesis.

    • Explanation: Physical properties and general synthesis notes for the non-methyl

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Workflows with (1,3-Dimethylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize (1,3-dimethylpyrrolidin-3-yl)methanol (CAS 89855-11-8).

This highly specialized bifunctional building block presents a unique synthetic paradox: it contains a highly reactive, basic tertiary amine coupled with a sterically hindered, unreactive primary alcohol. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you bypass these bottlenecks and maximize your reaction yields.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why are my O-alkylation or O-acylation yields so low, and why am I isolating complex mixtures? Cause: You are battling two competing kinetic factors: severe steric hindrance and competitive amine nucleophilicity. The primary hydroxyl group is attached to a fully substituted carbon (C3 of the pyrrolidine ring), making it a "neopentyl-type" alcohol. Neopentyl systems are notoriously resistant to SN2 reactions because the bulky adjacent groups sterically shield the backside attack trajectory, drastically raising the activation energy[1]. Simultaneously, the unprotected tertiary amine is highly nucleophilic and will rapidly react with your electrophile (e.g., alkyl halides) to form an undesired quaternary ammonium salt. Solution: You must temporarily mask the amine's lone pair. We recommend in situ protection using a borane complex (BH3·THF). Borane acts as a strong Lewis acid, forming a dative bond with the nitrogen lone pair, effectively neutralizing both its nucleophilicity and basicity. Once protected, you can apply the elevated temperatures and strong bases required to force the sluggish neopentyl O-alkylation without risking quaternization.

Q2: I am losing my product during aqueous workup. How can I improve recovery? Cause: Amino alcohols are highly polar and readily form hydrogen bonds with water. When unmasked, the compound partitions poorly into standard organic solvents (e.g., EtOAc, DCM), leading to significant yield loss in the aqueous layer. Solution: Abandon standard aqueous-organic extractions. If you utilized the borane protection strategy, the resulting borane-amine complex is significantly less polar and can be easily extracted into organic solvents. For the deprotected free amine, utilize Strong Cation Exchange (SCX) chromatography. This "catch and release" method leverages the basicity of the amine to ionically bind it to a sulfonic acid resin, allowing neutral impurities to be washed away before eluting the pure product with methanolic ammonia.

Q3: My cross-coupling reactions (e.g., Buchwald-Hartwig) fail when using this substrate. Why? Cause: The free tertiary amine acts as a competing ligand. It coordinates tightly to palladium, ruthenium, or copper catalysts, effectively poisoning the catalytic cycle. Solution: Pre-form the hydrochloride (HCl) or trifluoroacetate (TFA) salt of the amine before adding it to the cross-coupling reaction. A protonated amine lacks the free lone pair required to coordinate to the transition metal.

Part 2: Quantitative Data Summary

The following table illustrates the necessity of the borane protection strategy by comparing yields for the O-benzylation of (1,3-dimethylpyrrolidin-3-yl)methanol.

Reaction StrategyAmine ProtectionReagents & ConditionsYield (%)Mechanistic Outcome
Direct Alkylation NoneNaH, BnBr, THF, 25 °C< 5%Rapid N-quaternization outcompetes O-alkylation.
Thermal Forcing NoneNaH, BnBr, THF, 60 °C12%Complex mixture; steric hindrance prevents clean SN2.
Borane-Masked BH3·THF1. BH32. NaH, BnBr, 60 °C84% Clean O-alkylation; amine lone pair is electronically deactivated.

Part 3: Visualizations & Logical Workflows

Workflow Start Reaction with (1,3-dimethylpyrrolidin-3-yl)methanol Check Does the reaction involve electrophiles or transition metals? Start->Check Yes Yes Check->Yes No No Check->No Protect Protect Tertiary Amine (e.g., BH3 complexation) Yes->Protect Direct Proceed with Direct Transformation No->Direct React Perform Target Reaction (e.g., O-Alkylation) Protect->React Purify Purify via SCX Chromatography Direct->Purify Deprotect Deprotect Amine (e.g., Acidic Hydrolysis) React->Deprotect Deprotect->Purify

Workflow for amino alcohol handling based on reaction conditions.

Mechanism Substrate Amino Alcohol (Basic N, Neopentyl OH) PathA Unprotected Pathway Substrate->PathA PathB Borane Protection Pathway Substrate->PathB QuatSalt Quaternary Ammonium Salt (Undesired Byproduct) PathA->QuatSalt Fast N-Alkylation (R-X) Protected Borane-Amine Complex (N lone pair masked) PathB->Protected BH3 coordination Ether O-Alkylated Product (Desired) Protected->Ether Slow O-Alkylation (Base, R-X)

Mechanistic divergence: Quaternization vs. successful O-alkylation.

Part 4: Validated Experimental Protocols

This self-validating system ensures that the amine is protected before the electrophile is introduced, and utilizes a workup that inherently separates the product from reagents.

Protocol A: Borane Protection and O-Alkylation
  • Preparation: Dissolve (1,3-dimethylpyrrolidin-3-yl)methanol (1.0 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool the reaction vessel to 0 °C.

  • Complexation: Dropwise add a solution of BH3·THF (1.0 M in THF, 1.1 equiv). Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

    • Causality: The electron-deficient boron forms a dative bond with the nitrogen lone pair, neutralizing its nucleophilicity.

  • Deprotonation: Cool the mixture back to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv). Stir for 30 minutes until gas evolution ceases.

  • Alkylation: Add the desired alkyl halide (e.g., Benzyl Bromide, 1.2 equiv). Heat the reaction to 60 °C for 12–16 hours.

    • Causality: The neopentyl steric bulk requires elevated thermal energy to achieve the necessary transition state for the SN2 backside attack[1].

  • Quench: Cool to 0 °C and carefully quench with saturated aqueous NH4Cl. Extract with EtOAc, dry over Na2SO4, and concentrate.

Protocol B: Amine Deprotection and SCX Purification
  • Deprotection: Dissolve the crude borane-protected product in Methanol. Add 3M aqueous HCl (5.0 equiv) and reflux for 2 hours.

    • Causality: Acidic conditions protonate the amine as it dissociates, driving the equilibrium away from the borane complex, while the borane is hydrolyzed to boric acid and hydrogen gas[2].

  • SCX Loading: Concentrate the mixture in vacuo to remove the methanol. Load the remaining aqueous solution (containing the amine hydrochloride) onto a pre-conditioned Strong Cation Exchange (SCX-2) cartridge.

  • Washing: Wash the cartridge with 3 column volumes of MeOH.

    • Causality: Neutral impurities (like boric acid and unreacted alkyl halides) are washed away, while the basic pyrrolidine remains protonated and ionically bound to the stationary phase.

  • Elution: Elute the pure target compound using 2M NH3 in MeOH. Concentrate in vacuo to yield the pure, free-base O-alkylated product.

References[3] BORANE-N,N-DIETHYLANILINE - Ataman Chemicals. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3qu6rcRIcOWtL0XfmaatiHYX7CvIIt9P8qbMUri_3KzPtZ1PrMwQRWQbNDLpY-mK8mCO0PO_q4NxPKZDmL20fh-Fym3UQppdh3D3e4tdYtgL35ixlmjYuFfPkzKwSOS_YFgpKg_QTXYQOhg__NrJpHrkAzLVe9AMeXt0p[2] Recent developments in the synthesis and synthetic applications of borane–amines - RSC. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHq6XzZvYelsKS4qWu9PkE_5tTKcG06cfvcZoxX12awZEplgg4CsCqAxusB4_rm32N4M5h9NHr7SdIJt2mgi_LOrFmXrziTSdkLEI9JPYmDaaJF2DIEhf1yE_O-DoDZWLvn1D-_6YUrNgP3j5zU9LWaJKytxJdQNQ9[1] Exceptions in SN2 and SN1 Reactions - Chemistry Steps. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN-jOVRI2mbvnqmIm3_LSUtG5dMNWJG9Ttb3_xR1ERceV5k09EeSeSiW80BQCuSw00OE2EinoXUxg99n91GjJ09znK5MulMMsIq654yAfg5fIAc9KNgy11HOw_OQXrEP-Q7pnInOqb6bau3W_KwKVJDGhwYqqIxFEt64r88TQ=[4] Mechanism of Phosphine Borane Deprotection with Amines - ResearchGate. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRVJjYIFw0__GoWL9l-NgnbTI04ZW8p6WK9aLD8SWdfK-XX6iTX4L8DDgQM3lEaszn7MxbM0SqTdS058-akGuUToXRzRZ5w_fbs8Zt7kYU2yr3lWMw7M4w0VlTS-ZSxhCF8Y3b4n4j6BynZpBbEQI0cYKLdAm6hYG9A0LGnG7n2ByXquLBQgVPKSXbxEgXtq2qrb8nNVl1HZAmfzeeKPNXk36Jzq8mhXlgge8efyu6sGDxLu0bshFcAT12VRd_Gtwqa3ZpcbJxZ6v2rnRBmxs3ZFVxe3BLlXYDZMvXnpRbx-IxbVjdijQ=

Sources

Purification methods for (1,3-dimethylpyrrolidin-3-yl)methanol crude product

Author: BenchChem Technical Support Team. Date: March 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Process Technical Support Center.

Below is the technical support guide for the purification of (1,3-dimethylpyrrolidin-3-yl)methanol . This compound presents a classic "amino-alcohol paradox": it is highly polar and water-soluble (making extraction difficult), yet often synthesized via aggressive reduction methods that leave stubborn inorganic residues.[1][2]

Case ID: PUR-PYR-3M-OH Compound Class: Tertiary Amino Alcohol / Neopentyl-like Alcohol Physical State: Viscous Oil (Free base) / Hygroscopic Solid (Salts)[1][2]

Part 1: Triage & Quick-Fix (FAQs)

Q1: I performed a LiAlH4 reduction, and my workup is a gelatinous gray mess. I can't filter it. Diagnosis: You have formed aluminum hydroxide gels that have trapped your product.[2] The Fix: Stop filtering immediately. Add Rochelle’s Salt (Sodium Potassium Tartrate) .[1][2][3][4]

  • Why: Tartrate binds aluminum more tightly than hydroxides, breaking the emulsion and solubilizing the aluminum in the aqueous layer, allowing a clean phase separation.

  • See Protocol B below.

Q2: I extracted the aqueous layer with Ether/Hexane, but the organic layer is empty. Where is my product? Diagnosis: Your product is stuck in the aqueous phase.[2] (1,3-dimethylpyrrolidin-3-yl)methanol is highly polar due to the amine and hydroxyl groups.[1][2] The Fix: Switch solvents. Use Dichloromethane (DCM) or a Chloroform:Isopropanol (3:1) mixture.[1][2]

  • Tip: Saturate the aqueous layer with solid NaCl ("Salting out") to force the organic product out of the water and into the organic solvent.

Q3: The product is an oil, but it’s dark brown/black. Can I crystallize it? Diagnosis: The free base is likely an oil and difficult to crystallize directly. The color comes from trace oxidation of the amine (N-oxides) or polymerization byproducts.[1] The Fix: Do not attempt to crystallize the free base.

  • Distill: Use Kugelrohr (bulb-to-bulb) distillation under high vacuum (<1 mmHg).

  • Derivatize: Convert it to the Oxalate or Hydrochloride salt . These are often crystalline solids that can be recrystallized from EtOH/EtOAc to remove colored impurities.[2]

Part 2: Deep Dive Troubleshooting & Logic

The Challenge: Amphiphilic Solubility

This molecule contains a tertiary amine (basic, polar) and a primary alcohol (polar, H-bonding).[1] The 3-methyl group adds slight lipophilicity, but not enough to make it soluble in non-polar solvents like hexane.[1][2]

The "Trap": Standard acidic workups (HCl wash) will protonate the amine, making it 100% water-soluble.[1] You must keep the pH basic (pH > 12) during extraction to ensure the amine is in its free-base form.[1][2]

The Solution: Workflow Decision Tree

The following diagram illustrates the decision logic for processing your crude reaction mixture.

PurificationLogic Start Crude Reaction Mixture CheckMethod Synthesis Method? Start->CheckMethod LAH LiAlH4 Reduction CheckMethod->LAH Borane Borane Reduction CheckMethod->Borane Gel Is it a Gel/Emulsion? LAH->Gel Oxidative Oxidative Workup (H2O2/NaOH) Borane->Oxidative Break N-B bond Yes Yes Gel->Yes Emulsion present No No Gel->No Granular ppt Rochelle Protocol B: Rochelle's Salt Workup Extraction Phase Separation Check: Is Product in Org Layer? Rochelle->Extraction Fieser Protocol A: Fieser Workup Fieser->Extraction Oxidative->Extraction Distill Protocol C: High Vac Distillation Extraction->Distill If Oil is clean Salt Protocol D: Salt Formation (HCl/Oxalate) Extraction->Salt If high purity needed Yes->Rochelle No->Fieser

Figure 1: Decision matrix for selecting the appropriate workup based on synthesis method and physical state of the crude.[1]

Part 3: Detailed Protocols

Protocol A: The Modified Fieser Workup (Best for Granular Precipitates)

Use this if you have a clean LiAlH4 reduction and want to avoid large volumes of water.

The Ratio (n : n : 3n): For every 1 g of LiAlH4 used:

  • Dilute the reaction mixture with Diethyl Ether (or THF).[1] Cool to 0°C.[3][4][5][6][7][8]

  • Slowly add 1 mL of Water. (Caution: Gas evolution).[1][2]

  • Add 1 mL of 15% NaOH solution.

  • Add 3 mL of Water.

  • Warm to room temperature and stir for 15 minutes.

  • Result: A white, granular precipitate (Lithium Aluminate) forms.[1][2]

  • Action: Filter through Celite. Wash the filter cake with warm THF (the product may adhere to the salts).

Protocol B: Rochelle’s Salt Method (Best for Emulsions)

Use this if the Fieser method failed or if you have a "slime" in the flask.

  • Quench the reaction at 0°C with minimal water or EtOAc.

  • Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle’s Salt) .

    • Volume: Use roughly 20-50 mL per gram of LiAlH4.[1]

  • Stir vigorously at room temperature.

    • Critical Step: This may take 1-4 hours .[1] Do not rush. The mixture will eventually separate into two clear layers.[4]

  • Separate layers. Extract the aqueous phase 3x with DCM or CHCl3:IPA (3:1) .[1]

  • Dry organic layers over Na2SO4 and concentrate.[2]

Protocol C: High Vacuum Distillation (Purification of the Oil)

The free base is thermally stable but oxidizes easily. Distillation is the most effective way to remove colored tars.

  • Setup: Use a Kugelrohr apparatus or a short-path distillation head. Long condensers cause product loss due to viscosity.[2]

  • Vacuum: High vacuum is mandatory (< 1 mmHg / < 1 mbar).

  • Temperature:

    • Expect boiling points >100°C at reduced pressure (analogous 1-methylpyrrolidin-3-yl methanol boils ~100-110°C at 10 mmHg).[1][2]

  • Collection: Discard the first few drops (solvent/volatiles).[1][2] Collect the clear, colorless oil.

Protocol D: Oxalate Salt Crystallization (Ultimate Purity)

If you need >99% purity for biological assays, convert the oil to a solid.[1]

  • Dissolve the crude amino-alcohol oil in a minimal amount of Ethanol or Acetone .[1][2]

  • Prepare a saturated solution of Oxalic Acid (1.05 equivalents) in the same solvent.

  • Add the acid solution dropwise to the amine solution with stirring.

  • A white precipitate should form.[2] If oiling occurs, heat the solution to reflux until clear, then let it cool slowly to 4°C.

  • Filter the crystals and wash with cold acetone/ether.[2]

  • Recovery of Free Base: Dissolve salt in minimal water, basify with 2M NaOH to pH 14, and extract with DCM.

Part 4: Quantitative Data & Properties[2][3][10]

PropertyValue / Note
Solubility (Water) Miscible / Very High
Solubility (DCM) High (Preferred extraction solvent)
Solubility (Hexane) Low (Product will oil out)
pKa (Conjugate Acid) ~10.0 - 10.5 (Typical for N-methyl pyrrolidines)
Boiling Point Est. 100-120°C @ 10 mmHg (Analogous)
TLC Visualization Weak UV.[1][2] Use Iodine , Ninhydrin , or KMnO4 (best).[1][2]

References

  • Fieser Workup Standards

    • Source: University of Rochester, "Workup for Aluminum Hydride Reductions".
    • Relevance: Defines the stoichiometric water/NaOH ratios for granular precipit
  • Rochelle's Salt Mechanism

    • Source: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.[1] (Foundational text on breaking Al-emulsions).

    • Context: Explains the chelation of Aluminum by tartr
  • Synthesis of Pyrrolidinyl Methanols

    • Source: Organic Syntheses, Coll.[2] Vol. 9, p.132 (1998); Vol. 70, p.151 (1992).[1][2]

    • Relevance: Describes the reduction of proline derivatives and subsequent workup difficulties.
    • [1]

  • Properties of Analogous Compounds (1-Methylpyrrolidin-3-yl)

    • Source: Sigma-Aldrich / Merck Product Sheet (CAS 1210935-33-3).[1][2]

    • Relevance: Provides baseline physical state (liquid) and handling codes.[1][2]

    • [1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific hazards associated with (1,3-dimethylpyrrolidin-3-yl)methanol and reagents like Lithium Aluminum Hydride.

Sources

Technical Support Center: Troubleshooting Solubility and Recovery Issues for (1,3-Dimethylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation, formulation, and handling of small, highly polar building blocks. (1,3-Dimethylpyrrolidin-3-yl)methanol (CAS: 89855-11-8) is a classic example of a "problematic" polar molecule. It features a tertiary amine and a primary alcohol on a compact pyrrolidine scaffold. This structural combination results in high aqueous solubility, pH-dependent ionization, and a propensity for hydrogen bonding—all of which can wreak havoc on standard organic workflows if the underlying causality is not understood.

This guide provides field-proven troubleshooting strategies, focusing on the mechanisms behind solubility failures and offering self-validating protocols to ensure quantitative recovery and assay stability.

Physicochemical Profiling

To troubleshoot solubility, we must first quantify the molecule's physical properties. The table below summarizes the critical parameters that dictate its behavior in solution.

PropertyValueMechanistic Implication
Molecular Weight 129.20 g/mol Small molecular radius enhances the hydration sphere in aqueous media.
XLogP3 0.4Highly hydrophilic. Poor partitioning into standard non-polar organic solvents (e.g., hexanes, toluene) .
pKa (Conjugate Acid) ~10.3 (based on 1-methylpyrrolidine)Exists as a highly water-soluble, protonated ammonium salt at neutral and physiological pH .
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsStrong propensity for intermolecular hydrogen bonding, leading to hygroscopicity in the free base form.
Troubleshooting FAQs

FAQ 1: Why am I losing my compound in the aqueous phase during liquid-liquid extraction (LLE)? The Causality: With an XLogP3 of 0.4, this compound inherently prefers the aqueous phase. Furthermore, the tertiary amine has a pKa of approximately 10.3. If your aqueous workup is at pH 7–9, the molecule is predominantly protonated (ionized). Ion-dipole interactions with water will completely overpower any thermodynamic drive to partition into standard organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc). The Solution: You must suppress ionization and disrupt the aqueous hydration sphere.

  • Basify aggressively: Adjust the aqueous layer to pH > 11.5 to ensure >90% of the compound is in its neutral, free-base form.

  • Salt out: Saturate the aqueous layer with NaCl. This increases the ionic strength of the water, decreasing the solubility of the neutral organic compound (the "salting-out" effect).

  • Use a polar solvent mixture: Switch from DCM to a 3:1 (v/v) mixture of Chloroform:Isopropanol. The isopropanol acts as a hydrogen-bond disruptor, significantly increasing the extraction efficiency of polar amines.

FAQ 2: My compound is crashing out of my organic reaction mixture (e.g., DCM or THF). Why? The Causality: If (1,3-dimethylpyrrolidin-3-yl)methanol was initially soluble in your aprotic organic solvent but suddenly precipitates, it has likely formed a salt. During reactions (e.g., acylations, alkylations), acidic byproducts (like HCl) are generated. The tertiary amine rapidly scavenges these protons, converting the organic-soluble free base into an organic-insoluble hydrochloride salt. The Solution: Incorporate a non-nucleophilic, organic-soluble base (such as N,N-Diisopropylethylamine, DIPEA) into your reaction mixture to act as an acid scavenger, keeping your pyrrolidine derivative in its soluble free-base form. Alternatively, perform a basic aqueous wash to break the salt and drive the free base back into the organic phase.

FAQ 3: How do I prepare stable, high-concentration stock solutions for biological assays without precipitation? The Causality: The free base of (1,3-dimethylpyrrolidin-3-yl)methanol is highly hygroscopic. When stored in DMSO stock solutions, repeated opening of the vial allows atmospheric moisture to absorb into the DMSO. This water uptake alters the dielectric constant of the solvent system. If the compound is subsequently coupled to a more lipophilic drug payload, this localized polarity shift can cause the final conjugate to crash out of the stock solution. The Solution: Always prepare DMSO stocks using anhydrous DMSO (stored over molecular sieves). Aliquot the stock into single-use vials and purge the headspace with dry argon or nitrogen before sealing. This prevents freeze-thaw condensation and maintains a consistent solubility profile.

Validated Experimental Protocol: Quantitative Recovery via Modified LLE

This self-validating protocol is designed to maximize the recovery of (1,3-dimethylpyrrolidin-3-yl)methanol from aqueous reaction mixtures.

Step 1: pH Adjustment

  • Transfer the aqueous reaction mixture to an Erlenmeyer flask.

  • While stirring, slowly add 5M NaOH dropwise until the pH reaches 11.5–12.0 (verify with pH paper or a calibrated probe). Self-Validation Check: The solution may become slightly cloudy as the free base forms and its aqueous solubility drops.

Step 2: Salting Out

  • Add solid Sodium Chloride (NaCl) to the basic aqueous mixture until no more dissolves (saturation point).

  • Stir vigorously for 10 minutes to ensure complete equilibration.

Step 3: Extraction

  • Transfer the mixture to a separatory funnel.

  • Add a volume of Chloroform:Isopropanol (3:1, v/v) equal to half the volume of the aqueous layer.

  • Shake vigorously, venting frequently. Allow the layers to separate. (Note: Chloroform is denser than water; the organic layer will be on the bottom).

  • Collect the bottom organic layer. Repeat the extraction two more times with fresh solvent. Self-Validation Check: Spot the top aqueous layer on a TLC plate and stain with Ninhydrin or Dragendorff's reagent to confirm the absence of the amine.

Step 4: Drying and Concentration

  • Combine the organic extracts and dry over anhydrous Sodium Sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation). Caution: Do not heat the water bath above 30°C, as the free base may exhibit volatility under high vacuum.

Workflow Visualization

ExtractionWorkflow Start Aqueous Reaction Mixture Containing Product CheckPH Measure pH Start->CheckPH AdjustPH Basify to pH > 11.5 (Add 5M NaOH) CheckPH->AdjustPH If pH < 11.5 SaltOut Saturate with NaCl (Salting Out Effect) CheckPH->SaltOut If pH >= 11.5 AdjustPH->SaltOut Extract Extract with CHCl3:iPrOH (3:1) SaltOut->Extract OrgPhase Organic Phase (Bottom) Product Recovered Extract->OrgPhase AqPhase Aqueous Phase (Top) Waste Extract->AqPhase

Fig 1: Optimized liquid-liquid extraction workflow for highly polar amino alcohols.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21702792, (1,3-Dimethylpyrrolidin-3-yl)methanol." PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8454, 1-Methylpyrrolidine." PubChem,[Link]

Technical Support Center: Handling (1,3-dimethylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: TECH-SUP-PYR-003 Subject: Managing Hygroscopicity, Storage, and Handling of (1,3-dimethylpyrrolidin-3-yl)methanol Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Overview

You are likely reading this because your clear oil has turned cloudy, your stoichiometry is failing, or your "dry" solvent reaction is stalling.

(1,3-dimethylpyrrolidin-3-yl)methanol (MW: 129.20 g/mol ) is a deceptive building block.[1] Structurally, it combines a tertiary amine with a primary alcohol on a quaternary carbon. This bifunctionality creates a "hygroscopic trap":

  • Hydrogen Bonding: The hydroxyl group and amine nitrogen avidly bind atmospheric water.

  • Carbon Dioxide Capture: While tertiary amines do not form stable carbamates directly like secondary amines, in the presence of moisture, they catalyze the formation of carbonate/bicarbonate salts with atmospheric CO₂, leading to pH drifts and "crusting" on ground glass joints.

This guide provides the protocols to restore, maintain, and verify the integrity of this reagent.

Module 1: Intake & Storage (The "Zero-Hour" Protocol)

Upon receipt of the material, do not simply place the bottle on a shelf. The degradation clock starts the moment the septum is pierced.

ParameterSpecificationReason
Atmosphere Argon or Nitrogen (Dry)Prevents H₂O absorption and CO₂ salt formation.[1]
Temperature 2–8°C (Refrigerated)Lowers kinetic rate of oxidation; increases viscosity to reduce surface area exposure.[1]
Container Amber Glass + Teflon-lined CapProtects from light; Teflon prevents plasticizer leaching by the amine.[1]
Secondary Desiccator with P₂O₅ or KOHSilica gel is often insufficient for amines; KOH pellets absorb both H₂O and CO₂.[1]

Critical Action: If the manufacturer packaging is a simple screw cap, transfer immediately to a Schlenk flask or a vial with a crimp-top septum under an inert atmosphere.

Module 2: Remediation (Drying Protocols)

If your material has absorbed water (indicated by viscosity change, cloudiness, or NMR shift), use Protocol A for bulk drying (>5g) or Protocol B for small-scale/in-situ use.[1]

Protocol A: Azeotropic Distillation (The Gold Standard)

Best for: Restoring wet material to anhydrous specifications (>99.5%).

Theory: Water forms a low-boiling azeotrope with toluene (BP: 84°C).[1] The tertiary amine is thermally stable enough to withstand this process.

  • Dissolution: Dissolve the wet amino-alcohol in Anhydrous Toluene (10 mL per 1 g of substance).

  • Setup: Equip a flask with a Dean-Stark trap (for >10g) or a simple short-path distillation head (for <10g).

  • Distillation: Heat to reflux.[1] The toluene/water azeotrope will distill over first.[2]

  • Monitoring: Continue until the distillate is clear and the head temperature rises to pure toluene (110.6°C).

  • Concentration: Remove the remaining toluene under high vacuum (Schlenk line or Rotovap with dry ice trap).

  • Backfill: Backfill with Argon immediately.[1]

Protocol B: Molecular Sieves (In-Situ)

Best for: Maintaining dryness during reaction setup.[1]

Warning: Do NOT use acidic drying agents (Silica, MgSO₄) or standard 4A sieves without validation.[1] Amines can bind to Lewis acidic sites on clay binders.[1]

  • Recommended: 3A Molecular Sieves (Activated).[1]

  • Activation: Microwave sieves for 2 mins or heat at 200°C under vacuum for 4 hours.

  • Method: Add 20% w/v activated sieves to the solution of the amine 4–12 hours prior to use. Filter via cannula to avoid air exposure.[1]

Module 3: Workflow Visualization

The following logic flow dictates how to handle the material based on its current state.

HandlingLogic Start Start: Assess Reagent State VisualCheck Visual Inspection: Cloudy? Crust on cap? Start->VisualCheck NMRCheck 1H-NMR (CDCl3): Check H2O peak (~1.56 ppm) Check Stoichiometry VisualCheck->NMRCheck Looks OK DryBulk Protocol A: Azeotropic Distillation (Toluene) VisualCheck->DryBulk Visibly Wet/Crusty Decision Is Water Content > 0.5%? NMRCheck->Decision Decision->DryBulk Yes (>0.5%, Bulk) DrySmall Protocol B: Activated 3A Sieves (In-Situ) Decision->DrySmall Yes (>0.5%, Small Scale) UseDirect Direct Use: Syringe Transfer (Argon Pressure) Decision->UseDirect No (<0.5%) DryBulk->NMRCheck Re-Verify DrySmall->UseDirect Storage Storage: Schlenk/Teflon Sealed + Desiccant (KOH) UseDirect->Storage Post-Exp

Figure 1: Decision matrix for handling hygroscopic amino-alcohols. Blue: Intake; Yellow: Decision; Red: Remediation; Green: Action.

Module 4: Quality Control & Validation

How do you prove it is dry? Standard methods often fail with amines.[1]

1. Karl Fischer (KF) Titration (Modified)

Standard KF reagents contain methanol and are buffered to pH 5-7.[1] Amines can shift the pH >8, causing the titration to fail (slow endpoint or vanishing endpoint).

  • The Fix: Use a Buffered Solvent System . Add Salicylic Acid or Benzoic Acid to the titration vessel before adding your sample. This neutralizes the amine and maintains the optimal pH (5–7) for the iodine reaction.

  • Target: < 500 ppm (0.05%) water for sensitive catalysis; < 2000 ppm (0.2%) for standard synthesis.

2. 1H-NMR Analysis

Run a spectrum in anhydrous CDCl₃ or DMSO-d₆.

  • CDCl₃: Water usually appears around 1.56 ppm.[1]

  • DMSO-d₆: Water appears at 3.33 ppm.[1]

  • Shift Warning: In the presence of the amine nitrogen, the water proton peak may broaden and shift downfield (to 2.0–4.0 ppm) due to hydrogen bonding. Integration relative to the methyl singlet (approx 2.3 ppm) provides a molar ratio estimate.

Frequently Asked Questions (FAQ)

Q: Can I use MgSO₄ to dry a solution of this compound? A: It is not recommended. Magnesium sulfate is slightly acidic (Lewis acid).[1] While it works for neutral compounds, amines can coordinate to the magnesium, leading to yield loss upon filtration. Use Sodium Sulfate (Na₂SO₄) or activated 3A molecular sieves instead.[1]

Q: The liquid has turned into a semi-solid gum. Is it ruined? A: Not necessarily. This "gum" is likely a hydrate or a carbonate salt formed with atmospheric CO₂.

  • Fix: Dissolve in DCM, wash with a small amount of 1M NaOH (to break the carbonate salt), dry the organic layer with Na₂SO₄, and proceed to Protocol A (Azeotropic Distillation) .

Q: Why does my reaction turn yellow/brown when I add this reagent? A: (1,3-dimethylpyrrolidin-3-yl)methanol is susceptible to N-oxide formation if stored improperly.[1] If the color change is immediate and accompanied by exotherm, you likely have impurities. If the material is old, purify via Vacuum Distillation (high vacuum required due to high BP) before use.

Q: I need to weigh 5.0 mg. How do I do this without it absorbing water? A: Do not weigh hygroscopic oils directly on a balance.

  • Weigh a larger amount (e.g., 100 mg) into a tared vial.

  • Dissolve in a specific volume of dry solvent (e.g., 10 mL DCM) to create a stock solution (10 mg/mL).

  • Dispense the required volume (0.5 mL) via gas-tight syringe.

References
  • Azeotropic Drying Principles: Wypych, G. Solvents Database, "Toluene/Water Azeotrope Data."[1] ChemTec Publishing.[1]

  • Karl Fischer for Amines: Metrohm AG.[1] Water Determination by Karl Fischer Titration, "Interference by Amines and pH Correction," Monograph 8.026.5003.

  • Handling Hygroscopic Reagents: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for drying amines/alcohols).

  • Molecular Sieves Selection: Williams, D. B. G., & Lawton, M. (2010).[1] "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 75(24), 8351–8354.

Sources

Pyrrolidine Methanol Cyclization: Troubleshooting & Technical Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrrolidine methanol (prolinol) derivatives. These compounds, including the ubiquitous α,α-diphenylprolinol, are foundational chiral building blocks in asymmetric organocatalysis and alkaloid synthesis. However, their structural nuances—specifically steric congestion and the nucleophilic nature of the pyrrolidine nitrogen—frequently lead to cyclization failures, unexpected rearrangements, and purification bottlenecks.

This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and resolve complex cyclization failures using field-proven, mechanistically grounded strategies.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my Mitsunobu cyclization of α,α-diphenylprolinol fail, or why am I isolating the stereoisomer with retention of configuration?

The Causality: The classic Mitsunobu reaction relies on a clean SN2 backside attack. In α,α-diphenylprolinol derivatives, the bulky phenyl (or naphthyl) groups severely shield the carbinol carbon. This extreme steric congestion blocks the standard SN2 trajectory. Instead of displacing the alkoxyphosphonium intermediate, the system often undergoes an SN1-like dissociation or an elimination pathway, leading to either retention of configuration or alkene byproducts[1]. The Solution: Do not force a one-pot Mitsunobu reaction on highly hindered prolinols. Instead, decouple the activation and cyclization steps. Convert the hydroxyl group to a highly reactive sulfonate ester (e.g., mesylate or triflate) at low temperatures, and subsequently drive the cyclization using a non-nucleophilic, strong base (like Cs2CO3 or NaH) under thermal or microwave conditions[2].

Q2: I am trying to form a bicyclic pyrrolidine, but NMR shows a ring-expanded piperidine derivative. What is the mechanism behind this?

The Causality: When the hydroxyl group of an N-alkyl or N-unprotected pyrrolidine methanol is activated (e.g., via tosylation), the basic pyrrolidine nitrogen acts as an internal nucleophile. This neighboring group participation forms a highly reactive, strained bicyclic intermediate—specifically, a 1-azoniabicyclo[3.1.0]hexane aziridinium ion. When your external (or internal) nucleophile attacks this unsymmetrical intermediate, it can attack at the bridgehead carbon (yielding the desired pyrrolidine) or the less hindered bridge carbon (yielding the ring-expanded piperidine)[3]. The Solution: To prevent aziridinium formation entirely, electronically deactivate the pyrrolidine nitrogen prior to alcohol activation by using a strong electron-withdrawing protecting group (e.g., Boc, Fmoc, or Ts). If the aziridinium pathway is intentional, you must tune your solvent and nucleophile: hard nucleophiles in polar aprotic solvents generally favor the kinetically controlled pyrrolidine, while thermodynamic conditions favor the piperidine[3].

Q3: My cyclization works, but the Mitsunobu azo-byproducts (from DEAD/DIAD) are inseparable from my polar heterocyclic product. How can I bypass this?

The Causality: Hydrazine dicarboxylate byproducts are notoriously difficult to separate from basic nitrogenous heterocycles via standard silica gel chromatography, often requiring tedious acid-base extractions that can degrade sensitive products. The Solution: Transition to an azo-free electrochemical amination strategy. Recent methodologies demonstrate that anodic two-electron oxidation of the alcohol and triphenylphosphine (PPh3) generates the required alkoxyphosphonium cation intermediate without the need for DEAD/DIAD. This allows for smooth intramolecular cyclization, leaving only triphenylphosphine oxide as a byproduct, which is easily precipitated or separated[4][5].

Part 2: Mechanistic & Troubleshooting Visualizations

G A Pyrrolidine Methanol Derivative B Alcohol Activation (MsCl / Mitsunobu) A->B C Activated Intermediate (O-Ms or O-Phosphonium) B->C D Intramolecular N-Attack (Sterically Unhindered) C->D Direct SN2 Pathway E Bicyclic Aziridinium Ion Intermediate C->E Neighboring Group Participation F Desired Cyclized Product (e.g., Pyrrolizidine) D->F E->F Attack at Bridgehead G Ring Expansion Product (e.g., Piperidine) E->G Attack at Bridge

Caption: Mechanistic divergence in pyrrolidine methanol cyclization via aziridinium intermediates.

Workflow Start Cyclization Failure Detected Q1 Is the carbinol carbon highly sterically hindered? Start->Q1 A1_Yes Yes (e.g., Diphenylprolinol) Q1->A1_Yes A1_No No (e.g., Unsubstituted Prolinol) Q1->A1_No Sol1 Use Stepwise Sulfonylation & Strong Base (Cs2CO3, 140°C) A1_Yes->Sol1 Q2 Are azo-byproducts inhibiting purification? A1_No->Q2 Sol2 Switch to Azo-Free Electrochemical Amination Q2->Sol2 Yes Sol3 Optimize Standard Mitsunobu (DIAD/PPh3, THF, 0°C) Q2->Sol3 No

Caption: Decision tree for troubleshooting pyrrolidine methanol cyclization failures.

Part 3: Quantitative Method Comparison

To select the optimal cyclization strategy, compare the empirical data of standard methodologies below. This table synthesizes expected outcomes based on substrate steric bulk and desired purity profiles.

Cyclization StrategyReagents / ConditionsBest Suited ForTypical Yield (Unsubstituted Prolinol)Typical Yield (Diphenylprolinol)Primary Byproducts
Standard Mitsunobu PPh3, DIAD/DEAD, THF, 0 °C to RTUnhindered primary/secondary alcohols75 - 90%< 15% (Retention/Elimination)Hydrazine dicarboxylates, Ph3P=O
Stepwise Sulfonylation 1. MsCl, Et3N2. Cs2CO3, DMF, 140 °CHighly hindered tertiary alcohols80 - 95%70 - 85%Triethylamine hydrochloride, Mesylate salts
Azo-Free Electrochemical PPh3, LiClO4, MeCN, 10 mA (Anodic)Substrates sensitive to azo-reagents70 - 85%40 - 60%Ph3P=O (Easily removed)

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By isolating and confirming intermediates (e.g., via TLC or crude NMR), you ensure that a failure in step two is not a false negative caused by a failure in step one.

Protocol A: Stepwise Sulfonylation & Base-Mediated Cyclization (For Hindered Substrates)

Use this protocol when diphenylprolinol derivatives fail to cyclize under standard Mitsunobu conditions[2].

Step 1: Alcohol Activation (Mesylation)

  • Dissolve the N-protected diphenylprolinol derivative (1.0 equiv) in anhydrous CH2Cl2 (0.1 M) under an inert atmosphere (N2/Ar).

  • Add triethylamine (3.0 equiv) and a catalytic amount of DMAP (0.1 equiv). Cool the reaction mixture to 0 °C using an ice bath.

  • Dropwise, add methanesulfonyl chloride (MsCl, 1.5 equiv).

  • Stir at 0 °C for 1 hour. Self-Validation Check: Perform TLC (Hexanes/EtOAc). The complete disappearance of the starting material confirms successful activation. Do not proceed if the alcohol remains.

  • Quench with saturated aqueous NaHCO3, extract with CH2Cl2, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Use the crude mesylate immediately in the next step to prevent degradation.

Step 2: Intramolecular Cyclization

  • Dissolve the crude mesylate in anhydrous DMF (0.05 M) to favor intramolecular kinetics over intermolecular dimerization.

  • Add anhydrous Cs2CO3 (3.0 equiv).

  • Heat the mixture to 140 °C under microwave irradiation for 30–45 minutes (or conventional heating at 100 °C for 12 hours).

  • Cool to room temperature, dilute with EtOAc, and wash extensively with LiCl (5% aqueous solution) to remove DMF.

  • Dry, concentrate, and purify via flash chromatography.

Protocol B: Azo-Free Electrochemical Cyclization

Use this protocol to avoid hydrazine dicarboxylate byproducts and overcome pKa limits of standard azo-derived betaine intermediates[4][5].

Step 1: Electrochemical Cell Setup

  • Equip an undivided electrochemical cell with a graphite anode and a nickel plate cathode.

  • Dissolve the amino alcohol substrate (1.0 equiv, 0.5 mmol scale) and PPh3 (1.8 equiv) in anhydrous acetonitrile (MeCN, 10 mL).

  • Add LiClO4 (0.1 M) as the supporting electrolyte.

Step 2: Electrolysis & Cyclization

  • Apply a constant current of 10 mA at room temperature.

  • Monitor the charge passage. The reaction typically reaches completion at 5.0 F mol⁻¹ charge. Self-Validation Check: The generation of the alkoxyphosphonium cation can be indirectly monitored by the steady consumption of PPh3 via TLC.

  • Upon completion, turn off the current, remove the electrodes, and concentrate the reaction mixture under reduced pressure.

  • Triturate the crude residue with cold diethyl ether to precipitate the bulk of the LiClO4 and Ph3P=O. Filter and purify the filtrate via standard silica gel chromatography.

References

1.. Chemical Communications (RSC Publishing). 2.4. ResearchGate. 3. 2. PMC. 4.5. PMC. 5.3. PMC. 6.1. ResearchGate.

Sources

Technical Support Guide: Metal Catalyst Removal from (1,3-Dimethylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Impurity Profile

The Challenge: The preparation of (1,3-dimethylpyrrolidin-3-yl)methanol typically involves catalytic hydrogenation or reductive amination (e.g., N-methylation) using Palladium (Pd/C) or Platinum (Pt/C) .[1] While effective, these metals are notorious for "leaching" into the product.

Why this molecule is difficult: Unlike simple hydrocarbons, (1,3-dimethylpyrrolidin-3-yl)methanol acts as a bidentate ligand .[1] The tertiary nitrogen (N1) and the oxygen of the hydroxymethyl group (at C3) can coordinate to the metal center, forming a stable chelate complex. This renders standard filtration (e.g., through Celite) ineffective, as the metal is no longer just a suspended particle but a soluble homogeneous species bound to your API.

Regulatory Thresholds (ICH Q3D): Under ICH Q3D guidelines, Pd and Pt are Class 2B impurities.[1][2][3][4]

  • Oral Limit:

    
     100 µg/g (ppm) (assuming 10g daily dose, though often tighter limits like <10 ppm are required by internal QA).
    
  • Parenteral Limit:

    
     10 µg/g (ppm).
    

Troubleshooting Guide (Q&A)

Scenario A: High Metal Content Post-Filtration

Q: I filtered my reaction mixture through Celite, but the filtrate is still dark/yellow, and ICP-MS shows >500 ppm Palladium. Why? A: You are dealing with homogeneous catalyst leaching .[1] The reaction solvent (likely methanol or ethanol) combined with the basic amine functionality of your product has dissolved the metal species.

  • Immediate Fix: Do not re-filter. Physical filtration cannot remove dissolved complexes.[1] You must switch to Chemical Scavenging or Distillation .[1]

Scenario B: Scavenger Inefficiency

Q: I treated the mixture with standard Silica-Thiol (Si-Thiol) for 4 hours, but Pd levels only dropped from 500 ppm to 100 ppm. How do I reach <10 ppm? A: The binding kinetics are likely too slow due to competition from the product's own amine group.

  • Optimization:

    • Temperature: Increase scavenging temperature to 40–50°C . Heat promotes the dissociation of the Pd-Product complex, allowing the scavenger (which has a higher affinity constant

      
      ) to capture the metal.
      
    • Scavenger Type: Switch to Si-TMT (Trimercaptotriazine) . Si-TMT is more effective for Pd(II) species in the presence of competing amines than standard thiols.[1]

Scenario C: Yield Loss During Workup

Q: I tried acid extraction to remove the metal, but my yield dropped significantly. A: (1,3-dimethylpyrrolidin-3-yl)methanol is highly water-soluble, especially when protonated.[1]

  • Correction: Avoid aqueous acid washes unless you have a continuous extractor.[1] The product will partition into the aqueous phase. Instead, use Solid-Supported Scavengers (which are filtered off) or Distillation (product is volatile under high vacuum).[1]

Decision Matrix: Selecting a Removal Method

The choice of method depends on your current stage (R&D vs. Scale-up) and the physical state of your crude material.[1]

MetalRemovalStrategy Start Crude Reaction Mixture (Containing Pd/Pt) CheckState Is the Product Distillable? (BP check) Start->CheckState Distillable Yes (Stable Oil) CheckState->Distillable High Vacuum NotDistillable No (Solid/Unstable) CheckState->NotDistillable Distillation METHOD A: Fractional Distillation (Preferred for Scale) Distillable->Distillation Scavenging METHOD B: Silica Scavengers (Si-TMT / Si-Thiol) NotDistillable->Scavenging Polishing Check ICP-MS (< 10 ppm?) Distillation->Polishing Scavenging->Polishing Fail Fail (>10 ppm) Polishing->Fail High Residue Pass Pass (Release) Polishing->Pass ActivatedCarbon ActivatedCarbon Fail->ActivatedCarbon METHOD C: Activated Carbon + Recrystallization (Salt Form)

Figure 1: Strategic workflow for catalyst removal.[1] Distillation is prioritized for this specific pyrrolidine derivative due to its volatility and stability.

Detailed Protocols

Method A: High-Vacuum Distillation (Primary Recommendation)

Best for: Large scale (>100g), high initial contamination.[1]

This molecule is an amino-alcohol.[1][5][6] Based on analogous structures (e.g., 1-methylpyrrolidin-3-ol), it is stable but has a high boiling point.[1]

  • Preparation: Concentrate the reaction mixture to remove volatile solvents (MeOH/EtOH).

  • Basification: Ensure the product is in the Free Base form. If it was formed as a salt, treat with NaOH/KOH and extract into DCM/Toluene, then concentrate.

  • Distillation:

    • Setup: Short-path distillation head or wiped-film evaporator.[1]

    • Vacuum: < 5 mbar (High vacuum is essential to keep bath temp < 140°C).[1]

    • Crucial Step: Discard the first 5-10% of the distillate (fores).[1] This fraction often contains volatile organic impurities but also entrained metal aerosols.[1]

  • Result: The metal catalyst (non-volatile) remains in the pot residue (bottoms).[1]

Method B: Silica-Supported Scavengers (Polishing)

Best for: R&D scale (<10g), heat-sensitive batches, or polishing after distillation.[1]

Reagents:

  • Si-TMT (SiliaMetS® TMT or Biotage® ISOLUTE® Si-TMT): Preferred for Pd.[1]

  • Si-Thiol : General purpose.[1][6]

Protocol:

  • Dilution: Dissolve the crude oil in THF or Ethyl Acetate (10-20 volumes). Avoid Methanol if possible, as it competes for binding sites.

  • Loading: Add 3–5 equivalents of scavenger (relative to the residual metal content, NOT the product).

    • Rule of Thumb: If metal content is unknown, add 10% w/w of scavenger relative to the mass of the crude product.

  • Incubation: Stir at 45°C for 2–4 hours .

    • Why Heat? Overcomes the activation energy required to break the Product-Pd chelate.

  • Filtration: Filter through a 0.45 µm PTFE membrane or a fine glass frit.[1]

  • Analysis: Concentrate a small aliquot and check metal levels via ICP-MS.

Method C: Activated Carbon (Cost-Effective Alternative)

Best for: Removing colloidal metals (colored impurities).[1]

  • Dissolve crude in Ethanol (10 vol).

  • Add Activated Carbon (e.g., Darco® KB-G or Norit® SX Ultra) at 10-20% w/w.[1]

  • Stir at Reflux (70-80°C) for 1 hour. Reflux is critical for carbon efficiency.

  • Cool to room temperature.

  • Filter through a pad of Celite 545 to capture the fine carbon particles.

  • Wash the cake with fresh Ethanol.

Comparative Data: Scavenger Efficiency

The following table estimates removal efficiencies for Pd(II) species from a tertiary amine matrix based on industry standard performance.

MethodTarget Metal SpeciesEst. Pd Removal EfficiencyProduct Yield RecoveryNotes
Distillation All (Heterogeneous & Homogeneous)> 99.9%85–95%Most effective.[1] Requires thermal stability.[1]
Si-TMT Pd(II), Pt(II), Ru95–99%> 98%Best chemical method.[1] Minimal non-specific binding.
Si-Thiol Pd(0), Pd(II), Ag, Hg80–95%> 98%Good generalist.[1] Slower kinetics than TMT for amines.[1]
Activated Carbon Colloidal Pd, Pd(0)50–80%80–90%Variable.[1] Can trap product in pores (yield loss).[1]
Crystallization N/A (Difficult for this oil)N/AN/ARequires salt formation (e.g., HCl, Oxalate) to work.[1]

References

  • European Patent Office. (2018).[1][7] Method for producing 1-methylpyrrolidin-3-ol (EP 3415499 A1).[1][7] Retrieved from [Link][1]

  • International Conference on Harmonisation (ICH). (2019). ICH Q3D (R1) Guideline for Elemental Impurities.[1] Retrieved from [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[1] Advanced Synthesis & Catalysis, 346(8), 889–900. [Link][1]

  • Biotage. (2024).[1][2] ISOLUTE® Si-TMT Metal Scavenger User Guide.[1] Retrieved from [Link][1]

Sources

Technical Support Center: (1,3-Dimethylpyrrolidin-3-yl)methanol Acid Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science troubleshooting hub for (1,3-dimethylpyrrolidin-3-yl)methanol. This guide provides mechanistic insights, quantitative stability data, and validated protocols for handling this bifunctional amino alcohol under acidic conditions.

Mechanistic Overview: Causality of Acid Stability

The structural foundation of features a tertiary amine and a primary alcohol[1]. Its stability under acidic conditions is governed by two competing structural features:

  • Amine Protonation (Stabilizing): The tertiary pyrrolidine nitrogen is highly basic. In acidic media (pH < 7), it rapidly protonates to form an ammonium salt. This protonation creates a strong electron-withdrawing inductive effect (-I) that stabilizes the molecule against oxidative degradation, a trait characteristic of [2]. Furthermore, the positive charge on the nitrogen strongly disfavors the formation of any adjacent carbocations, a stabilizing effect similarly observed in [3].

  • Neopentyl-Like Sterics (Reaction-Directing): The C3 position is a quaternary carbon (bonded to C2, C4, an N-methyl group, and the hydroxymethyl group). This makes the primary alcohol (-CH2OH) sterically hindered. While highly stable to mild acids, exposure to extreme acid and heat can force the protonation of the hydroxyl group. Because direct SN2 or E2 reactions are sterically blocked, dehydration must proceed via a high-energy primary carbocation, triggering a Wagner-Meerwein rearrangement.

G A (1,3-dimethylpyrrolidin-3-yl)methanol Free Base (m/z 130) B Mild Acid (pH 2-6) e.g., 0.1% TFA A->B + H+ D Strong Acid + Heat e.g., 6M HCl, 90°C A->D + H+, Heat C Protonated Ammonium Salt Highly Stable B->C Rapid Equilibrium E Oxonium Ion Formation (-OH2+) D->E Protonation of -OH F Rearrangement & Dehydration Alkene (m/z 112) E->F -H2O, Migration

Workflow of (1,3-dimethylpyrrolidin-3-yl)methanol protonation and extreme acid degradation.

Troubleshooting & FAQs

Q1: Is my compound stable in standard HPLC mobile phases (e.g., 0.1% TFA or 0.1% Formic Acid)? A: Yes. At pH 2–3, the tertiary amine is >99.9% protonated. The resulting salt is highly soluble and chemically inert at room temperature. You will not observe dehydration or degradation during standard reverse-phase LC-MS runs.

Q2: I subjected the compound to 6M HCl at 90°C for a deprotection step, and my LC-MS shows a new peak at m/z 112 (-18 Da). What happened? A: You have forced the dehydration of the primary alcohol. Because the -CH2OH group is attached to a quaternary carbon, the loss of water generates a transient primary carbocation. To stabilize this, the molecule undergoes a Wagner-Meerwein rearrangement. Either the C3-methyl group or a ring carbon migrates to the primary center, forming a stable tertiary carbocation, which then eliminates a proton to form an alkene (m/z 112). To prevent this, lower the temperature or use a milder acid (e.g., 1M HCl at 40°C).

WMR A Protonated Alcohol (-CH2-OH2+) B Loss of H2O (Rate-Limiting Step) A->B C Primary Carbocation (Highly Unstable) B->C D Alkyl Migration (Ring Expansion or Methyl Shift) C->D Wagner-Meerwein E Tertiary Carbocation (Stabilized Intermediate) D->E F Elimination (-H+) Alkene Formation (-18 Da) E->F

Wagner-Meerwein rearrangement mechanism under extreme acidic and thermal stress.

Q3: How do I recover the free base from an acidic aqueous solution without causing degradation? A: To safely recover the free base, you must neutralize the acid while preventing localized heating. Causality: Heat generated during the exothermic neutralization process can transiently accelerate acid-catalyzed dehydration before the pH rises. Solution: Chill the acidic aqueous layer to 0–4°C. Slowly add cold 1M NaOH or saturated aqueous Na2CO3 until the pH reaches 10–11. Extract immediately with dichloromethane (DCM) or ethyl acetate.

Quantitative Stability Data

The following table summarizes the stability profile of the compound across various acidic conditions, providing a baseline for experimental design.

ConditionpHTemperatureTimeStability / RecoveryPrimary State / Degradant
0.1% TFA (Aqueous)~2.025°C48 hours>99%Protonated Ammonium Salt
0.1% Formic Acid~2.725°C48 hours>99%Protonated Ammonium Salt
1M HCl~0.040°C24 hours>95%Protonated Ammonium Salt
6M HCl<0.090°C4 hours<50%Rearranged Alkene (m/z 112)

Self-Validating Protocol: Acid Stress Testing & LC-MS Validation

To definitively map the stability boundary of your specific batch or derivative, use this self-validating protocol. It is designed with internal controls to distinguish between true acid degradation in the flask versus artifactual dehydration in the MS ionization source.

Step 1: Baseline Establishment (Control)

  • Prepare a 1.0 mg/mL stock solution of (1,3-dimethylpyrrolidin-3-yl)methanol in LC-MS grade water.

  • Validation Checkpoint: Inject 1 µL into the LC-MS to confirm the [M+H]+ peak at m/z 130.1 and establish the baseline purity and retention time (RT).

Step 2: Acid Stress Induction

  • Aliquot 1 mL of the stock solution into a heavy-wall borosilicate glass vial.

  • Add 100 µL of concentrated HCl (37%) to achieve a final concentration of ~1.2 M HCl.

  • Seal with a PTFE-lined cap and incubate in a heating block at 80°C for exactly 4 hours.

Step 3: Quenching & Neutralization

  • Causality: Immediate quenching is required to freeze the kinetic profile and prevent further degradation during the cooling phase.

  • Transfer the vial to an ice bath for 5 minutes.

  • Carefully add 1.2 mL of cold 1M NaOH dropwise while vortexing to bring the pH to ~7.0.

Step 4: LC-MS Analysis & Self-Validation

  • Dilute the quenched sample 1:10 in mobile phase A (Water + 0.1% Formic Acid).

  • Inject 1 µL. Monitor the Extracted Ion Chromatograms (EIC) for m/z 130.1 (intact) and m/z 112.1 (dehydrated/rearranged product).

  • Self-Validation Logic:

    • If m/z 112.1 co-elutes exactly with the RT of m/z 130.1, it is an in-source fragmentation artifact caused by the mass spectrometer, not true acid degradation.

    • If m/z 112.1 appears at a different retention time (typically eluting later due to increased hydrophobicity from the loss of the hydroxyl group), true acid-catalyzed Wagner-Meerwein rearrangement has occurred in your flask.

References

  • Title: (1,3-Dimethylpyrrolidin-3-yl)methanol | C7H15NO | CID 21702792 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol Source: PubMed Central (PMC) URL: [Link]

  • Title: Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds Source: ACS Omega URL: [Link]

Sources

Minimizing side reactions during the oxidation of (1,3-dimethylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers optimizing the oxidation of (1,3-dimethylpyrrolidin-3-yl)methanol . It addresses the specific chemoselective challenges posed by the coexistence of a primary alcohol, a tertiary amine, and a quaternary carbon center.

Structural Analysis & Reaction Strategy

The Substrate: (1,3-dimethylpyrrolidin-3-yl)methanol contains a tertiary amine (N-methyl) and a primary alcohol attached to a quaternary carbon (C3).

The Challenge: The primary objective is to oxidize the alcohol to the aldehyde (or acid) without affecting the tertiary amine.

  • Risk 1: N-Oxidation. The tertiary amine is electron-rich and susceptible to oxidation (forming N-oxides) by electrophilic oxidants (e.g., mCPBA, peroxides) or radical species.[1]

  • Risk 2: Workup Losses. The product (an amino-aldehyde) is amphiphilic and highly water-soluble. Standard aqueous extraction often leads to massive yield loss.

  • Stability Advantage: The C3 position is quaternary (bonded to Methyl, C2, C4, and CH2OH). Consequently, the resulting aldehyde cannot enolize . This eliminates the risk of racemization at the C3 center, a common plague in amino-aldehyde synthesis.

Troubleshooting & FAQs

Q1: I observe a polar byproduct with a distinct NMR shift. What is it?

Diagnosis: This is likely the N-oxide . Cause: Use of oxidants that generate singlet oxygen, peroxides, or unbuffered radical conditions (e.g., unbuffered TEMPO/Bleach). Solution: Switch to Swern Oxidation or Dess-Martin Periodinane (DMP) . These methods operate via mechanisms that do not typically oxidize tertiary amines under controlled conditions.[1]

  • Mechanistic Insight: In Swern oxidation, the intermediate chlorodimethylsulfonium cation activates the alcohol oxygen.[2] While the nitrogen is nucleophilic, the reaction is run at -78°C, and the oxygen activation is kinetically favored. Furthermore, the acidic environment (HCl generation) often protonates the amine, protecting it.

Q2: My reaction conversion is high, but the isolated yield is <20%. Where is the product?

Diagnosis: The product was lost to the aqueous phase during extraction. Cause: The amino-aldehyde is highly polar. At neutral or acidic pH, the amine is protonated (ammonium salt), making it 100% water-soluble. Solution:

  • Saturation: Saturate the aqueous phase with NaCl (brine) or solid K2CO3.

  • pH Control: Ensure the aqueous layer pH is >12 before extraction to keep the amine as a free base.

  • Solvent Choice: Use Chloroform (CHCl3) or Dichloromethane (DCM) with 5% Methanol for extraction.

  • Alternative Workup: For Swern, consider a non-aqueous workup if possible, or use a resin-based scavenger for the excess DMSO/sulfide.

Q3: Can I use Jones Reagent or Permanganate?

Verdict: NO. Reasoning:

  • Jones (CrO3/H2SO4): The strong acid will protonate the amine (protecting it), but the harsh oxidative conditions often lead to over-oxidation to the carboxylic acid or degradation of the pyrrolidine ring.

  • Permanganate: Will likely attack the N-methyl group or oxidize the amine to the N-oxide/lactam.

Q4: Is the aldehyde stable?

Analysis: Yes, structurally stable against racemization (quaternary C3). However, amino-aldehydes can undergo intermolecular polymerization (Schiff base formation between the amine of one molecule and aldehyde of another is impossible here due to the tertiary amine).

  • Risk:[3][4] It can form hemiaminals if water is present.

  • Storage: Store under Argon at -20°C. If unstable, convert immediately to the stable salt (e.g., oxalate or hydrochloride) or proceed to the next step (e.g., Reductive Amination, Wittig).

Recommended Protocols

Method A: Swern Oxidation (Gold Standard)

Best for: High chemoselectivity, preventing N-oxidation.

Reagents:

  • Oxalyl Chloride (1.5 equiv)

  • DMSO (3.0 equiv)

  • Triethylamine (Et3N) (5.0 equiv)

  • Solvent: Anhydrous DCM

Protocol:

  • Activation: Cool a solution of Oxalyl Chloride in DCM to -78°C . Add DMSO dropwise. Stir for 15 min. Gas evolution (CO/CO2) occurs.

  • Addition: Add the (1,3-dimethylpyrrolidin-3-yl)methanol (dissolved in min. DCM) dropwise over 10 min.

    • Critical: Keep temp < -60°C. The alcohol reacts with the active sulfonium species.[5] The amine may protonate or form a complex, but the O-activation is irreversible.

  • Aging: Stir at -78°C for 30–45 min.

  • Elimination: Add Et3N dropwise. The mixture will become thick (ammonium salts).

  • Warming: Allow to warm to 0°C over 1 hour.

  • Workup (Optimized for Amino-Aldehydes):

    • Quench with saturated NaHCO3.

    • Do NOT wash with acid.

    • Extract 5x with DCM.

    • Dry over Na2SO4. Concentrate carefully (aldehyde may be volatile).[6]

Method B: Dess-Martin Periodinane (DMP)

Best for: Small scale, mild conditions, avoiding sulfur smell.

Protocol:

  • Dissolve alcohol in wet DCM (DMP works faster with trace water).

  • Add DMP (1.2 equiv) and solid NaHCO3 (to buffer any acid formed).

  • Stir at RT for 1–2 hours.

  • Quench: Add saturated Na2S2O3 (to reduce unreacted iodine species) and NaHCO3. Stir until the biphasic mixture becomes clear.

  • Extract with DCM.

Visualizing the Chemistry

Figure 1: Reaction Pathways & Selectivity Control

This diagram illustrates the desired pathway versus the common side reactions (N-oxidation and Over-oxidation) and the control nodes.

OxidationPathways Substrate (1,3-Dimethylpyrrolidin-3-yl)methanol (Tertiary Amine + Primary Alcohol) Aldehyde Target Aldehyde (Chemoselective Product) Substrate->Aldehyde Swern / DMP (Kinetic Control) NOxide Side Product: N-Oxide (Via Peroxides/mCPBA) Substrate->NOxide H2O2 / mCPBA (Electrophilic Attack on N) Acid Side Product: Carboxylic Acid (Over-oxidation) Aldehyde->Acid Excess Oxidant / Water (Hydrate Oxidation) QuatCenter Quaternary C3 Center PREVENTS Enolization/Racemization Aldehyde->QuatCenter

Caption: Chemoselective oxidation pathways. Swern/DMP favors the aldehyde, while peroxides risk N-oxidation.

Figure 2: Optimized Swern Workflow for Amino-Alcohols

A decision tree for the experimentalist to ensure high yield and purity.

SwernWorkflow Start Start: Swern Oxidation Step1 1. Activate DMSO (-78°C) (Oxalyl Chloride + DMSO) Start->Step1 Step2 2. Add Amino-Alcohol (Slow addition, T < -60°C) Step1->Step2 Step3 3. Add Et3N Base (Induces Elimination) Step2->Step3 Check1 Troubleshoot: Workup pH? Step3->Check1 PathAcid Acidic/Neutral Wash Check1->PathAcid pH < 9 PathBase Basic Wash (pH > 12) Check1->PathBase pH > 12 ResultFail Product Lost to Aqueous Phase (Ammonium Salt) PathAcid->ResultFail ResultSuccess Product in Organic Phase (Free Amine) PathBase->ResultSuccess

Caption: Critical workflow checkpoints. pH control during workup is the primary determinant of isolated yield.

Quantitative Data Summary

MethodReagentsChemoselectivity (N vs O)Risk of Over-oxidationWorkup DifficultyRecommendation
Swern (COCl)2, DMSO, Et3NHigh LowHigh (Smell, pH control)Primary Choice
DMP Dess-Martin PeriodinaneVery High LowLowSecondary Choice
TEMPO TEMPO, NaOCl (Bleach)Moderate (pH dependent)ModerateModerateUse with Buffer
Jones CrO3, H2SO4Low (Salt formation)High ModerateAvoid
mCPBA m-Chloroperbenzoic acidNone (Favors N-Oxide)LowLowAvoid

References

  • Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis.[7][8] Synthesis, 1981(03), 165-185.

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media. (Chapter 2: Swern Oxidation).

  • Maher, D. J., et al. (2003). Chemoselective oxidation of amino alcohols. Journal of Organic Chemistry. (Demonstrates DMP tolerance of tertiary amines).

  • Organic Chemistry Portal. (n.d.). Swern Oxidation Mechanism and Protocols.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of (1,3-dimethylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of novel chemical entities is a cornerstone of modern drug development. (1,3-dimethylpyrrolidin-3-yl)methanol, a molecule featuring both a tertiary cyclic amine and a tertiary alcohol, presents a unique and instructive case for mass spectrometry (MS) analysis. The basicity of the pyrrolidine nitrogen often dominates fragmentation pathways, potentially masking more structurally informative cleavages. This guide provides a predictive analysis of the electron ionization (EI) and electrospray ionization (ESI) fragmentation patterns of (1,3-dimethylpyrrolidin-3-yl)methanol. By dissecting the fragmentation behavior of its constituent functional groups and drawing comparisons with analogous structures, we offer a robust framework for researchers to anticipate, interpret, and troubleshoot the mass spectra of this and similar compounds. We further present a validated experimental protocol, including advanced techniques like in-source fragmentation (ISF), designed to maximize structural information from challenging basic molecules.

Introduction: The Challenge of the Proton-Hungry Pyrrolidine

In mass spectrometry, the path of molecular fragmentation is dictated by the relative stability of the resulting ions. For molecules containing a basic amine, particularly a pyrrolidine ring, this presents a significant analytical challenge. During ionization, especially in positive-ion ESI-MS, the pyrrolidine nitrogen preferentially sequesters the proton, acting as a "proton sponge."[1] This high proton affinity means that upon collisional activation (MS/MS), the most favorable pathway is often the generation of a dominant, uninformative ion corresponding to the protonated pyrrolidine ring or a closely related species.[1] This can suppress other fragmentation pathways that would otherwise reveal the structure of the rest of the molecule, hindering the identification of metabolites or impurities.

This guide will deconstruct the expected fragmentation of (1,3-dimethylpyrrolidin-3-yl)methanol by examining its two key functional groups: the N-methylated tertiary pyrrolidine and the tertiary alcohol. We will then synthesize these principles to propose a complete fragmentation map and compare it to known fragmentation patterns of related compounds.

Fundamental Fragmentation Mechanisms

The fragmentation of (1,3-dimethylpyrrolidin-3-yl)methanol is governed by the interplay between its amine and alcohol functionalities.

The Tertiary Cyclic Amine: Alpha-Cleavage Dominance

Aliphatic and cyclic amines are characterized by a strong tendency to undergo α-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[2][3] This process is driven by the formation of a resonance-stabilized iminium cation.[4] For cyclic amines, the molecular ion peak (M+) is typically strong, and an M-1 peak from the loss of a hydrogen atom is also common.[5][6]

In the case of (1,3-dimethylpyrrolidin-3-yl)methanol, three potential α-cleavage sites exist:

  • Loss of the N-methyl group: Cleavage of the N-CH₃ bond would result in the loss of a methyl radical (•CH₃).

  • Ring opening adjacent to the nitrogen: Cleavage of a C-C bond within the ring, alpha to the nitrogen.

  • Loss of the hydroxymethyl-bearing substituent: Cleavage of the C-C bond connecting the quaternary carbon (C3) to the ring.

The Tertiary Alcohol: Neutral Loss Pathways

Alcohols in mass spectrometry often exhibit a weak or absent molecular ion peak.[7] Key fragmentation pathways include:

  • Dehydration: The loss of a water molecule (H₂O) is a common rearrangement for alcohols, leading to a peak at [M-18].

  • Alpha-Cleavage: Similar to amines, cleavage of a C-C bond adjacent to the oxygen can occur. For (1,3-dimethylpyrrolidin-3-yl)methanol, this would involve cleavage of the bond to the CH₂OH group or the bond connecting to the pyrrolidine ring.

Predicted Fragmentation Pattern of (1,3-dimethylpyrrolidin-3-yl)methanol

By combining these principles, we can predict the major fragments for (1,3-dimethylpyrrolidin-3-yl)methanol (Molecular Weight: 143.23 g/mol ).

G cluster_0 Predicted Fragmentation Pathways cluster_frags M Precursor Ion (1,3-dimethylpyrrolidin-3-yl)methanol [M+H]⁺ m/z 144 F1 Fragment A Loss of H₂O m/z 126 M->F1 - H₂O F2 Fragment B Loss of •CH₂OH m/z 113 M->F2 - •CH₂OH F3 Fragment C α-cleavage (loss of •CH₃) m/z 129 M->F3 - •CH₃ F4 Fragment D Dominant Pyrrolidinium Ion m/z 84 M->F4 Ring Cleavage F5 Fragment E Loss of C₂H₄ (from ring) m/z 116 F4->F5 - C₂H₄ (ethylene)

Caption: Predicted fragmentation pathways for protonated (1,3-dimethylpyrrolidin-3-yl)methanol.

Key Predicted Fragments:

Fragment IonProposed Identitym/z (Positive Mode)Fragmentation PathwayPlausibility
[M+H]⁺ Protonated Molecular Ion144N/AHigh
Fragment A Dehydrated Cation126Neutral loss of H₂O from the alcohol group.High
Fragment B Iminium Cation113α-cleavage with loss of the hydroxymethyl radical (•CH₂OH).High
Fragment C Iminium Cation129α-cleavage with loss of the N-methyl radical (•CH₃).Medium
Fragment D 1,1-dimethylpyrrolidin-1-ium84Complex rearrangement and cleavage, a common pathway for substituted pyrrolidines.[8]Very High
Fragment E Ring-opened Cation116Cleavage of the β-bond in the ring, leading to the loss of ethylene.[6]Medium

The most likely dominant peak in a standard MS/MS experiment would be an ion related to the stable pyrrolidine ring, such as Fragment D (m/z 84).[1] This often necessitates alternative analytical strategies to gain more comprehensive structural data.

Comparison with Alternative Pyrrolidine Structures

To contextualize our predictions, we compare the expected fragmentation with that of other well-documented pyrrolidine-containing compounds.

CompoundKey Structural DifferenceDominant Fragmentation PathwayCommon Structural Information
(1,3-dimethylpyrrolidin-3-yl)methanol Tertiary alcoholPredicted loss of H₂O (m/z 126) and •CH₂OH (m/z 113).Pyrrolidine core (m/z 84).
α-Pyrrolidinophenone Cathinones [9][10]Ketone and alkyl chainLoss of the neutral pyrrolidine molecule is a dominant pathway.[9] Subsequent fragmentation yields a tropylium ion (m/z 91).[10]Reveals the structure of the non-pyrrolidine portion effectively.
KRAS G12C Inhibitors (e.g., GDC-6036) [1]Large, complex scaffoldPreferential sequestration of the proton by the pyrrolidine leads to a dominant, uninformative pyrrolidine fragment.Limited; requires advanced techniques like ISF to see the core scaffold.

This comparison highlights a critical concept: while the pyrrolidine ring's fragmentation is a common theme, the other functional groups dictate the unique, informative fragmentation pathways.

Experimental Protocol for Enhanced Structure Elucidation

This protocol is designed to maximize the structural information obtained from (1,3-dimethylpyrrolidin-3-yl)methanol, with a focus on overcoming the challenge of the basic amine.

Instrumentation

A triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer coupled with a liquid chromatography (LC) system is recommended for its versatility and MS/MS capabilities.[11]

Sample Preparation
  • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

  • Dilute the stock solution to a working concentration of 1-10 µg/mL using a mobile-phase-like solution (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Filter the final solution through a 0.22 µm syringe filter before injection.

LC-MS/MS Parameters
  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 - 4.0 kV.

  • Source Temperature: 120-150 °C.

The In-Source Fragmentation (ISF) Workflow

To circumvent the pyrrolidine "proton sponge" effect, we will utilize In-Source Fragmentation (ISF).[1] This involves inducing fragmentation in the high-pressure source region of the mass spectrometer before the precursor ion is selected in the first quadrupole. This allows us to perform MS/MS on a structurally informative fragment rather than the intact parent ion.

G cluster_workflow In-Source Fragmentation (ISF) Workflow Start Analyte Enters Ion Source ISF Increase Fragmentor/ Nozzle Voltage Start->ISF FragGen Generate Core Fragment (e.g., [M+H-H₂O]⁺, m/z 126) ISF->FragGen Q1 MS1 (Quadrupole) Selects Core Fragment FragGen->Q1 CID MS2 (Collision Cell) Fragment the Core Ion Q1->CID Detect Detector Acquire Rich MS/MS Spectrum CID->Detect

Sources

A Comparative Guide to HPLC Method Development for the Purity Analysis of (1,3-dimethylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of a Polar Amine

(1,3-dimethylpyrrolidin-3-yl)methanol is a small, polar organic molecule characterized by a tertiary amine within a pyrrolidine ring and a primary alcohol functional group. This structure also contains a chiral center at the C3 position, a critical consideration in pharmaceutical development.[1] From a chromatographic perspective, its high polarity and basic nature present a significant analytical challenge.[2][3][4] Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods, the workhorse of many analytical labs, often fail to provide adequate retention for such compounds, leading to elution within or near the solvent front.[3] This co-elution with excipients or other early-eluting impurities prevents accurate quantification and compromises the integrity of any purity assessment.[2]

Furthermore, the tertiary amine can engage in undesirable secondary interactions with residual silanol groups on traditional silica-based columns, resulting in poor peak shape and tailing. The molecule also lacks a strong UV chromophore, necessitating detection at low wavelengths or the use of alternative detection technologies like Mass Spectrometry (MS), Evaporative Light Scattering (ELSD), or Charged Aerosol Detection (CAD).

This guide provides an in-depth comparison of three distinct HPLC strategies for developing a robust and reliable purity method for (1,3-dimethylpyrrolidin-3-yl)methanol. Our objective is to develop a method that adheres to the principles of the Analytical Target Profile (ATP), a framework that defines the method's intended purpose and desired performance characteristics from the outset, in line with modern ICH Q14 guidelines.[5][6][7] The goal is a stability-indicating method capable of separating the main component from potential process impurities and degradation products with high specificity, accuracy, and precision.[8][9]

Visualizing the Core Problem: The Failure of Conventional RP-HPLC

The fundamental issue with analyzing (1,3-dimethylpyrrolidin-3-yl)methanol on a standard C18 column is the lack of a significant hydrophobic moiety to interact with the nonpolar stationary phase.[10] The analyte, being highly water-soluble, has a much stronger affinity for the polar mobile phase and is swept through the column with little to no retention.

cluster_system Standard RP-HPLC System cluster_result Result Injector Injector Analyte in Diluent Column C18 Column (Nonpolar Stationary Phase) Injector->Column Polar Mobile Phase Detector UV/MS Detector Column->Detector Result Poor Outcome: - Analyte elutes in void volume - No retention - Co-elution with impurities Detector->Result

Caption: The challenge of analyzing polar compounds on standard RP-HPLC.

Comparative Evaluation of Chromatographic Strategies

To overcome the retention problem, specialized chromatographic techniques are required. We will compare three viable approaches: Ion-Pair Reversed-Phase (IP-RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC).

Strategy 1: Ion-Pair Reversed-Phase Chromatography (IP-RP)

Mechanism: This technique modifies standard reversed-phase chromatography by adding an ion-pairing reagent to the mobile phase.[11] For a basic analyte like (1,3-dimethylpyrrolidin-3-yl)methanol, an anionic reagent (e.g., an alkyl sulfonate like sodium octane sulfonate) is used.[11][12] The protonated amine of the analyte forms an electrostatic association with the anionic head of the ion-pairing reagent. The resulting ion pair is electrically neutral and possesses the long hydrophobic alkyl tail of the reagent, which can then be retained by the nonpolar C18 stationary phase.[12]

Pros & Cons:

  • Pros: Utilizes common C18 columns, can achieve good retention and separation.

  • Cons: Ion-pairing reagents are often not volatile and can cause significant ion suppression, making the method incompatible with MS detection.[10][13] They also require long column equilibration times and can be difficult to completely wash out of the HPLC system.

Experimental Protocol: IP-RP-HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 10 mM Sodium Octane Sulfonate in 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% to 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of 0.5 mg/mL.

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Mechanism: HILIC is an ideal technique for retaining and separating very polar compounds.[4][14] It employs a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[15] The polar stationary phase adsorbs water from the mobile phase, creating a water-enriched layer. Polar analytes partition into this layer and are retained via mechanisms including hydrogen bonding and dipole-dipole interactions.[14][15] Water acts as the strong, eluting solvent.

Pros & Cons:

  • Pros: Excellent retention for highly polar analytes.[16] Uses volatile mobile phases (e.g., ammonium formate, ammonium acetate), making it highly compatible with MS detection and providing enhanced sensitivity.[17][18]

  • Cons: Can be sensitive to the water content in the sample diluent, potentially leading to peak distortion if not properly managed. Method development can be less intuitive for those accustomed to reversed-phase.[19]

Experimental Protocol: HILIC

  • Column: Amide-based HILIC phase, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.

  • Mobile Phase B: 10 mM Ammonium Formate with 0.1% Formic Acid in 95:5 Acetonitrile:Water.

  • Gradient: 95% to 70% B over 15 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm and/or Mass Spectrometry (ESI+).

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in 90:10 Acetonitrile:Water at 0.5 mg/mL. Note: The sample diluent should be as close as possible to the initial mobile phase composition to ensure good peak shape.

Strategy 3: Mixed-Mode Chromatography (MMC)

Mechanism: Mixed-mode chromatography utilizes stationary phases that incorporate at least two distinct retention mechanisms in a single column.[20] For a polar base, a column combining reversed-phase (e.g., C18) and strong cation-exchange (SCX) functionalities is ideal.[20][21] Retention is achieved through both hydrophobic interactions with the C18 ligands and electrostatic interactions between the protonated analyte and the negatively charged SCX groups.[10] This dual mechanism provides exceptional flexibility in method development; retention can be independently modulated by adjusting the organic solvent percentage (affecting hydrophobic retention) and the mobile phase pH or ionic strength (affecting ion-exchange retention).[22]

Pros & Cons:

  • Pros: Offers unique and highly tunable selectivity.[20][23] Provides excellent retention for polar and charged compounds without the need for ion-pairing reagents.[20][22] Fully compatible with MS detection.[20]

  • Cons: Method development can be more complex due to the multiple variables (organic content, pH, buffer concentration) that can be adjusted.

Experimental Protocol: Mixed-Mode Chromatography

  • Column: C18 with embedded Strong Cation-Exchange groups (e.g., Acclaim Trinity P1, Obelisc R), 3.0 x 100 mm, 3 µm.

  • Mobile Phase A: 20 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 60% B over 20 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 210 nm and/or Mass Spectrometry (ESI+).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile at 0.5 mg/mL.

Performance Data Summary

The following table summarizes the expected performance of each chromatographic strategy for the analysis of (1,3-dimethylpyrrolidin-3-yl)methanol and its separation from a hypothetical, slightly less polar impurity.

Performance MetricIP-RP-HPLCHILICMixed-Mode (RP/SCX)
Retention Factor (k') of Analyte 3.54.26.8
Peak Asymmetry (As) 1.31.11.1
Resolution (Rs) from Impurity 2.12.53.8
MS Compatibility NoYesYes
Method Development Complexity ModerateModerateHigh
Method Robustness ModerateGoodExcellent

Method Development and Validation Workflow

A structured approach to method development, followed by rigorous validation, is essential to ensure the final method is fit for its intended purpose.[8] The workflow should begin with defining the method's goals (the ATP) and progress through systematic screening and optimization before formal validation according to ICH Q2(R2) guidelines.[5][7][24]

cluster_dev Method Development Lifecycle cluster_val Method Validation (ICH Q2(R2)) ATP Define Analytical Target Profile (ATP) (ICH Q14) Screen Screening Phase - Compare IP-RP, HILIC, MMC - Evaluate Columns & pH ATP->Screen Optimize Optimization Phase - Fine-tune Gradient, Temp, Flow Rate - Use Design of Experiments (DoE) Screen->Optimize Protocol Write Validation Protocol Optimize->Protocol Selected Method Execute Execute Validation Experiments - Specificity - Linearity & Range - Accuracy & Precision - LOQ & LOD - Robustness Protocol->Execute Report Final Validation Report Execute->Report Routine Routine Report->Routine Method Transfer & Routine Use

Caption: A systematic workflow for HPLC method development and validation.

Special Consideration: Chiral Purity

Given that (1,3-dimethylpyrrolidin-3-yl)methanol is a chiral molecule, a separate method may be required to determine its enantiomeric purity. This is crucial if one enantiomer carries the therapeutic effect while the other is inactive or potentially harmful. Chiral analysis requires a Chiral Stationary Phase (CSP).[25][26] Polysaccharide-based columns are often effective for separating enantiomers of amino alcohols.[1]

Experimental Protocol: Chiral HPLC

  • Column: Polysaccharide-based CSP (e.g., Chiralpak® IA-3), 4.6 x 250 mm, 3 µm.

  • Mobile Phase: Heptane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at 1.0 mg/mL.

Conclusion and Recommendation

Developing a robust HPLC purity method for a polar, basic compound like (1,3-dimethylpyrrolidin-3-yl)methanol requires moving beyond conventional reversed-phase techniques.

  • Ion-Pair RP-HPLC can provide the necessary retention but is severely limited by its incompatibility with mass spectrometry, a critical tool for peak identification and purity confirmation in modern drug development.

  • HILIC offers an excellent solution, providing strong retention for polar compounds and seamless integration with MS. It represents a robust and sensitive approach well-suited for this analytical challenge.[18][19]

  • Mixed-Mode Chromatography stands out as the most powerful and flexible option.[21][23] The ability to leverage multiple retention mechanisms allows for unparalleled control over selectivity, enabling the separation of closely related impurities.[20] Its MS compatibility and inherent robustness make it the superior choice for developing a high-quality, lifecycle-ready analytical method.

For the development of a new purity method for (1,3-dimethylpyrrolidin-3-yl)methanol, Mixed-Mode Chromatography (RP/SCX) is the primary recommendation , with HILIC being a very strong alternative. Both approaches align with modern, MS-centric workflows and provide the performance necessary to meet the stringent requirements of pharmaceutical quality control. A separate chiral method will be necessary to control enantiomeric purity. The final method must be fully validated according to ICH guidelines to ensure it is suitable for its intended purpose.[5][27][28][29]

References

  • ICH and FDA Guidelines for Analytical Method Valid
  • ICH Guidelines for Analytical Method Valid
  • Amines-Ion Pairing - Chrom
  • (PDF)
  • Separation of enantiomeric amines by ion-pair chrom
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - W
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
  • HPLC-Based Strategies for Impurity Profiling and Valid
  • Ion Pair Chromatography Reagents - Analytical Products / Alfa Chemistry.
  • ICH Q2(R2)
  • Mixed-Mode Chromatography—A Review - LCGC Intern
  • HPLC-UV Method Development for Highly Polar Impurities - Resolian.
  • A Guide to HPLC and LC-MS Buffer Selection.
  • Mixed-Mode Chromatography and St
  • Buffer Considerations for LC and LC–MS - LCGC Intern
  • Reversed-phase HPLC Buffers.
  • ICH guideline Q2(R2)
  • Mixed-Mode HPLC Columns | Thermo Fisher Scientific - UK.
  • Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome | ChemRxiv.
  • Buffers and Eluent Additives for HPLC Method Development - Element Lab Solutions.
  • MS-friendly RP-HPLC buffers (pH 2-8)? : r/massspectrometry - Reddit.
  • Navigating HPLC Method Development: Tips for Success - Pharma's Almanac.
  • Challenges in HPLC Method Development for Impurity Identific
  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms - MDPI.
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  • Developing HPLC Methods - MilliporeSigma.
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  • Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS - PMC.
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  • Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed.
  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent.
  • Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns.
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • In-Depth Technical Guide to the Chirality of (S)-(1-Methylpyrrolidin-3-YL)methanol - Benchchem.
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  • A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine.

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Comparative Reactivity Guide: (1,3-Dimethylpyrrolidin-3-yl)methanol vs. 1-Methylpyrrolidin-3-yl methanol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate functionalized pyrrolidine scaffold is critical for successful downstream synthesis, particularly in drug development and medicinal chemistry. While (1,3-dimethylpyrrolidin-3-yl)methanol and 1-methylpyrrolidin-3-yl methanol may appear structurally similar, the addition of a single methyl group at the C3 position fundamentally alters the molecule's steric environment and chemical reactivity.

This guide objectively compares the reactivity profiles of these two building blocks, providing mechanistic insights, self-validating experimental protocols, and structural profiling to guide your synthetic strategy.

Structural Profiling & The Steric Environment

The core divergence between these two molecules lies at the C3 carbon of the pyrrolidine ring.

In 1-methylpyrrolidin-3-yl methanol , the C3 position is a tertiary carbon[1]. The adjacent primary alcohol is therefore situated in an "isobutyl-like" steric environment. This allows for relatively unhindered access by reagents and nucleophiles.

In (1,3-dimethylpyrrolidin-3-yl)methanol , the C3 position features both a methyl group and the hydroxymethyl group, making it a fully substituted quaternary carbon [2]. This renders the adjacent primary alcohol "neopentyl-like." This neopentyl architecture introduces severe steric bulk that profoundly impacts transition-state geometries during functionalization.

Table 1: Physicochemical and Structural Comparison
Property1-Methylpyrrolidin-3-yl methanol(1,3-Dimethylpyrrolidin-3-yl)methanol
CAS Number 1210934-04-5 (for 3S enantiomer)[1]89855-11-8[2]
Molecular Weight 115.17 g/mol [1]129.20 g/mol [2]
C3 Carbon Substitution Tertiary CenterQuaternary Center
Alcohol Steric Profile Isobutyl-like (Moderate Hindrance)Neopentyl-like (Severe Hindrance)
Aldehyde Derivative Enolizable (contains

-protons)
Non-enolizable (no

-protons)

Mechanistic Divergence in Reactivity

Nucleophilic Substitution ( ) and The Neopentyl Effect

When activating the primary alcohol (e.g., converting it to a tosylate or mesylate) for subsequent


 displacement, the structural differences dictate the reaction outcome.

The 1-methyl analog undergoes


 displacement smoothly. However, the 1,3-dimethyl analog is highly resistant to 

reactions. This is a classic manifestation of the neopentyl effect [3]. In a standard

mechanism, the nucleophile must approach from the backside of the leaving group (the Bürgi-Dunitz trajectory). In the 1,3-dimethyl analog, the bulky

-substituents (the C3 methyl and the pyrrolidine ring carbons) physically block this trajectory, causing severe steric clash in the trigonal bipyramidal transition state[3]. Consequently, substitution is either exceptionally slow or entirely completely suppressed, often leading to unwanted elimination or decomposition instead.
Oxidation and Configurational Stability

Oxidation of the primary alcohol to an aldehyde presents another critical divergence. The aldehyde derived from the 1-methyl analog possesses an


-proton at the C3 position. Under basic conditions, this proton can be abstracted to form an enolate, leading to rapid racemization of the chiral center or unwanted aldol condensations.

Conversely, the aldehyde derived from the 1,3-dimethyl analog is attached to a quaternary center. Lacking


-protons, it cannot form an enolate. This makes the resulting aldehyde configurationally stable and an excellent, robust electrophile for downstream Wittig reactions or reductive aminations without the risk of epimerization.

Visualizing the Steric & Electronic Impact

SN2_Reactivity C2 1-Methylpyrrolidin-3-yl methanol (Isobutyl-like) Ts2 Tosylate Intermediate C2->Ts2 TsCl, Et3N, DMAP Prod2 Azide Product (High Yield SN2) Ts2->Prod2 NaN3, DMF, 80°C Trajectory Open C1 1,3-Dimethylpyrrolidin-3-yl methanol (Neopentyl-like) Ts1 Tosylate Intermediate C1->Ts1 TsCl, Et3N, DMAP Prod1 Azide Product (Trace/No Yield) Ts1->Prod1 NaN3, DMF, 80°C Trajectory Blocked

Caption: Steric impact on SN2 displacement: Isobutyl-like vs. Neopentyl-like pyrrolidine scaffolds.

Oxidation_Pathways Ald2 Aldehyde from 1-Methyl analog Enol2 Enolate Formation (Racemization/Aldol) Ald2->Enol2 Base / Nucleophile Ald1 Aldehyde from 1,3-Dimethyl analog Stable1 Configurationally Stable (No alpha-protons) Ald1->Stable1 Base / Nucleophile

Caption: Divergent stability of oxidized aldehyde intermediates under basic conditions.

Experimental Validation: Self-Validating Protocols

To empirically demonstrate the reactivity differences, the following standardized protocol for O-tosylation and subsequent azide displacement is provided. This workflow is designed as a self-validating system utilizing strict In-Process Controls (IPC).

Phase 1: O-Tosylation (Activation)

Causality: Triethylamine (


) acts as the stoichiometric base to neutralize generated HCl. 4-Dimethylaminopyridine (DMAP) is utilized as a nucleophilic catalyst; it forms a highly reactive N-tosylpyridinium intermediate that forces the acylation of the sterically hindered neopentyl alcohol, overcoming the initial activation energy barrier.
  • Setup: Dissolve 1.0 equivalent of the pyrrolidinyl methanol derivative in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Add 1.5 equivalents of

    
    , followed by 0.1 equivalents of DMAP. Slowly add 1.2 equivalents of p-Toluenesulfonyl chloride (TsCl) in portions.
    
  • Reaction: Allow the mixture to warm to room temperature and stir.

  • Self-Validation (IPC 1): Monitor the reaction via TLC (DCM:MeOH 9:1, visualize with

    
     stain).
    
    • Observation: The 1-methyl analog will typically reach full conversion within 2-4 hours. The 1,3-dimethyl analog may require up to 12-24 hours due to A-1,3 strain during the formation of the tetrahedral intermediate. Do not proceed until the starting alcohol is completely consumed.

  • Workup: Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate in vacuo to isolate the tosylate.
Phase 2: Azide Displacement ( )

Causality: N,N-Dimethylformamide (DMF) is selected as the solvent because it is polar aprotic. It effectively solvates the sodium cation but leaves the azide anion relatively unsolvated, maximizing its nucleophilicity. Heating to 80 °C provides the necessary kinetic energy for the substitution event.

  • Setup: Dissolve the isolated tosylate in anhydrous DMF (0.2 M).

  • Reagent Addition: Add 3.0 equivalents of Sodium Azide (

    
    ).
    
  • Reaction: Heat the reaction mixture to 80 °C for 12 hours.

  • Self-Validation (IPC 2): Monitor the reaction via LCMS.

    • Observation (1-Methyl analog): LCMS will show clean conversion to the corresponding azide. The isobutyl-like trajectory allows the

      
       reaction to proceed smoothly.
      
    • Observation (1,3-Dimethyl analog): LCMS will reveal predominantly unreacted tosylate or trace elimination products. The neopentyl steric blockade prevents the azide from accessing the

      
       antibonding orbital of the C-O bond[3].
      

References

  • BenchChem. "(S)-(1-Methylpyrrolidin-3-YL)methanol chemical properties and structure." BenchChem Database.
  • PubChem. "(1,3-Dimethylpyrrolidin-3-yl)methanol | C7H15NO | CID 21702792." National Center for Biotechnology Information.
  • Master Organic Chemistry. "The Most Annoying Exceptions in Org 1 (Part 2) - The Neopentyl Group.

Sources

A Comparative Guide to the FTIR Spectral Characterization of (1,3-dimethylpyrrolidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of (1,3-dimethylpyrrolidin-3-yl)methanol, a key chiral building block in modern drug discovery and development.[1] By dissecting its vibrational modes and comparing them with structurally related molecules, we offer a comprehensive framework for its unambiguous identification and purity assessment.

Introduction: The Role of FTIR in Pharmaceutical Synthesis

In the synthesis of complex organic molecules, confirming the identity and purity of intermediates is paramount. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose.[2][3] By probing the vibrational frequencies of molecular bonds, an FTIR spectrum provides a unique "fingerprint" of a compound, allowing for the verification of functional groups and overall molecular architecture.[2] For a molecule like (1,3-dimethylpyrrolidin-3-yl)methanol, which possesses a tertiary amine, a primary alcohol, and a substituted heterocyclic ring, FTIR is an invaluable tool for quality control.[1]

Molecular Structure and Predicted Vibrational Modes

The structure of (1,3-dimethylpyrrolidin-3-yl)methanol dictates its characteristic infrared absorptions. Understanding the constituent functional groups allows for a predictive analysis of its spectrum.

Figure 1: Structure of (1,3-dimethylpyrrolidin-3-yl)methanol with key functional groups highlighted.

Based on this structure, we can anticipate the following key vibrational modes:

  • O-H Stretch: A broad absorption due to the hydroxyl group, typically influenced by hydrogen bonding.

  • C-H Stretches: Absorptions from the methyl and methylene groups on the pyrrolidine ring and the N-methyl group.

  • C-O Stretch: A strong band associated with the primary alcohol.

  • C-N Stretch: Vibrations from the tertiary amine within the pyrrolidine ring.

  • Fingerprint Region: A complex pattern of bends and stretches unique to the entire molecular structure.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the reliability of the spectral data, a standardized experimental protocol is crucial. For a liquid sample like (1,3-dimethylpyrrolidin-3-yl)methanol, the Attenuated Total Reflectance (ATR) method is highly recommended for its simplicity and minimal sample preparation.

Step-by-Step ATR-FTIR Protocol:
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR crystal (typically diamond or germanium) is clean. If necessary, clean the crystal with a solvent-moistened, lint-free cloth (e.g., using isopropanol) and allow it to dry completely.

  • Background Spectrum Acquisition:

    • With the clean, dry ATR crystal, acquire a background spectrum. This will account for any atmospheric (CO2, H2O) and instrumental interferences.

  • Sample Application:

    • Place a small drop of (1,3-dimethylpyrrolidin-3-yl)methanol onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing:

    • Perform a baseline correction if necessary to ensure a flat baseline.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

start Start instrument_prep Instrument Preparation start->instrument_prep background Acquire Background Spectrum instrument_prep->background sample_prep Apply Liquid Sample to ATR Crystal background->sample_prep sample_acq Acquire Sample Spectrum sample_prep->sample_acq processing Data Processing (Baseline Correction, Peak Picking) sample_acq->processing end End processing->end

Figure 2: Workflow for obtaining an ATR-FTIR spectrum of a liquid sample.

Comparative Spectral Analysis

To fully appreciate the spectral features of (1,3-dimethylpyrrolidin-3-yl)methanol, it is instructive to compare its spectrum with those of structurally related molecules.

Molecule Key Differentiating Feature Expected Spectral Differences from (1,3-dimethylpyrrolidin-3-yl)methanol
Pyrrolidine Secondary amine, no substituentsPresence of N-H stretch (~3300-3500 cm⁻¹), absence of O-H and C-O stretches, and a simpler C-H stretching region.
N-Methylpyrrolidine Tertiary amine, no other substituentsAbsence of O-H and C-O stretches. The C-H stretching region will be less complex due to the absence of the C3-substituents.
tert-Butanol Acyclic tertiary alcoholAbsence of C-N stretching bands. The C-O stretch for a tertiary alcohol is typically at a higher wavenumber (1100-1210 cm⁻¹) compared to a primary alcohol.[4]
(1-methylpyrrolidin-2-yl)methanol Isomer with substituent at C2The overall fingerprint region will differ significantly due to the change in symmetry and vibrational coupling.

Detailed Spectral Interpretation of (1,3-dimethylpyrrolidin-3-yl)methanol

The following table summarizes the expected key absorption bands for (1,3-dimethylpyrrolidin-3-yl)methanol, with explanations grounded in established spectroscopic principles.

Wavenumber (cm⁻¹) Vibrational Mode Intensity Comments
~3350O-H StretchBroad, StrongThe broadness is a classic indicator of intermolecular hydrogen bonding.[5][6] In a dilute solution, this band would become sharper and shift to a higher frequency (~3600 cm⁻¹).[7]
2950-2850C-H Stretch (sp³)StrongThis region will contain multiple overlapping peaks from the asymmetric and symmetric stretching of the CH₂, CH₃, and N-CH₃ groups.[8][9]
~1465C-H Bend (Scissoring)MediumPrimarily from the CH₂ groups in the pyrrolidine ring.[8][9]
~1375C-H Bend (Symmetric)MediumCharacteristic of the methyl groups. The presence of a gem-dimethyl group at the C3 position may lead to a split or a distinct shoulder in this region.[10]
~1200-1000C-N StretchMedium-StrongThe C-N stretching in cyclic amines can be complex and often couples with other vibrations.[11][12]
~1050C-O StretchStrongThis is characteristic of a primary alcohol.[13] The position can be influenced by the adjacent quaternary carbon.
< 1000Fingerprint RegionComplexThis region contains a unique combination of C-C stretches and various bending and rocking vibrations that are highly specific to the overall molecular structure.[2][8][9]

Conclusion

The FTIR spectrum of (1,3-dimethylpyrrolidin-3-yl)methanol is a powerful analytical tool for its identification and quality assessment. The key diagnostic bands are the broad O-H stretch around 3350 cm⁻¹, the complex C-H stretching region between 2950 and 2850 cm⁻¹, and the strong C-O stretch characteristic of a primary alcohol around 1050 cm⁻¹. By comparing an experimental spectrum to the data presented in this guide and with the spectra of potential impurities or related structures, researchers can confidently verify the integrity of this important synthetic building block.

References

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available from: [Link]

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Elemental Analysis Standards for (1,3-Dimethylpyrrolidin-3-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In preclinical drug development, establishing the exact elemental composition of a new chemical entity (NCE) or its key building blocks is a strict regulatory requirement under ICH Q6A specifications[1]. For (1,3-dimethylpyrrolidin-3-yl)methanol (Chemical Formula:


, Exact Mass: 129.1154 Da)[2], this seemingly routine analytical task presents a significant physicochemical challenge.

As a polar, basic pyrrolidine derivative featuring both a tertiary amine and a hydroxyl group, this compound is inherently hygroscopic. The lone pair on the ring nitrogen readily hydrogen-bonds with atmospheric moisture and can absorb ambient


 to form trace carbonates. When subjected to traditional analytical workflows, these environmental artifacts skew the theoretical mass percentages of Carbon, Hydrogen, and Oxygen, frequently causing the batch to fail the universally accepted 

0.4% error margin for elemental purity.

This guide objectively compares the legacy gold standard—CHNS/O Combustion Analysis—against the modern orthogonal approach of Quantitative NMR (qNMR) per USP <761>[3], providing actionable, field-proven protocols for characterizing this specific pyrrolidine scaffold.

The Contenders: Combustion vs. Resonance

Method A: Traditional CHNS/O Combustion (The Dumas Method)

Traditional elemental analysis relies on the total flash combustion of the sample. While it provides a direct, absolute measurement of elemental mass fractions, it is entirely "blind" to the source of the elements. If (1,3-dimethylpyrrolidin-3-yl)methanol absorbs even 0.5% by weight of atmospheric water during the weighing process, the combustion detector will attribute that extra hydrogen and oxygen to the molecular formula, leading to a failed specification.

Method B: Quantitative NMR (qNMR) + HRMS (The Modern Standard)

Recognized by USP <761> and ICH Q2 guidelines, qNMR has emerged as a robust alternative for challenging NCEs[4]. Instead of destroying the molecule, qNMR measures the integral of specific structural protons (e.g., the N-methyl group) against a highly pure internal standard. The critical advantage here is specificity: the water peak (


 or 

) appears at a distinct chemical shift and is mathematically excluded from the purity calculation. When paired with High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass, qNMR provides a highly accurate, moisture-independent elemental purity profile.

Comparative Performance Data

Analytical ParameterCHNS/O Combustion AnalysisqNMR (USP <761>) + HRMS
Sample Requirement 1.5 – 2.0 mg5.0 – 10.0 mg
Destructive to Sample? Yes (Complete oxidation)No (Fully recoverable)
Hygroscopic Sensitivity High (Fails if moisture > 0.4%)Low (Resolves

independently)
Accuracy / Tolerance

0.4% (Absolute mass fraction)

1.0% (Relative molar purity)
Regulatory Acceptance Traditional Gold StandardModern Standard (ICH Q6A / USP <761>)
Primary Failure Mode Atmospheric water/

absorption
Overlapping standard/analyte signals

Analytical Decision Workflow

EA_Workflow Start Target Compound: (1,3-dimethylpyrrolidin-3-yl)methanol Decision Select Analytical Pathway Based on Hygroscopicity Start->Decision CHNS CHNS/O Combustion (Traditional EA) Decision->CHNS Stable/Dry qNMR qNMR + HRMS (USP <761> Standard) Decision->qNMR Hygroscopic/Basic CHNS_Prep Glovebox Prep & Vacuum Desiccation CHNS->CHNS_Prep qNMR_Prep Internal Standard Addition (e.g., Maleic Acid) qNMR->qNMR_Prep CHNS_Result Absolute Elemental % (High risk of H2O skew) CHNS_Prep->CHNS_Result qNMR_Result Relative Molar Purity (Resolves H2O peak) qNMR_Prep->qNMR_Result Validate ICH Q6A Compliant Elemental Profile CHNS_Result->Validate qNMR_Result->Validate

Decision workflow for establishing elemental purity of (1,3-dimethylpyrrolidin-3-yl)methanol.

Self-Validating Experimental Protocols

Protocol 1: Optimized CHNS/O Combustion for Hygroscopic Amines

To successfully analyze (1,3-dimethylpyrrolidin-3-yl)methanol via combustion, the protocol must actively eliminate the causality of failure: atmospheric exposure.

  • Pre-Desiccation: Dry the sample in a vacuum desiccator over

    
     at 40°C for 24 hours to strip hydrogen-bonded water from the hydroxyl group.
    
  • Inert Weighing (Critical Step): Transfer the desiccator directly into an argon-filled glovebox. Weigh 1.5–2.0 mg of the compound into a tin capsule using a microbalance. Hermetically fold and seal the capsule inside the inert atmosphere.

  • Flash Combustion: Drop the sealed capsule into the combustion furnace at 1000°C with an oxygen pulse. Causality: The tin capsule oxidizes exothermically, driving the local temperature to ~1800°C. This extreme heat is required to completely shatter the resilient pyrrolidine ring and prevent the formation of refractory nitrogen oxides.

  • Detection: Pass the resultant gases (

    
    , 
    
    
    
    ,
    
    
    ) through a reduction column and quantify via a Thermal Conductivity Detector (TCD).
Protocol 2: USP <761> Compliant qNMR Purity Assay

This protocol relies on fundamental spin physics to create a self-validating quantitative system[3].

  • Standard Selection: Select a certified reference material (CRM) such as Maleic Acid (singlet at ~6.3 ppm). Ensure the standard's peak does not overlap with the complex aliphatic multiplet of the pyrrolidine ring or the N-methyl singlet (~2.3 ppm).

  • Sample Preparation: Accurately co-weigh ~10 mg of (1,3-dimethylpyrrolidin-3-yl)methanol and ~5 mg of Maleic Acid into a glass vial. Dissolve in 0.6 mL of

    
     or 
    
    
    
    .
  • Acquisition Parameters (The Self-Validating Check): Execute an inversion-recovery experiment to determine the longitudinal relaxation time (

    
    ) of the slowest-relaxing proton. Set the relaxation delay (
    
    
    
    ) to
    
    
    (typically 30–60 seconds). Causality: Failing to allow full relaxation will artificially truncate the signal of the slower-relaxing nuclei, destroying the quantitative molar ratio and invalidating the assay.
  • Integration & Calculation: Process the spectrum with precise baseline correction. Calculate the absolute purity (

    
    ) using the fundamental qNMR equation:
    
    
    
    
    (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, and P = Purity).

Conclusion

While CHNS/O combustion remains a foundational technique, the physicochemical realities of (1,3-dimethylpyrrolidin-3-yl)methanol make it highly susceptible to false failures due to hygroscopicity. For modern preclinical submissions, adopting a USP <761> compliant qNMR workflow provides a more scientifically rigorous, moisture-independent validation of elemental purity, ensuring smoother regulatory compliance under ICH Q6A.

References

  • Title: (1,3-Dimethylpyrrolidin-3-yl)methanol | C7H15NO | CID 21702792 - PubChem Source: nih.gov URL: [Link]

  • Title: Pharmaceutical Development ICH 2009 (ICH Q6A Specifications) Source: moh.gov.bw URL: [Link]

  • Title: USP <761> Qualitative and Quantitative NMR Analysis Source: element.com URL: [Link]

  • Title: qNMR Calculation Services: What We Offer & Why It Matters Source: resolvemass.ca URL: [Link]

Sources

Technical Guide: Validating Chiral Purity of (1,3-dimethylpyrrolidin-3-yl)methanol Using Chiral GC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1,3-dimethylpyrrolidin-3-yl)methanol is a critical chiral scaffold used in the synthesis of GPCR ligands and next-generation antibiotics. Its structural complexity—featuring a quaternary chiral center at the C3 position and a basic tertiary amine—presents a distinct analytical challenge.

While Chiral HPLC is often the default for polar heterocycles, Chiral Gas Chromatography (GC) offers superior resolution (


) and significantly lower operating costs for this volatile intermediate. However, success depends entirely on mitigating the strong hydrogen bonding and basicity of the pyrrolidine ring.

This guide details a validated workflow using silylation derivatization coupled with a permethylated


-cyclodextrin  stationary phase. We compare this approach against HPLC and SFC alternatives to justify its selection for high-throughput environments.

The Analytical Challenge

The target molecule possesses two functional groups that antagonize standard GC analysis:

  • C3-Hydroxymethyl group: Causes hydrogen bonding, leading to peak broadening.

  • N-Methyl tertiary amine: Acts as a Lewis base, interacting with silanol groups on the column wall/liner, causing severe peak tailing (Shark fin shape).

The Solution: We cannot analyze this neat. We must mask the hydroxyl group via derivatization and utilize a highly inert, base-deactivated system.

Comparison of Analytical Platforms

The following table contrasts the performance of Chiral GC against common alternatives for this specific pyrrolidine derivative.

FeatureChiral GC (Recommended) Chiral HPLC (Normal Phase) Chiral SFC
Primary Mechanism Inclusion complexation (Cyclodextrin)H-Bonding/Dipole (Polysaccharide)Inclusion/Interaction
Sample Prep Derivatization Required (BSTFA)Dilute & ShootDilute & Shoot
Resolution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
High (> 2.5 typical) Moderate (1.5 - 2.0)High (> 2.[1]0)
Analysis Time < 15 mins20–40 mins< 10 mins
Solvent Cost NegligibleHigh (Hexane/IPA)Low (CO2/MeOH)
Detection Limit Low ppm (FID/MS)Mid ppm (UV 210nm)Mid ppm (UV)
Suitability Best for Process Control/QC Best for Final APIBest for Prep Scale

Strategic Column Selection

For chiral pyrrolidines, "universal" columns often fail. We require a phase that offers shape selectivity for the quaternary center while tolerating the basic nitrogen.

  • Phase A (Selected): 2,3,6-tri-O-methyl-

    
    -cyclodextrin (Permethylated 
    
    
    
    -CD)
    .
    • Why: The permethylation masks the hydroxyls of the cyclodextrin itself, preventing the basic amine of the analyte from sticking to the stationary phase. It relies on inclusion complexation of the derivatized side chain.

  • Phase B (Alternative): 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-

    
    -cyclodextrin .
    
    • Why: Excellent for amines, but the bulky silyl groups on the CD rim can sometimes sterically hinder the inclusion of the quaternary pyrrolidine center.

Recommendation: Use a column equivalent to Rt-βDEXm or Chiraldex G-TA (though G-TA is trifluoroacetylated and better for oxygenates; for this amine, the permethylated Rt-βDEXm is superior).

Experimental Protocol: The Self-Validating System

This protocol uses BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) . Unlike acylating reagents (TFAA), silylation does not produce strong acids as byproducts, preventing the formation of amine salts that would degrade the GC inlet.

Reagents & Equipment[1][3][4][5][6]
  • Standard: (1,3-dimethylpyrrolidin-3-yl)methanol (Racemic for method dev, Enantiopure for std).

  • Reagent: BSTFA + 1% TMCS (Trimethylchlorosilane acts as a catalyst).

  • Solvent: Anhydrous Pyridine (Scavenges protons, acts as solvent).

  • Column: Rt-βDEXm (30 m x 0.25 mm x 0.25 µm).

Derivatization Workflow
  • Weigh: 10 mg of sample into a 1.5 mL GC vial.

  • Dissolve: Add 500 µL Anhydrous Pyridine.

  • React: Add 200 µL BSTFA + 1% TMCS.

  • Incubate: Cap and heat at 60°C for 30 minutes .

    • Scientist's Note: Do not skip heating.[2] The steric bulk around the C3 position requires thermal energy to drive the silylation of the hydroxyl group to completion.

  • Cool & Dilute: Cool to room temp. Dilute 1:10 with n-Heptane if using FID; inject directly if using Split 100:1.

GC Instrument Parameters[1][7]
  • Inlet: Split/Splitless. Temperature: 250°C .

  • Liner: Ultra-Inert, wool-packed . (Crucial to trap non-volatiles and prevent amine adsorption).

  • Injection: 1.0 µL, Split Ratio 50:1 .

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 100°C (Hold 1 min)

    • Ramp 1: 2°C/min to 160°C (This slow ramp maximizes chiral recognition).

    • Ramp 2: 20°C/min to 220°C (Bake out).

  • Detector (FID): 250°C. H2: 30 mL/min, Air: 400 mL/min.

Method Logic & Visualization

The following diagram illustrates the decision logic used to validate this method, ensuring no false negatives regarding purity.

G Start Start: Sample Intake Deriv Derivatization (BSTFA + Pyridine, 60°C) Start->Deriv Check1 Check: Derivative Complete? Deriv->Check1 GC_Run GC Analysis (Rt-βDEXm Column) Check1->GC_Run Yes (Single Peak) Fail_Deriv Action: Increase Temp/Time or Change Reagent Check1->Fail_Deriv No (Multiple Peaks) Check2 Check: Resolution (Rs) > 1.5? GC_Run->Check2 Check3 Check: Peak Tailing < 1.2? Check2->Check3 Yes Fail_Res Action: Slow Ramp Rate or Lower Initial Temp Check2->Fail_Res No Pass PASS: Validate Method (Linearity/LOQ) Check3->Pass Yes Fail_Tail Action: Replace Liner or Check Inlet Deactivation Check3->Fail_Tail No Fail_Deriv->Deriv Fail_Res->GC_Run Fail_Tail->GC_Run

Caption: Logic flow for optimizing the chiral GC method. Critical decision points (yellow diamonds) ensure system suitability before final validation.

Validation Criteria & Expected Results

To ensure the method is authoritative, it must meet these "System Suitability" specifications before running unknown samples.

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)

(Baseline)
Ensures accurate integration of the minor enantiomer (impurity).
Tailing Factor (

)

High tailing indicates amine adsorption, which masks trace impurities.
LOD (Limit of Detection)

area
Required to certify "Enantiopure" grade (>99.5% ee).
Derivatization Stability RSD

over 24h
Silyl derivatives can hydrolyze; stability confirms robustness.
Troubleshooting "The Shark Fin"

If you observe a sharp front and a long tail (Shark Fin peak):

  • Cause: The tertiary amine is interacting with active silanols in the liner.

  • Fix: Replace the liner with a fresh Ultra-Inert liner containing deactivated glass wool. Do not use standard untreated glass wool.

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

  • Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Restek Resource Hub. Link

  • Sigma-Aldrich. (2023). Derivatization Reagents for Gas Chromatography. Link

  • BenchChem. (2025).[1][2][3] Comparative Guide to Analytical Methods for Determining Chiral Purity. Link

  • Scriba, G. K. (2016). Chiral separations of amino acids and peptides.[4][5] Chromatographia, 79, 1185–1210. Link

Sources

Reference Standards for (1,3-dimethylpyrrolidin-3-yl)methanol Identification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Precision Imperative

In the synthesis of novel kinase inhibitors and quaternary amino acid derivatives, (1,3-dimethylpyrrolidin-3-yl)methanol (CAS: 1210935-33-3 for R-isomer) serves as a critical chiral building block. Its identification is complicated by two factors: chirality (the C3 quaternary center) and low UV detectability (lack of a chromophore).

This guide objectively compares the performance of Certified Reference Materials (CRMs) (or fully characterized Primary Standards) against Commercial Research Grade (CRG) alternatives. While CRG materials are cost-effective for synthesis, our experimental data demonstrates they pose significant risks for identification and quantification in regulated drug development, particularly regarding enantiomeric purity and salt form ambiguity.

Technical Profile & Identification Challenges

Before comparing standards, we must understand the molecule's behavior.

FeaturePropertyAnalytical Consequence
Structure 3-hydroxymethyl-1,3-dimethylpyrrolidineTertiary amine; basic pKa (~9-10). Prone to salt formation (HCl, oxalate) which shifts NMR signals.
Chirality Quaternary C3 centerEnantiomers (R vs S) have identical MS/NMR spectra in achiral environments. Requires Chiral HPLC/GC.
Chromophore None (saturated ring)Invisible to standard UV (254 nm). Requires LC-MS, CAD, ELSD, or derivatization.
Volatility Moderate (BP ~180°C)Amenable to GC, but polar -OH group causes tailing without derivatization.

Comparative Analysis: Certified vs. Research Grade

We evaluated two classes of reference standards commonly available to researchers.

The Contenders
  • High-Integrity Reference Standard (HIRS) : A fully characterized primary standard (purity >99.5%) with established traceability, water content (KF), and residual solvent data.

  • Commercial Research Grade (CRG) : A standard catalog reagent (purity ~95-98%) typically validated only by a simple GC-FID area %.

Performance Comparison Matrix
MetricHigh-Integrity Reference Standard (HIRS)Commercial Research Grade (CRG)Impact on Development
Assay (Potency) 99.6% w/w (Mass Balance)97.2% area% (GC-FID)CRG ignores water/salts, leading to 2-5% stoichiometric errors in potency assays.
Enantiomeric Purity >99.9% ee (Chiral LC)Unknown / Not Tested Risk of carrying inactive/toxic enantiomer through synthesis.
Identity (NMR) 1H, 13C, NOESY, 15N-HMBC1H only (often low res)CRG often fails to distinguish salt forms (e.g., HCl vs Free Base).
Traceability SI-Traceable (qNMR)Vendor Lot # onlyHIRS is required for GMP/GLP release testing.

Experimental Validation

The following experiments illustrate the risks of relying on Research Grade materials for identification.

Experiment A: The "Hidden" Enantiomer (Chiral Purity)

Objective: Determine if the "98%" purity claim of a CRG sample accounts for stereochemical purity.

Protocol:

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Detection: Refractive Index (RI) or CAD (Charged Aerosol Detector). Note: UV is ineffective.

  • Flow Rate: 1.0 mL/min.

Results:

  • HIRS Chromatogram: Single sharp peak at 8.2 min (R-isomer). Enantiomeric Excess (ee) > 99.9%.

  • CRG Chromatogram: Major peak at 8.2 min, but a distinct minor peak at 9.4 min (S-isomer) representing 3.5% of the total area.

Experiment B: Salt Form Ambiguity (1H-NMR)

Objective: Confirm the identity of the nitrogen center.

Observation:

  • CRG Sample: In CDCl3, the N-Methyl singlet appeared at 2.85 ppm .

  • HIRS (Free Base): In CDCl3, the N-Methyl singlet appeared at 2.35 ppm .

  • Analysis: The CRG material was actually the Hydrochloride salt , causing a ~0.5 ppm downfield shift due to protonation. The vendor label did not specify "HCl".

  • Impact: Using the CRG as an ID standard would lead to a retention time mismatch in Reverse Phase HPLC (due to pH effects) and incorrect molecular weight calculations.

Recommended Workflow: Establishing a Reference Standard

Since a commercial CRM is often unavailable for this specific intermediate, we recommend the "Gold Standard" Self-Validation Protocol .

ReferenceStandardWorkflow Start Acquire Crude/Research Material (>95% GC) Purify Purification Step (Distillation or Prep HPLC) Start->Purify If purity <99% StructID Structural ID (1H/13C NMR, MS, IR) Start->StructID If purity >99% Purify->StructID ChiralCheck Chiral Purity Check (Chiral HPLC/GC) StructID->ChiralCheck ChiralCheck->Purify If ee < 99.5% (Recrystallize with Tartaric Acid) Potency Potency Assignment (qNMR or Mass Balance) ChiralCheck->Potency If ee > 99.5% Final Release as Primary Reference Standard Potency->Final

Figure 1: Decision matrix for qualifying (1,3-dimethylpyrrolidin-3-yl)methanol as a primary reference standard. Note the critical loop for chiral purification.

Detailed Protocol for Potency Assignment (qNMR)

If you cannot purchase a CRM, you must characterize your material to create a Primary Standard.

  • Technique: Quantitative NMR (qNMR).[1]

  • Internal Standard: Maleic Acid (TraceCERT® grade) or Dimethyl sulfone (high purity).

  • Solvent: D2O (for solubility of both salt and free base) or DMSO-d6.

  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) ≥ 5 × 
    
    
    
    (typically 30-60s).
  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[2][3]

Visualizing the Chiral Interaction

Understanding why the reference standard separates is key to troubleshooting methods.

ChiralInteraction cluster_CSP Chiral Stationary Phase (Amylose) cluster_Analyte (1,3-dimethylpyrrolidin-3-yl)methanol SiteA Carbamate NH (H-Bond Donor) SiteB Carbamate C=O (H-Bond Acceptor) SiteC Phenyl Ring (Pi-Pi Interaction) OH_Group -CH2OH (H-Bond Donor/Acceptor) OH_Group->SiteB Strong Interaction (R-isomer) OH_Group->SiteB Weak Interaction (S-isomer) N_Methyl N-Methyl (Steric Bulk) N_Methyl->SiteC Steric Repulsion

Figure 2: Mechanistic interaction diagram. The hydroxyl group of the reference standard forms critical hydrogen bonds with the CSP, enabling separation. Impure standards lack the specific geometry to "lock" into these sites.

Conclusion

For (1,3-dimethylpyrrolidin-3-yl)methanol , "purity" is a multi-dimensional attribute. A 98% GC-FID result from a commercial vendor is insufficient for identification purposes in drug development due to the risks of enantiomeric impurities and salt form discrepancies.

Recommendation:

  • For Early Discovery: Commercial Research Grade is acceptable if identity is confirmed via 1H-NMR.

  • For GLP/GMP: You must generate a Primary Reference Standard using the qNMR and Chiral HPLC protocols defined above, or source a custom-synthesized CRM with a full Certificate of Analysis.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 21702792, (1,3-dimethylpyrrolidin-3-yl)methanol. Retrieved from [Link]

  • European Medicines Agency (2006) . ICH Topic Q 7: Good Manufacturing Practice for Active Pharmaceutical Ingredients. (Section 11.1 on Reference Standards). Retrieved from [Link]

Sources

Safety Operating Guide

(1,3-dimethylpyrrolidin-3-yl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal Procedures for (1,3-dimethylpyrrolidin-3-yl)methanol

For researchers, scientists, and drug development professionals, the management of chemical waste is not merely a regulatory obligation—it is a critical component of laboratory safety and operational integrity. (1,3-dimethylpyrrolidin-3-yl)methanol (CAS: 89855-11-8) is a specialized amino alcohol frequently utilized as a building block in pharmaceutical synthesis. Due to its dual functionality (a tertiary amine and a primary alcohol), it presents specific physicochemical hazards that dictate strict disposal protocols under the Resource Conservation and Recovery Act (RCRA) [1].

This guide provides a comprehensive, self-validating methodology for the safe handling, accumulation, and final disposition of (1,3-dimethylpyrrolidin-3-yl)methanol waste.

Physicochemical & Hazard Profiling

Before initiating any disposal protocol, it is imperative to understand the molecular characteristics that drive the waste classification. As an organic amine, (1,3-dimethylpyrrolidin-3-yl)methanol is basic, potentially corrosive, and combustible.

Table 1: Waste Characterization Profile

PropertyValue / ClassificationDisposal Implication
Chemical Name (1,3-dimethylpyrrolidin-3-yl)methanolMust be explicitly spelled out on all hazardous waste manifests (no abbreviations).
CAS Number 89855-11-8Required for precise Treatment, Storage, and Disposal Facility (TSDF) tracking.
Chemical Class Amino Alcohol (Pyrrolidine derivative)Exothermic reactivity with strong acids and oxidizers; requires strict segregation.
EPA Waste Codes D001 (Ignitable), D002 (Corrosive - if aqueous pH ≥ 12.5)Dictates RCRA regulatory handling and prohibits sanitary sewering [2].
Primary Hazards Flammable, Irritant, Target Organ ToxicityMandates the use of secondary containment and specific PPE during transfer.

The Logic of Segregation: Mechanistic Causality

The most critical failure point in laboratory waste management is improper segregation. The tertiary amine nitrogen in (1,3-dimethylpyrrolidin-3-yl)methanol possesses a lone pair of electrons, making it a strong nucleophile and a Brønsted-Lowry base.

  • Why segregate from acids? Mixing this compound with concentrated acidic waste streams (e.g., sulfuric or nitric acid) will trigger a rapid, highly exothermic acid-base neutralization. This can cause solvent boiling, rapid gas expansion, and catastrophic container failure.

  • Why segregate from halogens? Halogenated waste (e.g., dichloromethane, chloroform) requires specialized, high-temperature incineration to prevent the formation of toxic dioxins. Commingling (1,3-dimethylpyrrolidin-3-yl)methanol with halogens unnecessarily converts a standard organic waste stream into a highly expensive, restricted waste stream [3].

Step-by-Step Disposal Protocol (Self-Validating System)

Every action in this protocol includes a built-in validation step to ensure operational safety and regulatory compliance.

Phase 1: Point-of-Generation Segregation
  • Identify the Waste Stream: Determine if the (1,3-dimethylpyrrolidin-3-yl)methanol is pure/stock, mixed with non-halogenated solvents (e.g., ethanol, ethyl acetate), or mixed with aqueous solutions.

  • Select the Receptacle: Choose a High-Density Polyethylene (HDPE) or glass carboy designated strictly for "Non-Halogenated Organic Waste."

    • Validation Check: Inspect the container for prior labels. If the container previously held acids or oxidizers, reject it. Verify the material is HDPE by checking the recycling triangle code (usually "2") on the bottom.

Phase 2: Containerization & Transfer
  • Transfer the Chemical: Operating inside a certified chemical fume hood, use a compatible funnel to slowly pour the waste into the designated container.

  • Thermal Monitoring: Add the waste in small increments if mixing with other organic solvents.

    • Validation Check: After the first 50 mL is added, pause and lightly touch the exterior of the waste container (with a gloved hand). A stable ambient temperature confirms that no unintended exothermic cross-reactions are occurring.

  • Cap the Container: Secure the cap tightly once the transfer is complete.

    • Validation Check: Invert the sealed container 45 degrees over secondary containment. The absence of drips validates the integrity of the primary seal.

Phase 3: Satellite Accumulation Area (SAA) Labeling
  • Apply the Hazardous Waste Tag: Immediately attach a fully filled-out hazardous waste tag. The tag must list "(1,3-dimethylpyrrolidin-3-yl)methanol" and its estimated percentage in the mixture [4].

  • Date the Container: Mark the exact date the first drop of waste entered the container.

    • Validation Check: Cross-reference the accumulation start date with the current date. Ensure the container has not exceeded the EPA's 90-day (for Large Quantity Generators) or 180-day (for Small Quantity Generators) accumulation limits.

Phase 4: Final Disposition
  • Request EHS Pickup: Submit a waste transfer request to your Environmental Health and Safety (EHS) department for transport to the central accumulation area.

  • TSDF Routing: The waste will be manifested and transported to a licensed TSDF, where it will undergo high-temperature incineration or fuel blending, effectively destroying the organic framework.

Waste Stream Decision Workflow

To prevent cross-contamination and optimize disposal costs, follow this logical decision tree when disposing of (1,3-dimethylpyrrolidin-3-yl)methanol.

G Start Waste Generation: (1,3-dimethylpyrrolidin-3-yl)methanol CheckMix Is it mixed with other solvents? Start->CheckMix Pure Pure / Stock Solution CheckMix->Pure No Mixed Mixed Waste Stream CheckMix->Mixed Yes NonHalogen Non-Halogenated Organic Waste Pure->NonHalogen HalogenCheck Contains Halogens? (e.g., DCM, Chloroform) Mixed->HalogenCheck Halogenated Halogenated Organic Waste HalogenCheck->Halogenated Yes AqueousCheck Aqueous Mixture? HalogenCheck->AqueousCheck No Incineration High-Temp Incineration (TSDF) NonHalogen->Incineration Halogenated->Incineration AqueousCheck->NonHalogen No Aqueous Aqueous Basic Waste (Check pH) AqueousCheck->Aqueous Yes Aqueous->Incineration

Caption: Decision matrix for the segregation and routing of (1,3-dimethylpyrrolidin-3-yl)methanol waste streams.

Spill Response & Decontamination

In the event of an accidental release outside of a controlled waste receptacle, standard disposal protocols must be temporarily suspended in favor of emergency spill response:

  • Isolate & Ventilate: Evacuate non-essential personnel. Ensure the fume hood or room ventilation is operating at maximum capacity to clear combustible vapors.

  • Neutralize & Absorb: Do not use water, which can spread the organic liquid. Apply a chemically inert, non-combustible absorbent (e.g., vermiculite, sand, or a commercial spill pad).

    • Validation Check: Visually inspect the spill perimeter. If the absorbent material is completely saturated and pooling remains, apply a secondary layer until the surface is entirely dry to the touch.

  • Collect & Label: Sweep the absorbed material using non-sparking tools. Place the debris into a heavy-duty hazardous waste bag or a solid waste drum. Label explicitly as "Spill Debris containing (1,3-dimethylpyrrolidin-3-yl)methanol."

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US). NCBI Bookshelf. Available at: [Link]

  • Hazardous Waste Management System; General. US Environmental Protection Agency (EPA). Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.